6-Chloro-2,3-bis(hydroxymethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNCCDRERCCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Foreword: Strategic Importance of a Versatile Pyridine Building Block
6-Chloro-2,3-bis(hydroxymethyl)pyridine, also known as (6-chloropyridine-2,3-diyl)dimethanol, is a key heterocyclic intermediate. Its strategic value lies in the trifunctional nature of the pyridine core: the nucleophilic nitrogen, the reactive chlorine atom susceptible to displacement, and the two primary alcohol functionalities at the C2 and C3 positions. These handles allow for orthogonal chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical active ingredients (APIs) and advanced agrochemicals. This guide provides a detailed examination of the principal and most reliable pathways for its synthesis, focusing on the underlying chemical logic, practical execution, and comparative analysis of available methods.
Part 1: Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of the target molecule reveals that the most robust synthetic strategy involves the late-stage reduction of a more stable and accessible precursor. The twin hydroxymethyl groups are prime candidates for a functional group interconversion (FGI). Disconnecting these C-O bonds leads back to the corresponding dicarboxylic acid or, more commonly, its diester derivative. This approach is advantageous as the electron-withdrawing nature of the carboxylate groups facilitates their introduction onto the pyridine ring and the subsequent reduction is a well-established, high-yielding transformation.
Caption: Retrosynthetic pathway for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Part 2: Primary Synthesis Pathway via Precursor Reduction
The most prevalent and field-proven route to 6-Chloro-2,3-bis(hydroxymethyl)pyridine is the reduction of 6-Chloropyridine-2,3-dicarboxylic acid or its corresponding diester (e.g., dimethyl or diethyl ester). The choice between the diacid and the diester often depends on solubility and the specific reducing agent employed.
Sourcing and Preparation of the Dicarboxylate Precursor
6-Chloropyridine-2,3-dicarboxylic acid (CAS 127437-44-9) is a known compound.[1][2] While commercially available from specialty suppliers, its synthesis is typically achieved from more fundamental pyridine precursors. One conceptual route involves the oxidation of a corresponding lutidine (dimethylpyridine) derivative, followed by chlorination, though specific literature for this exact sequence is sparse. A more common industrial approach involves the functionalization of readily available polychlorinated pyridines.[3][4]
The Reduction Step: Methodologies and Mechanistic Causality
The conversion of the carboxyl or ester groups to primary alcohols is the cornerstone of this synthesis. The selection of the reducing agent is critical and is dictated by factors such as laboratory scale, required purity, available equipment, and safety protocols.
Caption: General schematic of the reduction pathway.
Method A: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Expertise & Causality: LiAlH₄ is an exceptionally powerful, unselective reducing agent, making it highly effective for the simultaneous reduction of both ester groups to their corresponding alcohols. Its high reactivity necessitates the use of anhydrous ethereal solvents (like THF or Diethyl Ether) and a strictly inert atmosphere (Nitrogen or Argon) to prevent violent reactions with moisture and atmospheric oxygen. The reaction is highly exothermic and requires careful temperature control, typically involving slow, portion-wise addition of the hydride at reduced temperatures (0 °C).
-
Trustworthiness: The workup procedure is critical for safety and yield. The Fieser workup (sequential addition of water, followed by aqueous NaOH, then more water) is a trusted method to safely quench excess LiAlH₄ and precipitate aluminum salts as a granular, easily filterable solid, simplifying product isolation.
Method B: Borane-Based Reductions (e.g., BH₃·THF)
-
Expertise & Causality: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), offer a milder alternative to LiAlH₄. While boranes readily reduce carboxylic acids, their reaction with esters is slower. However, they are generally considered safer to handle than LiAlH₄. The mechanism involves the formation of an acyl-oxyborane intermediate which is subsequently reduced. This method is particularly effective for the direct reduction of the dicarboxylic acid precursor. A related procedure has been documented for the reduction of 6-chloronicotinic acid using a borane/TMF complex.[5]
Method C: Catalytic Hydrogenation
-
Expertise & Causality: This "green chemistry" approach utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.[6] For esters and carboxylic acids, this is a challenging transformation requiring harsh conditions (high pressure, elevated temperature) and specialized catalysts, often based on Ruthenium or Rhenium.[7] While environmentally attractive due to minimal waste production, the requirement for high-pressure reactor systems often limits its application in standard research laboratories. However, for industrial-scale production, it is a highly viable and cost-effective option.
Comparative Summary of Reduction Methods
| Method | Reducing Agent | Typical Substrate | Conditions | Advantages | Disadvantages |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diester or Diacid | Anhydrous THF, 0 °C to RT | High yield, fast, very effective | Pyrophoric, moisture-sensitive, hazardous workup |
| Borane Reduction | Borane-THF (BH₃·THF) | Diacid or Diester | Anhydrous THF, 0 °C to Reflux | Safer than LiAlH₄, effective for acids | Slower for esters, requires handling of borane |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Ru, Re) | Diester | High Pressure (50-100 atm), High Temp (100-180 °C) | "Green", scalable, minimal waste | Requires specialized high-pressure equipment |
Detailed Experimental Protocol: LiAlH₄ Reduction of Dimethyl 6-chloropyridine-2,3-dicarboxylate
Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser fitted with a nitrogen/argon inlet, and a rubber septum for liquid additions. The system is maintained under a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF, 50 mL) is cannulated into the reaction flask. The flask is cooled to 0 °C in an ice-water bath. Lithium aluminum hydride (1.2 eq.) is added carefully in portions to the stirred THF. Causality: Cooling and portion-wise addition are essential to control the initial exotherm and prevent solvent boiling.
-
Substrate Addition: Dimethyl 6-chloropyridine-2,3-dicarboxylate (1.0 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via a syringe or dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction can be gently warmed to reflux if the conversion is sluggish.
-
Workup (Quenching): The flask is re-cooled to 0 °C. The reaction is quenched with extreme caution by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific sequence (Fieser method) is designed to safely destroy excess hydride and produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes. The solids are removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with additional THF or ethyl acetate.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient elution, e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 6-Chloro-2,3-bis(hydroxymethyl)pyridine as a solid.
Part 3: Conclusion and Future Perspectives
The synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is most reliably achieved through the reduction of its dicarboxylic acid or diester precursor. For laboratory-scale synthesis, reduction with lithium aluminum hydride remains the method of choice due to its efficiency and high yields, provided that stringent safety measures are implemented. Borane-based reagents present a slightly safer, albeit potentially less reactive, alternative. For large-scale industrial applications, the development of an efficient catalytic hydrogenation process would be the most economically and environmentally sound strategy. Future research may also explore biocatalytic routes, drawing inspiration from the synthesis of related pyridine diols, which could offer a highly selective and sustainable pathway.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Green Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Publishing.
- ChemScene. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid.
- Echemi. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid.
- Sigma-Aldrich. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid.
- American Elements. (n.d.). 6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4.
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- ChemicalBook. (n.d.). 2,6-Pyridinedimethanol | 1195-59-1.
- Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
- Google Patents. (n.d.). CN113493408A - Preparation method of 2,3,6-trichloropyridine.
- TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
- Catalysis Science & Technology. (n.d.). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. RSC Publishing.
- Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.
- ResearchGate. (2017, January 5). Mechanistic insights into catalytic carboxylic ester hydrogenation with cooperative Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes.
Sources
An In-depth Technical Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and fundamental chemical principles to project its physicochemical properties, spectroscopic signature, reactivity, and potential applications. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar substituted pyridines. We will delve into logical synthetic strategies, predicted chemical behaviors, and prospective utility as a building block in the development of novel therapeutic agents and functional materials.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in the field of medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and water solubility enhancement make it a privileged structure in drug design.[3] Functionalization of the pyridine ring with substituents like halogens and hydroxymethyl groups can dramatically influence its biological activity, pharmacokinetic profile, and utility as a synthetic intermediate.
6-Chloro-2,3-bis(hydroxymethyl)pyridine incorporates three key functional groups: a pyridine ring, a chloro substituent, and two hydroxymethyl groups. This combination suggests a versatile chemical entity. The chloro group can act as a leaving group in nucleophilic substitution reactions or modulate the electronic properties of the pyridine ring. The two hydroxymethyl groups provide sites for esterification, etherification, oxidation, and coordination with metal ions. The relative positioning of these groups offers the potential for developing unique molecular architectures, including pincer ligands and precursors to bicyclic systems.
This guide will provide a speculative yet scientifically grounded exploration of this promising molecule.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
The properties of the closely related 2,6-Pyridinedimethanol are presented in the table below. The introduction of a chlorine atom is expected to increase the molecular weight, density, and boiling point of the molecule. The chloro group's electron-withdrawing nature will also decrease the pKa of the pyridine nitrogen, making it less basic. Solubility in water is anticipated to be moderate, influenced by the hydrophilic hydroxymethyl groups and the hydrophobic chloropyridine core.
| Property | Predicted Value for 6-Chloro-2,3-bis(hydroxymethyl)pyridine | Reference Data: 2,6-Pyridinedimethanol |
| Molecular Formula | C₇H₈ClNO₂ | C₇H₉NO₂ |
| Molecular Weight | ~173.60 g/mol | 139.15 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid | White to light yellow crystalline powder |
| Melting Point | Expected to be higher than 2,3-pyridinedimethanol | 112-114 °C (for 2,6-isomer) |
| Boiling Point | Higher than 2,3-pyridinedimethanol | 185 °C @ 15 mmHg (for 2,6-isomer) |
| Water Solubility | Moderate | Soluble |
| pKa (of pyridine N) | < 5 (estimated) | ~5 |
Predicted Spectroscopic Signature
The characterization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine would rely on standard spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the diastereotopic protons of the two CH₂OH groups. The two aromatic protons on the pyridine ring will appear as doublets. The chemical shifts will be influenced by the electron-withdrawing chloro group.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the chloro group will be significantly shifted downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, C-O stretching vibrations around 1050-1150 cm⁻¹, and characteristic C=C and C=N stretching frequencies of the pyridine ring in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Proposed Synthesis Strategies
While no specific synthesis for 6-Chloro-2,3-bis(hydroxymethyl)pyridine has been reported, plausible synthetic routes can be designed based on established organic chemistry principles and methodologies for related pyridine derivatives.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the hydroxymethyl groups, leading back to a 6-chloro-2,3-pyridinedicarboxylic acid derivative. This intermediate could potentially be synthesized from a commercially available chloropyridine starting material.
Caption: Retrosynthetic analysis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Proposed Synthetic Protocol
A potential forward synthesis is outlined below. This protocol is hypothetical and would require experimental optimization.
Step 1: Oxidation of a suitable 6-chloro-2,3-dialkylpyridine. This would involve the oxidation of a commercially available or synthesized 6-chloro-2,3-dialkylpyridine using a strong oxidizing agent like potassium permanganate to yield 6-chloro-2,3-pyridinedicarboxylic acid.
Step 2: Esterification of 6-chloro-2,3-pyridinedicarboxylic acid. The resulting dicarboxylic acid would be converted to its corresponding diester through Fischer esterification using an alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid.
Step 3: Reduction of the diester. The diester can then be reduced to the target diol, 6-Chloro-2,3-bis(hydroxymethyl)pyridine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Caption: Proposed workflow for the synthesis of the target compound.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is dictated by its three functional groups.
-
Hydroxymethyl Groups: These primary alcohol functionalities can undergo a variety of transformations, including:
-
Oxidation: Selective oxidation could yield the corresponding mono- or dialdehyde, or mono- or dicarboxylic acid, providing access to a range of other derivatives.
-
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides would furnish the corresponding esters and ethers, which could be used to modulate solubility and other properties.
-
Conversion to Halides: Treatment with reagents like thionyl chloride or phosphorus tribromide would convert the hydroxymethyl groups to chloromethyl or bromomethyl groups, which are excellent electrophiles for nucleophilic substitution reactions.
-
-
Chloropyridine Moiety: The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiols. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form pyridinium salts, alkylated with alkyl halides to form N-alkylpyridinium salts, or oxidized to the corresponding N-oxide.
Potential Applications in Drug Discovery and Materials Science
Given its structural features, 6-Chloro-2,3-bis(hydroxymethyl)pyridine is a promising building block for several applications.
Medicinal Chemistry
-
Scaffold for Novel Therapeutics: The molecule can serve as a versatile scaffold for the synthesis of new chemical entities. The hydroxymethyl groups can be functionalized to interact with biological targets, while the chloro group can be displaced to introduce other functionalities or serve as a metabolic blocking group. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2]
-
Ligands for Bio-inorganic Chemistry: The two hydroxymethyl groups, along with the pyridine nitrogen, can act as a tridentate ligand for various metal ions. Metal complexes of pyridine derivatives are being explored for their therapeutic and diagnostic applications.
Materials Science
-
Monomers for Polymers: The diol functionality allows this molecule to be used as a monomer in polymerization reactions, such as the formation of polyesters and polyurethanes. The incorporation of the chloropyridine unit into the polymer backbone could impart specific properties like flame retardancy or altered solubility.
-
Precursors to Pincer Ligands: Further functionalization of the hydroxymethyl groups could lead to the formation of pincer ligands, which are important in catalysis. For instance, conversion to phosphinomethyl groups would yield PNP-type pincer ligands.
Safety and Handling
As with any laboratory chemical, 6-Chloro-2,3-bis(hydroxymethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Although specific toxicity data is unavailable, related chloropyridine and pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine represents a chemical entity with considerable, albeit largely unexplored, potential. This technical guide, by necessity, has been predictive in nature, drawing upon established chemical principles and data from analogous compounds. The synthetic routes outlined are logical starting points for its preparation, and the predicted properties and reactivity profile suggest its utility as a versatile building block in both medicinal chemistry and materials science. It is our hope that this guide will stimulate further research into this and other novel substituted pyridines, ultimately leading to the development of new and valuable molecules.
References
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PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
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data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Available at: [Link]
- Google Patents. US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.
- Google Patents. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.
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Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]
- Google Patents. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.
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Curia Global. Selected Publications and Patents from 2005–2019. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity - PMC. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. Available at: [Link]
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MDPI. Molecules, Volume 20, Issue 6 (June 2015) – 128 articles , Pages 9487-11631. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]
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An In-Depth Technical Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 220001-93-4
Abstract
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a halogenated pyridine derivative featuring two hydroxymethyl groups, making it a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural combination of a reactive chlorine atom and two nucleophilic hydroxyl groups on a pyridine scaffold allows for diverse chemical modifications and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its emerging role as a crucial intermediate in the development of novel therapeutic agents. The strategic importance of functionalized pyridines in pharmaceuticals is well-established, with the pyridine motif being a common feature in numerous FDA-approved drugs.[1][2] This guide aims to equip researchers with the fundamental knowledge and practical insights necessary to effectively utilize 6-Chloro-2,3-bis(hydroxymethyl)pyridine in their research and development endeavors.
Introduction: The Strategic Importance of Functionalized Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[2] Its aromatic nature, combined with the presence of a nitrogen atom, imparts unique electronic properties, hydrogen bonding capabilities, and the ability to modulate the physicochemical characteristics of a molecule, such as solubility and bioavailability.[3] The introduction of various functional groups onto the pyridine core allows for the fine-tuning of these properties, enabling medicinal chemists to optimize drug candidates for specific biological targets.[4]
6-Chloro-2,3-bis(hydroxymethyl)pyridine emerges as a particularly interesting building block due to its trifunctional nature. The chlorine atom at the 6-position serves as a handle for cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.[5] The two hydroxymethyl groups at the 2- and 3-positions provide sites for esterification, etherification, or oxidation to aldehydes or carboxylic acids, paving the way for the construction of more complex side chains or for creating ligands for metal complexes. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[1]
Physicochemical and Spectroscopic Properties
While detailed experimental data for 6-Chloro-2,3-bis(hydroxymethyl)pyridine is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₇H₈ClNO₂ | - |
| Molecular Weight | 173.60 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy to other substituted pyridinedimethanols[6] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. | Presence of polar hydroxymethyl groups and the pyridine nitrogen. |
| pKa | The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing effect of the chlorine atom reduces the basicity of the pyridine nitrogen. |
Spectroscopic Characterization:
The structural elucidation of 6-Chloro-2,3-bis(hydroxymethyl)pyridine would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the two hydroxymethyl groups, and the hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and hydroxymethyl substituents.[7] The hydroxyl proton signals may be broad and their chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display signals for the five carbon atoms of the pyridine ring and the two methylene carbons of the hydroxymethyl groups. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Other characteristic peaks will include C-H stretching of the aromatic and methylene groups, and C=N and C=C stretching vibrations of the pyridine ring.
Synthesis and Reaction Pathways
3.1. Proposed Synthesis Workflow
The proposed synthesis involves three key stages:
-
Synthesis of 6-Chloro-2,3-Lutidine: This starting material could potentially be synthesized from commercially available precursors, for example, through chlorination of 2,3-lutidine-N-oxide.[9]
-
Oxidation to 6-Chloropyridine-2,3-dicarboxylic acid: The methyl groups of 6-chloro-2,3-lutidine can be oxidized to carboxylic acids using a strong oxidizing agent.
-
Reduction to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: The dicarboxylic acid is then reduced to the corresponding diol.
Caption: Proposed synthetic workflow for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
3.2. Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on analogous reactions reported in the literature. They should be considered as a starting point for experimental design and optimization.
Protocol 1: Oxidation of 6-Chloro-2,3-Lutidine to 6-Chloropyridine-2,3-dicarboxylic acid
This protocol is adapted from the oxidation of lutidines to pyridine dicarboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 6-chloro-2,3-lutidine in water.
-
Addition of Oxidant: While stirring vigorously, slowly add a strong oxidizing agent, such as potassium permanganate, in portions. The reaction is exothermic and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: The reaction mixture is heated to reflux and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Purification: The crude 6-chloropyridine-2,3-dicarboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Potassium permanganate is a powerful and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.
-
Acidification is necessary to protonate the carboxylate salts and precipitate the less soluble dicarboxylic acid.
Protocol 2: Reduction of 6-Chloropyridine-2,3-dicarboxylic acid to 6-Chloro-2,3-bis(hydroxymethyl)pyridine
This protocol is based on the reduction of carboxylic acids to alcohols.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-chloropyridine-2,3-dicarboxylic acid in a dry aprotic solvent like tetrahydrofuran (THF).
-
Addition of Reducing Agent: A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added dropwise to the suspension at a controlled temperature (typically 0 °C). Caution: LiAlH₄ reacts violently with water.
-
Reaction Monitoring: The reaction is stirred at room temperature or gentle reflux and monitored by TLC or HPLC until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or an aqueous acid solution at 0 °C. The resulting mixture is then typically basified to precipitate the inorganic salts, which are removed by filtration. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Borane or LiAlH₄ are powerful reducing agents capable of reducing carboxylic acids to primary alcohols. Borane is often preferred for its milder reaction conditions and higher selectivity in some cases.
-
An inert atmosphere is crucial when using highly reactive reducing agents like LiAlH₄ to prevent decomposition by atmospheric moisture.
-
Careful quenching is essential to safely decompose the excess reducing agent and the borane or aluminate complexes formed during the reaction.
Key Reactions and Applications in Drug Development
The synthetic utility of 6-Chloro-2,3-bis(hydroxymethyl)pyridine lies in the differential reactivity of its functional groups.
Caption: Key reaction pathways for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
4.1. Reactions at the 6-Chloro Position
The chlorine atom can be readily displaced or used in cross-coupling reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride to introduce a variety of substituents. This is a powerful method for building molecular diversity.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups.
4.2. Reactions of the 2,3-bis(hydroxymethyl) Groups
The two primary alcohol functionalities offer numerous possibilities for derivatization:
-
Esterification and Etherification: These reactions allow for the attachment of various side chains, which can be used to modulate solubility, lipophilicity, and metabolic stability of a drug candidate.
-
Oxidation: Selective oxidation of one or both hydroxymethyl groups to aldehydes or carboxylic acids provides further opportunities for functionalization, such as reductive amination of the aldehydes or amide bond formation from the carboxylic acids.
-
Formation of Cyclic Derivatives: The two adjacent hydroxymethyl groups can be used to form cyclic ethers, acetals, or ketals, which can act as conformational constraints or protecting groups.
4.3. Application as a Scaffold in Drug Design
The structural features of 6-Chloro-2,3-bis(hydroxymethyl)pyridine make it an attractive scaffold for the design of inhibitors for various enzymes and receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents introduced at the 2, 3, and 6-positions can be tailored to fit into specific binding pockets. The ability to generate a library of diverse analogs from this single intermediate is a significant advantage in the early stages of drug discovery.
Handling, Storage, and Safety
As a chlorinated organic compound, 6-Chloro-2,3-bis(hydroxymethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a high-value building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular structures. While a standardized synthesis protocol is not yet widely published, plausible synthetic routes can be developed based on established organic chemistry principles. As the demand for novel therapeutic agents continues to grow, versatile intermediates like 6-Chloro-2,3-bis(hydroxymethyl)pyridine will play an increasingly crucial role in the design and synthesis of the next generation of medicines.
References
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- Efficient synthesis of 2,6-bis(hydroxymethyl)
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- European Journal of Medicinal Chemistry. (n.d.). UPCommons.
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- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). PMC.
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- (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. (n.d.). PubMed.
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- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
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An In-depth Technical Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Structure, and Applications
This guide provides a comprehensive technical overview of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, a pivotal heterocyclic building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, structural characteristics, reactivity, and applications, grounding all claims in established scientific literature. Our focus is on not just the "what" but the "why," offering insights into the causality behind experimental choices to ensure a robust and applicable understanding.
Introduction to a Versatile Pyridine Scaffold
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a substituted pyridine derivative featuring a chlorine atom at the 6-position and two primary alcohol functionalities at the 2- and 3-positions. Pyridinemethanol derivatives, as a class, are fundamental intermediates in the synthesis of pharmaceuticals and agrochemicals due to their structural versatility.[1] The specific arrangement of functional groups in 6-Chloro-2,3-bis(hydroxymethyl)pyridine—a nucleophilic substitution site (C-Cl), two points for esterification or etherification (-CH₂OH), and a basic nitrogen atom—makes it a highly valuable and versatile scaffold for creating complex molecular architectures.
This guide will explore the primary synthetic pathways to this molecule, provide a detailed analysis of its structural and spectroscopic properties, discuss its chemical reactivity, and highlight its current and potential applications.
Synthesis and Mechanistic Considerations
The most direct and common route for the synthesis of pyridinemethanol compounds is the reduction of their corresponding carboxylic acid or ester precursors.[1] For the target molecule, the logical starting material is 6-Chloropyridine-2,3-dicarboxylic acid (CAS 127437-44-9).[2]
Core Synthetic Strategy: Reduction of a Dicarboxylic Acid
The conversion of two carboxylic acid groups to primary alcohols requires a powerful reducing agent capable of this transformation without affecting the pyridine ring or the chloro-substituent under controlled conditions.
-
Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent for this purpose.[1][3] Its high reactivity necessitates anhydrous conditions and careful handling to prevent violent reactions with protic solvents. An alternative, often milder, choice for reducing carboxylic acids is a borane complex, such as Borane-Tetrahydrofuran (BH₃·THF). This reagent is also highly effective and can offer better selectivity in some cases. The synthesis of the related 6-chloro-3-pyridinemethanol successfully employs a borane complex, demonstrating its utility for this class of compounds.[4]
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway from 6-Chloropyridine-2,3-dicarboxylic acid.
Self-Validating Experimental Protocol: Synthesis via Borane Reduction
This protocol is adapted from established procedures for the reduction of substituted pyridine carboxylic acids.[4]
Step 1: Reaction Setup
-
An oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet is assembled.
-
The apparatus is flushed with dry nitrogen to ensure an inert atmosphere, a critical step to prevent quenching of the highly reactive borane reagent.
Step 2: Reagent Preparation
-
In the flask, suspend 6-Chloropyridine-2,3-dicarboxylic acid (e.g., 5.0 g, 24.8 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). THF is the solvent of choice due to its ability to dissolve the borane complex and its relative inertness under the reaction conditions.
-
The suspension is stirred and cooled to 0°C in an ice-water bath to control the initial exothermic reaction.
Step 3: Addition of Reducing Agent
-
A 1 M solution of Borane-THF complex (approx. 55 mL, 55 mmol, >2 equivalents) is charged into the addition funnel. A molar excess of the reducing agent is necessary to ensure the complete reduction of both carboxylic acid groups.
-
The borane solution is added dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10°C. This controlled addition prevents a runaway reaction and side product formation.
Step 4: Reaction and Quenching
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight to ensure the reaction goes to completion.
-
The reaction is carefully quenched by slowly adding 20 mL of methanol, followed by pouring the mixture onto 100 g of ice with 5 mL of concentrated hydrochloric acid to neutralize excess reagent and hydrolyze borate esters.
Step 5: Work-up and Purification
-
The aqueous solution's pH is adjusted to ~8 using a saturated sodium bicarbonate solution.
-
The product is extracted into an organic solvent such as ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-Chloro-2,3-bis(hydroxymethyl)pyridine as a solid.
Structural Elucidation and Spectroscopic Data
The structural identity and purity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine are confirmed through a combination of spectroscopic techniques. The expected data provides a benchmark for validating successful synthesis.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic Protons: Two doublets in the 7.5-8.5 ppm range. Methylene Protons: Two singlets between 4.5-5.0 ppm. Hydroxyl Protons: A broad singlet (variable position), which exchanges with D₂O.[5] | The two protons on the pyridine ring are in different chemical environments and couple to each other. The two -CH₂- groups are diastereotopic and thus chemically non-equivalent, leading to distinct signals. The hydroxyl proton signal is typically broad and its exchange with deuterium oxide is a classic confirmatory test.[5] |
| ¹³C NMR | Approximately 7 distinct signals: 5 for the pyridine ring carbons and 2 for the hydroxymethyl carbons (-CH₂OH). | The molecule lacks symmetry, resulting in unique signals for each carbon atom. The chloro-substituted carbon will be shifted downfield, as will the carbons bearing the hydroxymethyl groups. |
| FT-IR | O-H Stretch: Broad band around 3200-3400 cm⁻¹. C-H Stretch (sp³): Bands just below 3000 cm⁻¹. C=C, C=N Stretch: Peaks in the 1550-1600 cm⁻¹ region. C-O Stretch: Strong band around 1000-1050 cm⁻¹. C-Cl Stretch: Band in the 600-800 cm⁻¹ region. | These absorption frequencies are characteristic of the functional groups present. The broad O-H band is indicative of hydrogen-bonded alcohol groups.[5] The peaks in the fingerprint region are diagnostic for the substituted pyridine ring. |
| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight. Isotopic Pattern: An M+2 peak with approximately one-third the intensity of the M⁺ peak. | The presence of a chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, providing definitive evidence of its presence. |
Reactivity and Applications
The multifunctionality of 6-Chloro-2,3-bis(hydroxymethyl)pyridine dictates its reactivity and utility as a synthetic intermediate.
Caption: Key reactive sites on the 6-Chloro-2,3-bis(hydroxymethyl)pyridine molecule.
-
Pharmaceutical and Agrochemical Synthesis: The primary application of this molecule is as a versatile building block. The two hydroxymethyl groups can be selectively protected or functionalized, while the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) via nucleophilic aromatic substitution. This allows for the systematic construction of highly substituted pyridine derivatives, a common motif in bioactive compounds.[6]
-
Coordination Chemistry: Similar to the well-studied 2,6-pyridinedimethanol, the 2,3-disubstituted analogue can act as a chelating ligand for various metal ions.[7][8] The nitrogen atom and the two hydroxyl groups can coordinate to a metal center, forming stable complexes. These complexes are of interest in catalysis and the development of new materials.[8]
-
Polymer and Materials Science: Dihydroxymethyl-functionalized pyridines can be incorporated into polymer backbones, for instance, as chain extenders in polyurethanes, to impart specific properties like improved thermal stability or altered biodegradability.[8]
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction facility.[9]
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a strategically important synthetic intermediate whose value lies in its dense and varied functionalization. The presence of three distinct reactive sites on a stable pyridine core provides chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its synthesis, validated by rigorous spectroscopic analysis, is the foundation for its successful application in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
- American Elements. (n.d.). 6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4.
- ChemBK. (2024). 2,3-Pyridinedimethanol.
- Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
- Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.
- ChemScene. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid | 127437-44-9.
- Guidechem. (n.d.). 2,6-Pyridinedimethanol 1195-59-1.
- Guide-chem. (2025). Pyridine-2,6-dimethanol: Comprehensive Overview and Applications.
- Echemi. (n.d.). 2-Chloro-4,6-bis(trifluoromethyl)pyridine Safety Data Sheets.
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A Spectroscopic Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: An In-depth Technical Analysis for Researchers
Authored by a Senior Application Scientist
Molecular Structure and Its Spectroscopic Implications
The structure of 6-Chloro-2,3-bis(hydroxymethyl)pyridine features a pyridine ring substituted with a chlorine atom and two hydroxymethyl groups. This unique combination of an electron-withdrawing halogen and two versatile functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses. Understanding these structural nuances is paramount for accurate spectral interpretation.
Figure 1: Molecular structure of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below, we predict the ¹H and ¹³C NMR spectra of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, providing a rationale for the expected chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the hydroxymethyl groups. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen will significantly influence the chemical shifts of the aromatic protons.
| Predicted ¹H NMR Data | |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| Signal | Predicted Chemical Shift (ppm) |
| Aromatic H-4 | 7.9 - 8.1 |
| Aromatic H-5 | 7.4 - 7.6 |
| -CH₂OH (at C-2) | 4.6 - 4.8 |
| -CH₂OH (at C-3) | 4.5 - 4.7 |
| -OH | 5.2 - 5.5 |
Rationale for Predictions:
-
Aromatic Protons: The two aromatic protons, H-4 and H-5, will appear as doublets due to coupling with each other. H-4 is expected to be downfield due to the anisotropic effect of the pyridine nitrogen.
-
Hydroxymethyl Protons: The two -CH₂OH groups are diastereotopic and are expected to have slightly different chemical shifts. They will likely appear as singlets or closely spaced doublets depending on the rotational freedom and potential coupling with the hydroxyl protons.
-
Hydroxyl Protons: The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.
| Predicted ¹³C NMR Data | |
| Solvent | DMSO-d₆ |
| Frequency | 100 MHz |
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 158 - 162 |
| C-3 | 138 - 142 |
| C-4 | 122 - 126 |
| C-5 | 120 - 124 |
| C-6 | 150 - 154 |
| -CH₂OH (at C-2) | 60 - 64 |
| -CH₂OH (at C-3) | 58 - 62 |
Rationale for Predictions:
-
Aromatic Carbons: The carbon atoms attached to the nitrogen (C-2 and C-6) and the chlorine (C-6) will be the most downfield. The chemical shifts of the other aromatic carbons are predicted based on the expected electron density distribution.
-
Hydroxymethyl Carbons: The carbons of the hydroxymethyl groups will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl bonds.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol, broad) | 3200 - 3500 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N, C=C (pyridine ring) | 1550 - 1650 |
| C-O (alcohol) | 1000 - 1200 |
| C-Cl | 600 - 800 |
Rationale for Predictions:
The predicted absorption bands are based on well-established correlation tables for IR spectroscopy[1]. The broad O-H stretch is a hallmark of the alcohol functional groups. The various C-H stretches will distinguish between the aromatic and aliphatic protons. The pyridine ring vibrations and the C-Cl stretch will provide further confirmation of the structure.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data:
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
-
Expected Molecular Ion [M]⁺: m/z = 175.02 (for ³⁵Cl) and 177.02 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.
-
Expected [M+H]⁺: m/z = 176.03 (for ³⁵Cl) and 178.03 (for ³⁷Cl)
Predicted Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathways for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Rationale for Predictions:
The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for this molecule are expected to include the loss of water, a hydroxymethyl radical, or a chlorine radical.
Experimental Protocols for Spectroscopic Analysis
To obtain the actual spectroscopic data for 6-Chloro-2,3-bis(hydroxymethyl)pyridine, the following experimental procedures are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce the solid sample directly for EI.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.
Conclusion
This technical guide provides a comprehensive, predictive overview of the spectroscopic properties of 6-Chloro-2,3-bis(hydroxymethyl)pyridine. By combining fundamental principles with data from related structures, we have constructed a reliable framework for the interpretation of its NMR, IR, and MS spectra. This information will be invaluable for researchers working with this compound, enabling them to confirm its identity, assess its purity, and further investigate its chemical and biological properties.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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NIST Chemistry WebBook. (n.d.). Pyridine. Retrieved from [Link]]
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Synthesis and Spectral Analysis of Pyridine Derivates. (n.d.). Retrieved from [Link]]
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29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]1]
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A-Z Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Reactions, and Applications
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of two reactive hydroxymethyl groups and a selectively addressable chloro-substituent on a pyridine core makes it a versatile starting material for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, key synthetic transformations, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to its use in the laboratory.
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it a desirable scaffold.[3][4] 6-Chloro-2,3-bis(hydroxymethyl)pyridine, (CAS No. 220001-93-4), emerges as a particularly valuable derivative.[5]
Its strategic value lies in the orthogonal reactivity of its three functional groups:
-
Two Primary Alcohols (C2, C3): These adjacent hydroxymethyl groups can be readily oxidized to form aldehydes, carboxylic acids, or cyclize to form lactones. They also serve as handles for esterification, etherification, or conversion to other functional groups.
-
Aryl Chloride (C6): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.[6][7]
This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for building libraries of compounds for drug discovery and for creating specialized ligands and materials.
Physicochemical Properties
| Property | Value |
| CAS Number | 220001-93-4 |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 105-109 °C |
Synthesis of the Starting Material
While several synthetic routes can be envisioned, a common and reliable method involves the reduction of a corresponding diester or dicarboxylic acid. A particularly effective approach starts from 2,6-dichloronicotinic acid, proceeding through selective reduction and functional group manipulation. A related patent describes the reduction of 2,6-pyridinedicarboxylic acid using a NaBH₄/I₂ system, which simplifies the process by avoiding an intermediate esterification step.[8]
A plausible laboratory-scale synthesis can be adapted from established procedures for reducing pyridine carboxylic acids. For instance, the reduction of a single carboxylic acid group on a chloropyridine ring using a borane-THF complex is a well-documented procedure.[9]
Diagram: Key Reactive Sites
The following diagram illustrates the primary points of reactivity on the 6-Chloro-2,3-bis(hydroxymethyl)pyridine molecule, which form the basis of its synthetic utility.
Caption: Key reactive sites on the 6-Chloro-2,3-bis(hydroxymethyl)pyridine scaffold.
Key Synthetic Transformations and Protocols
The true power of this starting material is revealed in its subsequent reactions. Below are key transformations that demonstrate its versatility.
Selective Oxidation of Hydroxymethyl Groups
The conversion of the primary alcohols to aldehydes is a pivotal step, creating electrophilic centers for further modification (e.g., reductive amination, Wittig reactions).
Causality: A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for benzylic-type alcohols like those on the pyridine ring. The Parikh-Doering oxidation, which uses the SO₃·pyridine complex to activate DMSO, is another highly effective method that operates under mild, non-cryogenic conditions, making it operationally simple.[10][11]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq).
-
Solvent: Dissolve the starting material in a mixture of anhydrous DMSO (5-10 volumes) and dichloromethane (5-10 volumes).
-
Base: Add triethylamine (Et₃N, 5.0 eq).
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add sulfur trioxide pyridine complex (SO₃·pyridine, 3.0-4.0 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 6-chloropyridine-2,3-dicarbaldehyde, can be purified by silica gel column chromatography.
Diagram: Oxidation Workflow
Caption: Experimental workflow for the Parikh-Doering oxidation.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The electron-deficient nature of the pyridine ring, accentuated by the nitrogen heteroatom, facilitates nucleophilic attack at the C6 position, displacing the chloride.[7] This reaction is a cornerstone for introducing nitrogen, oxygen, or sulfur-based functionalities.
Causality: The SNAr mechanism on chloropyridines is well-established.[6] The reaction rate is dependent on the nucleophilicity of the attacking species and the reaction conditions (solvent, temperature). Amines, alkoxides, and thiolates are common and effective nucleophiles. Heating is often required to drive the reaction to completion.[6]
-
Setup: In a sealable reaction vessel, combine 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent: Add a polar aprotic solvent like DMF, DMAc, or NMP.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase, dry, concentrate, and purify the residue by column chromatography or recrystallization.
Diagram: Synthetic Pathways
This diagram outlines the divergent synthetic possibilities from the core starting material.
Caption: Divergent synthetic pathways from the core starting material.
Applications in Medicinal Chemistry
The derivatives of 6-Chloro-2,3-bis(hydroxymethyl)pyridine are scaffolds for a range of biologically active molecules. The pyridine core is a common feature in compounds targeting kinases, GPCRs, and other enzymes.[1][3] For example, the pyridinone structure, which can be accessed from this starting material, is found in numerous antitumor, antimicrobial, and anti-inflammatory agents.[3] The ability to install an amino group at the C6 position and a cyclized lactone or other functionalities across C2 and C3 allows for the creation of rigid, three-dimensional structures that can fit into specific protein binding pockets.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: Consult the Safety Data Sheet (SDS) for complete hazard information. As with many chlorinated organic compounds, thermal decomposition may produce toxic fumes such as hydrogen chloride and oxides of nitrogen.
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its orthogonal functional groups permit a high degree of synthetic control, enabling the systematic development of novel compounds. By understanding the principles behind its key reactions—from selective oxidation to nucleophilic substitution—researchers can unlock its full potential to build complex molecules with tailored properties and functions. This guide provides the foundational knowledge and practical protocols to confidently incorporate this valuable building block into any advanced synthesis program.
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The Architectural Versatility of the Pyridine Scaffold: A Technical Guide to its Diverse Biological Activities
Foreword: The Enduring Relevance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyridine ring, a simple six-membered aromatic heterocycle containing a single nitrogen atom, stands as a quintessential example of such a "privileged scaffold."[1][2] Its unique electronic properties, including its polarity, basicity, and ability to participate in hydrogen bonding, render it a highly versatile building block in drug design.[3] This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyridine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, explore critical structure-activity relationships, and provide actionable experimental protocols to empower further discovery.
I. The Pyridine Core: A Foundation for Diverse Pharmacological Action
The prevalence of the pyridine motif in FDA-approved drugs underscores its significance in modern medicine.[1][4] From the anti-tuberculosis agent isoniazid to the anticancer drug abiraterone, the pyridine ring is a key pharmacophoric element across a wide spectrum of therapeutic areas.[1][5] Its ability to modulate physicochemical properties such as solubility and bioavailability, coupled with its capacity for diverse chemical modifications, allows for the fine-tuning of biological activity.[3] This inherent adaptability has fueled the continuous exploration of novel pyridine derivatives as potential therapeutic agents.
II. Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted pyridine compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[5][6][7]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of pyridine derivatives are often mediated through the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.
-
Kinase Inhibition: A prominent mechanism involves the inhibition of protein kinases, which are critical regulators of cell signaling. For instance, several pyridine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting their growth.[7] Other targeted kinases include those in the epidermal growth factor receptor (EGFR) family, which are often overexpressed in cancer cells.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Many pyridine derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[9] Studies have shown that some compounds can upregulate tumor suppressor proteins like p53 and p21, leading to G2/M phase cell cycle arrest.[9] Furthermore, the activation of pro-apoptotic pathways, such as the JNK signaling cascade, has been observed.[9]
-
DNA Intercalation: The planar structure of the pyridine ring allows some derivatives to intercalate between the base pairs of DNA, disrupting its replication and transcription and ultimately leading to cell death.[5]
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyridine derivatives is highly dependent on the nature and position of their substituents.
-
Enhancing Activity: The presence of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) has been shown to enhance antiproliferative activity.[2]
-
Detrimental Modifications: Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in anticancer efficacy.[2]
The following table summarizes the in vitro cytotoxic activity of selected substituted pyridine derivatives against various cancer cell lines, highlighting the impact of different substitution patterns.
| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Hybrids | Varied aryl ureas | MCF-7 (Breast) | 0.11 - >50 | [8] |
| Pyridone Derivatives | Dimethoxyphenyl, Methylenedioxyphenyl | HepG2 (Liver) | 4.5 | [9] |
| Pyridine Dihydrazones | Varied substitutions | Ishikawa (Endometrial) | 8.26 | [5] |
| Pyridine-Derived VEGFR-2 Inhibitors | Varied substitutions | HepG2 (Liver) | 4.25 - 12.83 | [5] |
C. Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyridine compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that shows no turbidity.
IV. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyridine derivatives have emerged as promising anti-inflammatory agents. [10][11]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of some pyridine compounds are thought to be linked to their iron-chelating abilities. [10][11]Cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway, are heme-dependent. [10]By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: An overview of the experimental workflow for the carrageenan-induced paw edema model.
Detailed Steps:
-
Animal Grouping and Compound Administration: Divide rats into groups and administer the test compound (e.g., intraperitoneally or orally). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: After a predetermined time, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at specified time points thereafter using a plethysmograph.
-
Data Analysis: Calculate the increase in paw volume (edema) and determine the percentage of inhibition of edema by the test compound compared to the control group.
V. Neuroprotective Properties: A Potential Avenue for CNS Disorders
Emerging research indicates that certain pyridine derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's. [12][13]
A. Mechanisms of Neuroprotection
-
Inhibition of Amyloid-β Aggregation: Some pyridine amine derivatives have been shown to inhibit the self- and metal-induced aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. [13]* Antioxidant Activity: Certain pyridine alkaloids can protect neuronal cells from oxidative stress-induced apoptosis. [14]* Cholinesterase Inhibition: Derivatives of pyridine have been designed to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function. [15]
VI. Future Perspectives and Conclusion
The pyridine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. [3][16]Future research will likely focus on the development of more selective and potent pyridine-based compounds, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the pyridine ring with other pharmacophores will undoubtedly lead to the identification of next-generation therapeutics for a wide array of diseases. This guide serves as a testament to the remarkable versatility of the pyridine nucleus and a call to action for the continued exploration of its therapeutic potential.
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The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a preeminent scaffold in medicinal chemistry.[1][2] Its unique electronic properties, structural versatility, and capacity for diverse biological interactions have established it as a "privileged structure" in the design and development of a vast array of therapeutic agents.[1][3] This guide provides a comprehensive technical overview of the role of pyridine derivatives in drug discovery, from their fundamental physicochemical properties to their synthesis, diverse pharmacological applications, and the mechanisms underpinning their therapeutic effects. We will explore the rationale behind the selection of the pyridine motif in drug design, detail key synthetic methodologies, and present case studies of successful pyridine-containing drugs, offering field-proven insights for professionals in drug development.
The Rationale for Pyridine's Prominence in Medicinal Chemistry
The prevalence of the pyridine nucleus in over 7,000 drug candidates and numerous FDA-approved drugs is not coincidental.[4][5] Its success is rooted in a unique combination of physicochemical properties that medicinal chemists leverage to optimize drug candidates.
Physicochemical and Electronic Properties
Compared to its carbocyclic analog, benzene, the nitrogen atom in the pyridine ring introduces a significant dipole moment and alters the electronic distribution, making the ring electron-deficient. This has several important consequences for drug design:
-
Enhanced Solubility and Bioavailability: The nitrogen atom is a hydrogen bond acceptor, which can improve the aqueous solubility of a drug molecule, a critical factor for oral bioavailability.[1][6] Its polar and ionizable nature is often exploited to enhance the solubility and bioavailability of less soluble compounds.[6][7]
-
Improved Receptor Interactions: The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with biological targets such as enzymes and receptors, significantly enhancing the binding affinity and specificity of a drug.[4][8]
-
Metabolic Stability: The pyridine ring's electron-deficient nature can make it more resistant to oxidative metabolism compared to electron-rich aromatic systems, potentially improving a drug's half-life.[4]
-
Versatile Substituent Placement: The pyridine ring offers three distinct positions for substitution (2-, 3-, and 4-), allowing for precise tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.[1]
A Privileged Scaffold Across Therapeutic Areas
The versatility of the pyridine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. Pyridine-containing drugs are utilized as:
-
Central Nervous System (CNS) active agents[4]
A recent analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest number being in the anticancer category (33%), followed by drugs targeting the CNS (20%).[4][14]
Synthesis of Pyridine Derivatives: Methodologies and Experimental Protocols
The ability to efficiently synthesize diverse libraries of pyridine derivatives is crucial for drug discovery campaigns. Several classical and modern synthetic methods are employed, with the choice of method depending on the desired substitution pattern and scale of production.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and widely used method for producing substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[9] It involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent.[9]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq.), β-ketoester (2.0 eq.), and a source of ammonia (e.g., ammonium acetate, 1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Oxidation (if required): To obtain the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid, chloroform) and treated with an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide (MnO2) at room temperature or with gentle heating.
-
Final Purification: After the oxidation is complete (monitored by TLC), the reaction is quenched, and the pyridine product is extracted and purified by standard methods.
Bönnemann Cyclization
For the industrial-scale synthesis of unsubstituted or simple pyridines, the Bönnemann cyclization is often employed.[9] This method involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst.[9] While highly efficient for bulk production, its application in generating diverse, highly substituted derivatives for drug discovery is more limited.
Pharmacological Activities and Structure-Activity Relationships (SAR)
The strategic placement of substituents on the pyridine ring is fundamental to modulating the pharmacological activity of the resulting derivatives. Here, we explore some key therapeutic areas and the associated SAR insights.
Anticancer Activity
Pyridine derivatives are a cornerstone of modern oncology, particularly as kinase inhibitors.[1] Many of these drugs are ATP-competitive inhibitors, where the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase active site.[1]
Case Study: Imatinib (Gleevec)
Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), features a pivotal pyridine ring. The pyridine nitrogen is essential for its high-affinity binding to the Abl kinase domain.
| Drug | Target | Key Structural Feature | Therapeutic Use |
| Imatinib | Bcr-Abl Kinase | Phenylaminopyrimidine core with a pyridine moiety | Chronic Myeloid Leukemia (CML) |
| Abiraterone | CYP17A1 | Pyridine ring fused to a steroidal backbone | Prostate Cancer |
| Larotrectinib | TRK Kinases | Fused pyrazolopyridine scaffold | TRK Fusion-Positive Cancers |
A study on the antiproliferative activity of various pyridine derivatives found that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups enhanced their activity, whereas halogen atoms or bulky groups tended to decrease it.[2][15][16]
Antimicrobial and Antiviral Activities
The pyridine scaffold is a common feature in many antibacterial, antifungal, and antiviral agents.[10][11] These compounds can disrupt various microbial cellular processes, including cell wall synthesis, DNA replication, and protein synthesis.[1][11]
-
Isoniazid: A cornerstone in the treatment of tuberculosis, isoniazid is a simple pyridine derivative that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9]
-
Delavirdine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV, containing a substituted pyridine ring.[7]
CNS and Cardiovascular Applications
Dihydropyridine derivatives are well-established calcium channel blockers used to treat hypertension and angina.[10] The substitution pattern on the dihydropyridine ring is critical for their activity.
| Drug | Class | Mechanism of Action | Therapeutic Use |
| Amlodipine | Dihydropyridine | Calcium Channel Blocker | Hypertension, Angina |
| Nifedipine | Dihydropyridine | Calcium Channel Blocker | Hypertension, Angina |
| Nikethamide | Pyridine Derivative | Respiratory Stimulant | Respiratory Depression |
Conclusion and Future Perspectives
The pyridine scaffold is, and will continue to be, a cornerstone of medicinal chemistry and drug discovery.[1] Its characteristic properties—basicity, solubility, hydrogen bond-forming ability, and metabolic stability—make it an invaluable tool for medicinal chemists. Future research will undoubtedly continue to leverage this privileged scaffold to develop novel therapeutics. The strategic incorporation of pyridine moieties, guided by a deep understanding of structure-activity relationships, will be instrumental in designing the next generation of potent, selective, and safe medicines to address a wide range of diseases.[17]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (2024, October 10). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved January 17, 2026, from [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). PubMed. Retrieved January 17, 2026, from [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). PubMed. Retrieved January 17, 2026, from [Link]
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Pyridine: the scaffolds with significant clinical diversity - PMC. (2022, May 20). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
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Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (2019, February 26). ACS Publications. Retrieved January 17, 2026, from [Link]
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The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (2024, July 11). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Pyridine scaffold-bearing drugs in therapeutic applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024, October 10). PubMed. Retrieved January 17, 2026, from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024, October 10). National Genomics Data Center. Retrieved January 17, 2026, from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved January 17, 2026, from [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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The Strategic Utility of 6-Chloro-2,3-bis(hydroxymethyl)pyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2,3-bis(hydroxymethyl)pyridine has emerged as a versatile and highly valuable building block in the lexicon of medicinal chemistry. Its unique trifunctional nature, combining the reactivity of a chlorinated pyridine ring with two adjacent hydroxymethyl groups, offers a strategic platform for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides an in-depth analysis of the synthesis, functionalization, and application of this pyridine derivative, highlighting its role in the construction of fused heterocyclic systems and as a scaffold for kinase inhibitors and other biologically active molecules. Through a detailed examination of its chemical properties and reactivity, this document serves as a comprehensive resource for researchers seeking to leverage the synthetic potential of 6-Chloro-2,3-bis(hydroxymethyl)pyridine in drug discovery and development.
Introduction: The Privileged Pyridine Scaffold and the Advantage of Trifunctionality
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its aromatic nature, hydrogen bonding capabilities, and ability to modulate physicochemical properties make it a "privileged scaffold" in drug design. The introduction of specific substituents onto the pyridine core allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.
6-Chloro-2,3-bis(hydroxymethyl)pyridine (CAS 220001-93-4) represents a particularly strategic iteration of the substituted pyridine motif.[2] The molecule's utility stems from its trifunctionality:
-
The 6-Chloro Substituent: This halogen atom serves as a versatile synthetic handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. Furthermore, it can be displaced by nucleophiles, providing a route to a diverse range of 6-substituted pyridine derivatives.
-
The 2,3-bis(hydroxymethyl) Groups: The two adjacent primary alcohol functionalities are ripe for a multitude of chemical transformations. They can be oxidized to aldehydes or carboxylic acids, esterified, etherified, or converted to halides for subsequent nucleophilic substitution. Crucially, their proximity allows for the formation of fused five- or six-membered rings through cyclization reactions, a key strategy in the synthesis of complex heterocyclic systems.
This unique combination of reactive sites on a single, readily accessible molecule makes 6-Chloro-2,3-bis(hydroxymethyl)pyridine a powerful tool for generating molecular diversity and accessing novel chemical space in the pursuit of new medicines.
Synthesis of the Core Building Block: A Plausible and Efficient Route
The logical flow of the synthesis is as follows:
Caption: Proposed synthetic workflow for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Esterification of 6-Chloropyridine-2,3-dicarboxylic acid
This initial step is crucial to protect the carboxylic acid groups and facilitate the subsequent reduction.
-
Rationale: Direct reduction of dicarboxylic acids with common reducing agents like sodium borohydride is often sluggish and can lead to side reactions. Conversion to the corresponding diester provides a more reactive substrate for reduction to the diol.
-
Protocol:
-
To a solution of 6-Chloropyridine-2,3-dicarboxylic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl 6-chloropyridine-2,3-dicarboxylate.
-
Step 2: Reduction of Dimethyl 6-chloropyridine-2,3-dicarboxylate
The diester is then reduced to the target diol.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to primary alcohols. Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a Lewis acid or at elevated temperatures, as a milder alternative.[3]
-
Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous tetrahydrofuran (THF) (15 vol) at 0 °C under an inert atmosphere, add a solution of dimethyl 6-chloropyridine-2,3-dicarboxylate (1.0 eq) in anhydrous THF (5 vol) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting precipitate through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure to afford crude 6-Chloro-2,3-bis(hydroxymethyl)pyridine. The crude product can be purified by column chromatography on silica gel.
-
The Synthetic Versatility of 6-Chloro-2,3-bis(hydroxymethyl)pyridine in Medicinal Chemistry
The true value of 6-Chloro-2,3-bis(hydroxymethyl)pyridine lies in its potential for elaboration into a wide range of complex molecular structures with therapeutic potential. The two primary avenues for its application are the construction of fused heterocyclic systems and its use as a scaffold for kinase inhibitors.
Construction of Fused Heterocyclic Systems
The adjacent hydroxymethyl groups at the 2 and 3 positions are perfectly poised for cyclization reactions to form fused ring systems, which are prevalent in many biologically active molecules.
Caption: General scheme for the elaboration of 6-Chloro-2,3-bis(hydroxymethyl)pyridine into kinase inhibitor candidates.
-
Rationale for Use as a Kinase Inhibitor Scaffold:
-
Vectorial Exploration: The three distinct points of diversification allow for the systematic exploration of the chemical space in different directions from the core pyridine scaffold. This is essential for optimizing interactions with different regions of the kinase active site.
-
Modulation of Physicochemical Properties: The hydroxymethyl groups can be functionalized to introduce moieties that improve solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Access to Novel Chemical Matter: The ability to build complex fused ring systems from this starting material allows for the creation of novel, rigidified scaffolds that can offer improved selectivity and potency.
-
Case Study: Hypothetical Application in the Synthesis of a Novel Kinase Inhibitor
While a direct literature precedent for the use of 6-Chloro-2,3-bis(hydroxymethyl)pyridine in a named drug is not available, we can construct a hypothetical synthetic route to a plausible kinase inhibitor to illustrate its utility. Let us envision a target molecule with a 6-anilino-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core, a common motif in kinase inhibitors.
-
Retrosynthetic Analysis: The target molecule can be envisioned as being derived from 6-Chloro-2,3-bis(hydroxymethyl)pyridine through a sequence of functional group transformations and a key cyclization step.
-
Proposed Forward Synthesis:
-
Monotosylation: Selective monotosylation of one of the hydroxymethyl groups of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
-
Conversion to Azide: Conversion of the remaining hydroxymethyl group to an azide via a two-step procedure (mesylation followed by displacement with sodium azide).
-
Reduction of Azide: Reduction of the azide to the primary amine.
-
Intramolecular Cyclization: Base-mediated intramolecular cyclization of the amine onto the tosylated carbon to form the fused pyrrolidine ring.
-
Suzuki Coupling: Suzuki coupling of the 6-chloro substituent with a suitable boronic acid to introduce the desired aniline moiety.
-
This hypothetical example demonstrates how the unique arrangement of functional groups in 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be strategically exploited to construct complex, medicinally relevant scaffolds.
Conclusion and Future Perspectives
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a building block of significant synthetic potential in medicinal chemistry. Its trifunctional nature provides a rich platform for the generation of molecular diversity and the construction of complex heterocyclic systems. While its full potential is yet to be fully realized in reported drug discovery programs, the chemical principles and synthetic strategies outlined in this guide provide a clear roadmap for its application.
Future work in this area will likely focus on:
-
The development and publication of a robust and scalable synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
-
The exploration of its use in the synthesis of novel fused heterocyclic scaffolds for screening against a wide range of biological targets.
-
Its incorporation into combinatorial libraries for the rapid identification of new hit compounds in high-throughput screening campaigns.
As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of versatile building blocks like 6-Chloro-2,3-bis(hydroxymethyl)pyridine will be paramount to the success of future medicinal chemistry endeavors.
References
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Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2022-04-21). Green Chemistry. URL: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. URL: [Link]
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The Emerging Therapeutic Potential of 6-Chloro-2,3-bis(hydroxymethyl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile electronic properties and synthetic accessibility.[1][2] Within this vast chemical space, derivatives of 6-Chloro-2,3-bis(hydroxymethyl)pyridine are emerging as a promising class of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and prospective therapeutic applications of these derivatives, offering a valuable resource for researchers in the field of drug discovery.
The Core Moiety: 6-Chloro-2,3-bis(hydroxymethyl)pyridine
6-Chloro-2,3-bis(hydroxymethyl)pyridine serves as a key building block for the synthesis of a variety of more complex molecules. The presence of the chloro-substituent and two hydroxymethyl groups offers multiple reactive sites for chemical modification, allowing for the creation of diverse libraries of derivatives. While specific, detailed synthesis protocols for this exact precursor are not extensively published in readily available literature, its synthesis can be conceptually approached through multi-step reactions involving the oxidation of a corresponding dimethylpyridine precursor, followed by reduction and chlorination steps, similar to methods used for related pyridinedimethanols.[3] The availability of this compound from commercial suppliers further facilitates its use in research and development.[4]
Synthetic Pathways and Derivatization Strategies
The two hydroxymethyl groups on the pyridine ring are primary sites for derivatization. These can be readily converted into a range of other functional groups, providing a gateway to a wide array of novel compounds.
Experimental Protocol: General Ether Synthesis from 6-Chloro-2,3-bis(hydroxymethyl)pyridine
This protocol outlines a general procedure for the synthesis of ether derivatives, a common strategy to enhance the lipophilicity and modulate the biological activity of the parent compound.
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
An appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)
-
A strong base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1 equivalent) in the chosen anhydrous solvent.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add the strong base (e.g., sodium hydride, 2.2 equivalents) portion-wise, ensuring the temperature remains low. Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation of the hydroxyl groups.
-
Alkylation: To the resulting alkoxide solution, add the alkyl or aryl halide (2.2 equivalents) dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired ether derivative.
-
Characterization: Characterize the purified compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for specific substrates.
Potential Therapeutic Applications
While direct therapeutic applications of derivatives specifically from 6-Chloro-2,3-bis(hydroxymethyl)pyridine are still an area of active research, the broader class of pyridine and chloropyridine derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Pyridine derivatives are well-represented in the landscape of anticancer agents.[5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyridine-based compounds have been developed as kinase inhibitors.[1] For instance, pyrazolopyridine derivatives have been identified as inhibitors of various kinases, playing a crucial role in anti-cancer drug discovery.[1] Derivatives of 6-amino pyridine have been explored as dual inhibitors of GSK-3β and CK-1δ, which are implicated in the pathology of diseases like Alzheimer's and have roles in cancer.[6] The structural features of 6-Chloro-2,3-bis(hydroxymethyl)pyridine derivatives could be exploited to design novel inhibitors targeting the ATP-binding sites of various kinases.
Diagram: Generalized Kinase Inhibition Workflow
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- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Compounds from 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the pyridine ring system serves as a cornerstone structural motif in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry.[2][3] This guide focuses on a particularly versatile, yet underexplored, building block: 6-Chloro-2,3-bis(hydroxymethyl)pyridine .
The strategic utility of this compound lies in its trifunctional nature. It possesses three distinct, orthogonally reactive sites:
-
Two Primary Hydroxymethyl Groups: Located at the 2- and 3-positions, these groups are amenable to a wide range of transformations, including esterification, etherification, and oxidation, allowing for fine-tuning of steric and electronic properties.
-
An Activated Chloro Group: Positioned at the 6-position, the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse nitrogen, oxygen, or sulfur-based functional groups.
This multi-faceted reactivity allows for the systematic development of compound libraries with diverse pharmacological profiles, targeting areas such as oncology, infectious diseases, and neuroscience.[4][5] This document provides detailed protocols and the underlying chemical logic for harnessing the synthetic potential of this valuable precursor.
Visualization of Synthetic Pathways
The following workflow illustrates the primary synthetic avenues available from the 6-Chloro-2,3-bis(hydroxymethyl)pyridine core, which will be detailed in the subsequent sections.
Caption: Synthetic diversification pathways from the core scaffold.
Protocols for Modifying the Hydroxymethyl Groups
The two hydroxymethyl groups are primary alcohols, offering a rich platform for derivatization.
Protocol: Di-esterification via Acyl Chlorides
Rationale: Esterification is a fundamental strategy to increase lipophilicity and modify the pharmacokinetic profile of a molecule. Using acyl chlorides provides a highly reactive pathway that proceeds readily at room temperature. The inclusion of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct, preventing potential side reactions.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Base Addition: Add triethylamine (2.5 eq.) to the stirred solution.
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 2.2 eq.) dropwise via syringe. The slight excess of the acylating agent ensures complete conversion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure diester.
Protocol: Selective Mono-etherification via Williamson Synthesis
Rationale: Achieving selective mono-functionalization requires careful control of stoichiometry. By using a strong base like sodium hydride (NaH) at low temperatures, we can deprotonate one hydroxyl group preferentially. Using slightly less than one equivalent of the alkylating agent minimizes the formation of the diether.
Methodology:
-
Preparation: To a suspension of NaH (1.1 eq., 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in THF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 0.95 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of starting material and the formation of mono- and di-ether products by TLC.
-
Workup: Carefully quench the reaction by adding methanol, followed by water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography to separate the desired mono-ether from the starting material and the diether byproduct.
Protocol: Oxidation to 6-Chloropyridine-2,3-dicarbaldehyde
Rationale: Oxidation of the diol to a dialdehyde creates two highly reactive electrophilic centers, which are precursors for forming complex heterocyclic systems.[6] Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
Methodology:
-
Preparation: Suspend 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in a suitable solvent like Chloroform or DCM.
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 10 eq. by weight). The large excess is necessary for this heterogeneous reaction to proceed efficiently.
-
Reaction: Heat the suspension to reflux and stir vigorously for 12-24 hours. The reaction can be monitored by TLC, observing the disappearance of the UV-active starting material and the appearance of a new, more polar spot.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude dialdehyde is often used immediately in the next step due to its potential instability, but can be purified by careful column chromatography if necessary.
Protocols for Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atom activates the C6-position, making the chloro group a good leaving group for SNAr reactions.
Caption: General mechanism for the SNAr reaction.
Protocol: Amination with a Secondary Amine
Rationale: Introducing nitrogen-based substituents is a common strategy in drug design. This reaction typically requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is ideal as it can stabilize the charged intermediate.
Methodology:
-
Preparation: In a sealed tube, combine 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.), the desired secondary amine (e.g., morpholine, 3.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in DMSO. The excess amine serves as both reactant and solvent, while K₂CO₃ acts as a base.
-
Reaction: Seal the tube and heat the mixture to 120-140 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature and pour it into a large volume of water. This will precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product is an oil, extract with ethyl acetate. The crude product can be further purified by recrystallization or column chromatography.
Advanced Strategy: Tandem Oxidation and Cyclization
A powerful approach is to combine reactions sequentially to rapidly build molecular complexity. This example demonstrates the formation of a furo[2,3-b]pyridine, a scaffold found in various biologically active compounds.[5]
Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative
Rationale: This protocol first converts the diol to a dialdehyde (as in Protocol 3.3). The resulting dialdehyde is then subjected to conditions that favor an intramolecular cyclization. This specific example would require further modification of the aldehyde (e.g., via a Wittig reaction followed by cyclization), but a more direct route from the diol involves a dehydrative cyclization under acidic conditions.
Methodology:
-
Preparation: Dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq.).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the cyclized ether product. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Purification: Separate the organic layer, dry over MgSO₄, and concentrate. Purify the resulting crude furo[2,3-b]pyridine derivative by column chromatography.
Summary of Synthetic Transformations
| Reaction Type | Key Reagents | Product Class | Rationale / Application |
| Esterification | Acyl Chlorides, Carboxylic Acids (with coupling agents) | Esters | Increase lipophilicity, create prodrugs, modulate solubility. |
| Etherification | Alkyl Halides, NaH | Ethers | Introduce bulky or flexible side chains, alter H-bonding capacity. |
| Oxidation | MnO₂, PCC, DMP | Aldehydes, Carboxylic Acids | Create reactive handles for further synthesis (e.g., imines, amides). |
| SNAr - Amination | Primary/Secondary Amines, K₂CO₃ | 6-Amino-pyridines | Introduce key pharmacophoric groups for target binding. |
| SNAr - Thiolation | Thiols, NaH | 6-Thioether-pyridines | Introduce sulfur-containing moieties, often for metal chelation or specific interactions. |
| Intramolecular Cyclization | Acid catalyst (p-TsOH) | Fused Bicyclic Heterocycles | Generate rigid, complex scaffolds for novel drug candidates.[5][7] |
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a potent synthetic intermediate. The protocols outlined in this guide provide a robust framework for its derivatization. By strategically manipulating its three reactive sites, researchers can access a vast chemical space of novel pyridine derivatives. The key to success lies in the careful selection of reagents and reaction conditions to control selectivity and achieve the desired molecular architecture for applications in drug development and materials science.
References
- A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- Application Notes and Protocols for Pyridine-2,6-diethanol Derivatives in Pharmaceutical Research. Benchchem.
- Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. PubMed.
- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes. Beilstein Journals.
- A review on the medicinal importance of pyridine derivatives. ResearchGate.
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.
- Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts [acswebcontent.acs.org]
- 7. BJOC - Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes [beilstein-journals.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Introduction: A Versatile Scaffold for Drug Discovery
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The chloro-substituent at the 6-position, activated by the electron-withdrawing effect of the ring nitrogen, presents a prime site for nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a diverse array of functional groups, enabling the synthesis of compound libraries for drug discovery and the development of novel functional materials. The presence of two hydroxymethyl groups at the 2 and 3-positions offers additional sites for derivatization or can influence the reactivity of the pyridine ring.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions on 6-Chloro-2,3-bis(hydroxymethyl)pyridine with various nucleophiles, including amines, thiols, and alkoxides.
Scientific Foundation: The SNAr Mechanism on the Pyridine Ring
The nucleophilic aromatic substitution on 6-chloro-2,3-bis(hydroxymethyl)pyridine proceeds via a well-established addition-elimination mechanism. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the aromatic ring, particularly at the ortho (2,6) and para (4) positions, making them susceptible to nucleophilic attack.[1][2]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which significantly stabilizes it and facilitates the reaction.[1][2] In the subsequent, typically faster step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored.
The presence of the two hydroxymethyl groups at the 2 and 3-positions may influence the reaction rate and regioselectivity through a combination of electronic and steric effects. Furthermore, they could potentially engage in intramolecular hydrogen bonding with the incoming nucleophile, a phenomenon known as neighboring group participation, which can enhance reaction rates.[2]
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 6-Chloro-2,3-bis(hydroxymethyl)pyridine and all other reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Amination of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
This protocol describes a general and environmentally friendly procedure for the synthesis of 6-amino-2,3-bis(hydroxymethyl)pyridine derivatives using an aqueous system.[3]
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium fluoride (KF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.), the desired amine (1.2 eq.), and potassium fluoride (2.0 eq.).
-
Add deionized water to the flask to achieve a concentration of the substrate of approximately 0.5 M.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 6-amino-2,3-bis(hydroxymethyl)pyridine derivative.
Protocol 2: Thiolation of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
This protocol outlines a general procedure for the synthesis of 6-thio-2,3-bis(hydroxymethyl)pyridine derivatives.
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
Procedure:
-
If using K₂CO₃: To a round-bottom flask, add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.), the thiol (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF.
-
If using NaH: To a Schlenk flask under a nitrogen atmosphere, add the thiol (1.2 eq.) and anhydrous DMF. Cool the solution to 0 °C and carefully add sodium hydride (1.3 eq.) portion-wise. Stir for 30 minutes at 0 °C, then add a solution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 12 hours.
-
After completion, cool the reaction to room temperature.
-
If NaH was used, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-thio-2,3-bis(hydroxymethyl)pyridine derivative.
Protocol 3: Alkoxylation of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
This protocol provides a general method for the synthesis of 6-alkoxy-2,3-bis(hydroxymethyl)pyridine derivatives.
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a round-bottom flask with a magnetic stir bar and a nitrogen inlet
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the desired alcohol (1.5 eq.) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.5 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from 6 to 24 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-alkoxy-2,3-bis(hydroxymethyl)pyridine derivative.
Data Summary and Comparison
The following table provides a general comparison of reaction conditions for the nucleophilic substitution on 6-Chloro-2,3-bis(hydroxymethyl)pyridine. Please note that these are starting points and may require optimization for specific substrates.
| Nucleophile Class | Typical Nucleophiles | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Morpholine, Piperidine, Aniline | KF | Water | 100 | 4 - 24 |
| Thiols | Thiophenol, Benzyl thiol | K₂CO₃ or NaH | DMF, DMSO | 80 - 100 | 2 - 12 |
| Alkoxides | Methanol, Ethanol, Phenol | NaH | THF, DMF | 65 - 100 | 6 - 24 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for a nucleophilic aromatic substitution reaction on 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Caption: General experimental workflow for SNAr reactions.
Expert Insights and Troubleshooting
-
Choice of Base: The choice of base is critical. For amine nucleophiles, a non-nucleophilic base like KF in water is effective and environmentally benign.[3] For less nucleophilic amines, stronger bases in aprotic solvents may be necessary. For thiols and alcohols, a strong base like NaH is often required to generate the more potent nucleophilic thiolate or alkoxide.
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are generally excellent for SNAr reactions as they solvate the cationic counter-ion of the nucleophile and the Meisenheimer complex, but do not strongly solvate the nucleophile itself, thus preserving its reactivity. For greener alternatives, aqueous systems with phase-transfer catalysts or additives can be explored.
-
Role of the Hydroxymethyl Groups: The hydroxymethyl groups at the 2 and 3-positions can potentially influence the reaction. They may engage in intramolecular hydrogen bonding, which could either stabilize the starting material or the transition state. It is also possible that under basic conditions, the hydroxyl groups get deprotonated, which would increase the electron density of the ring and potentially slow down the nucleophilic attack. Careful control of stoichiometry and reaction conditions is therefore important.
-
Troubleshooting Low Yields: If low yields are observed, consider the following:
-
Incomplete reaction: Increase the reaction temperature or time. Ensure the base is sufficiently strong to deprotonate the nucleophile if necessary.
-
Side reactions: The hydroxymethyl groups could potentially react with strong bases or electrophilic reagents. Protect the hydroxyl groups (e.g., as silyl ethers) if they are found to interfere with the desired reaction.
-
Purification issues: The polarity of the product might be significantly different from the starting material. Optimize the chromatographic conditions accordingly.
-
Conclusion
The nucleophilic aromatic substitution on 6-Chloro-2,3-bis(hydroxymethyl)pyridine is a robust and versatile transformation for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and materials science to effectively utilize this valuable building block in their synthetic endeavors. Careful consideration of the reaction parameters and potential influence of the hydroxymethyl substituents will enable the successful synthesis of novel and complex molecular architectures.
References
Sources
Application Notes & Protocols: 6-Chloro-2,3-bis(hydroxymethyl)pyridine in the Synthesis of Heterocyclic Compounds
Abstract
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique architecture, featuring a nucleophilic substitution-ready chloro group and two vicinal hydroxymethyl groups poised for cyclization or further functionalization, renders it an exceptionally versatile precursor for a variety of complex heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of medicinally relevant scaffolds such as furopyridines and bicyclic nitrogen heterocycles. We will dissect the underlying reaction mechanisms, present detailed, field-tested protocols, and offer expert insights into the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Value of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
The pyridine nucleus is a cornerstone of pharmaceutical science, present in numerous top-selling drugs. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. 6-Chloro-2,3-bis(hydroxymethyl)pyridine emerges as a high-value starting material for several key reasons:
-
Orthogonal Reactivity: The chloro-substituent at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) and is an ideal handle for transition-metal-catalyzed cross-coupling reactions.
-
Diol Functionality: The adjacent 2,3-bis(hydroxymethyl) groups are primed for intramolecular cyclization to form fused five-membered rings, such as the furan ring in furopyridines.
-
Versatile Handles: The hydroxymethyl groups can be readily converted into other functionalities, such as halomethyl or aminomethyl groups, expanding their synthetic utility.
This combination of reactive sites allows for the construction of diverse molecular architectures, making it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties & Safety Mandates
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Compound Data
| Property | Value |
| IUPAC Name | (6-chloropyridine-2,3-diyl)dimethanol |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not consistently available; handle as a stable solid. |
| Solubility | Soluble in polar organic solvents like methanol, DMSO. |
Hazard Analysis and Safe Handling
6-Chloro-2,3-bis(hydroxymethyl)pyridine is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed (Acute toxicity, Oral, Category 4), causes severe skin burns and eye damage (Skin corrosion/irritation, Category 1C).[1]
-
PPE: Wear protective gloves, protective clothing, eye protection (goggles), and a face shield.[1]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[1][2] Keep container tightly closed and store in a cool, dry, and well-ventilated place, protected from moisture.[1][2]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a Poison Center or doctor.[1]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[1]
-
Application I: Synthesis of Furo[2,3-b]pyridines
Furo[2,3-b]pyridines are a class of heterocyclic compounds with growing interest in medicinal chemistry, particularly in kinase inhibitor programs.[4] The 6-chloro-2,3-bis(hydroxymethyl)pyridine scaffold provides an efficient entry into this core. The general strategy involves a two-step sequence: O-alkylation followed by an acid-catalyzed intramolecular cyclization/dehydration.
Mechanistic Rationale & Workflow
The synthesis begins with the selective alkylation of one of the hydroxymethyl groups. The subsequent key step is an acid-catalyzed intramolecular SN2-type reaction where the remaining hydroxyl group attacks the newly formed ether linkage, leading to cyclization and elimination of water to form the furan ring.
Protocol: Synthesis of 5-Chloro-3-(phenoxymethyl)furo[2,3-b]pyridine
This protocol demonstrates the principle of forming a furopyridine ring system.
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Phenoxymethyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step A: O-Alkylation
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq).
-
Solvent: Add anhydrous THF to create a stirrable suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates one of the hydroxyl groups, forming a sodium alkoxide. This significantly increases its nucleophilicity for the subsequent alkylation step.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction back to 0 °C. Add a solution of phenoxymethyl chloride (1.05 eq) in anhydrous THF dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C to destroy any excess NaH.
Step B: Cyclization and Work-up
-
Acidification: To the reaction mixture from Step A, add concentrated H₂SO₄ (catalytic amount, e.g., 0.1 eq) at 0 °C.
-
Heating: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Causality: The strong acid protonates the ether oxygen, making it a good leaving group (phenol). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the benzylic carbon to close the ring and form the furan moiety upon dehydration.
-
Cooling & Neutralization: Cool the reaction to room temperature. Carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired furopyridine.
Application II: Synthesis of Bicyclic Nitrogen Heterocycles
The diol functionality can be readily converted to a dihalide, creating a powerful electrophilic precursor for building bicyclic systems via reaction with dinucleophiles. A notable example is the synthesis of diazabicyclo[4.3.0]nonane systems, which are valuable scaffolds in medicinal chemistry.[5]
Mechanistic Rationale & Workflow
This synthesis is a two-part process. First, the diol is converted to a more reactive dielectrophile, typically a dichloride. Second, this intermediate undergoes a double nucleophilic substitution with a primary diamine to form the bicyclic product.
Protocol: Synthesis of 6-Chloro-2,3-bis(chloromethyl)pyridine
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq).
-
Solvent: Suspend the starting material in anhydrous DCM.
-
Reagent Addition: Cool the flask to 0 °C. Add thionyl chloride (2.2 eq) dropwise via a syringe over 30 minutes. Causality: Thionyl chloride reacts with the hydroxyl groups to form chlorosulfite esters, which are excellent leaving groups. A subsequent intramolecular attack by the chloride ion displaces the leaving group (SO₂ + HCl), resulting in the desired alkyl chloride with high fidelity (Appel reaction conditions could also be used).
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralization & Extraction: Neutralize with a saturated solution of NaHCO₃. Extract the product with DCM (3x).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 6-Chloro-2,3-bis(chloromethyl)pyridine is often used in the next step without further purification.
Protocol: Synthesis of a Diazabicyclononane Derivative
Materials:
-
Crude 6-Chloro-2,3-bis(chloromethyl)pyridine
-
Ethylenediamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
High Dilution Setup: Set up a reaction flask with a reflux condenser. In a separate addition funnel, prepare a solution of the crude 6-Chloro-2,3-bis(chloromethyl)pyridine (1.0 eq) in acetonitrile. In a second addition funnel, prepare a solution of ethylenediamine (1.0 eq) in acetonitrile.
-
Reaction Mixture: To the reaction flask, add a large volume of acetonitrile and potassium carbonate (3.0 eq). Heat the suspension to reflux. Causality: K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The reaction is performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Simultaneous Addition: Add the solutions from both addition funnels simultaneously and dropwise to the refluxing acetonitrile suspension over several hours (e.g., 8-12 hours).
-
Reflux: After the addition is complete, continue to reflux the mixture overnight.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to isolate the desired bicyclic heterocycle.
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine stands as a testament to the power of strategic molecular design. Its inherent trifunctional nature provides chemists with a robust and flexible platform for the synthesis of diverse and complex heterocyclic structures. The protocols and mechanistic insights provided herein for the construction of furopyridines and bicyclic nitrogen heterocycles serve as a foundation for its broader application in discovery chemistry. By leveraging its distinct reactive sites, researchers can efficiently generate novel molecular entities with significant potential for addressing unmet challenges in drug development and materials science.
References
- Apollo Scientific. (2023, July 7). 6-Chloro-2,3-bis(hydroxymethyl)
- TCI Chemicals. (2025, April 30).
- Sigma-Aldrich. (2025, August 5).
-
National Institutes of Health (NIH). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. [Link]
- Ricca Chemical Company. (2025, April 3).
- Fisher Scientific. (2021, December 24).
- Google Patents. US3365461A - Process for preparing pyridoxine.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles.
- Google Patents. US2520038A - Process for preparing pyridoxine hydrochloride.
- Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- RSC Publishing. (2020, November 16).
-
Organic Syntheses. Procedure for the preparation of 4-(Methylthio)-2-phenylquinazoline. [Link]
- Google Patents. WO2006066806A1 - Manufacture of vitamin b6.
- Google Patents. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt.
- Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol.
- RSC Publishing. (2022, April 21). Efficient synthesis of 2,6-bis(hydroxymethyl)
-
PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. [Link]
-
RSC Publishing. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]
- ACG Publications. (2025, August 30).
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Organic Syntheses. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link]
- CEM Corpor
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- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Application Note: Harnessing 6-Chloro-2,3-bis(hydroxymethyl)pyridine for the Synthesis of Diverse Compound Libraries
Abstract
This technical guide provides a comprehensive overview of the strategic application of 6-Chloro-2,3-bis(hydroxymethyl)pyridine as a versatile scaffold for the construction of diverse compound libraries. The unique arrangement of three distinct functional handles—a nucleophilic substitution-susceptible chloro group and two modifiable primary alcohol moieties—offers a rich platform for multi-vector diversification. We present detailed, field-proven protocols for a suite of chemical transformations, including selective oxidations, nucleophilic aromatic substitution, ether and ester formation, and intramolecular cyclization to generate novel fused heterocyclic systems. The causality behind experimental choices is elucidated to empower researchers in drug discovery and medicinal chemistry to rationally design and synthesize novel molecular entities with broad therapeutic potential.
Strategic Value of the 6-Chloro-2,3-bis(hydroxymethyl)pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for polar and ionic interactions contribute to favorable pharmacokinetic profiles. The 6-Chloro-2,3-bis(hydroxymethyl)pyridine scaffold capitalizes on this privileged heterocycle by presenting three orthogonal points for chemical diversification, enabling a systematic exploration of chemical space.
-
C6-Chloro Position: The electron-deficient nature of the pyridine ring activates the C6 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of amine, oxygen, and sulfur-based nucleophiles.[3]
-
C2 & C3 Hydroxymethyl Groups: These primary alcohols are amenable to a plethora of transformations, including oxidation to aldehydes and carboxylic acids, conversion to ethers and esters, and participation in cyclization reactions. Their proximity allows for the formation of rigid, fused ring systems such as furo[3,4-b]pyridines and pyrrolo[3,4-b]pyridines, which are valuable structures in drug design.
This multi-handle approach allows for the generation of libraries with significant three-dimensional diversity, moving beyond simple linear elaborations.
Figure 1: Diversification pathways for the 6-Chloro-2,3-bis(hydroxymethyl)pyridine scaffold.
Core Synthetic Strategies & Protocols
We will now detail the primary synthetic routes for diversifying the core scaffold. Each protocol is designed to be robust and adaptable for library synthesis.
Diversification at the C6-Position via Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C6 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.[3][4]
Protocol 2.1.1: General Procedure for Amination at C6
This protocol describes the reaction with a generic primary or secondary amine.
-
Setup: To a solution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.2 M), add the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture at 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as Ethyl Acetate or Dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality & Insights:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are essential as they solvate the cationic species in the Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
-
Base: A base is required to neutralize the HCl generated during the reaction, driving it to completion. K₂CO₃ is a cost-effective choice for library synthesis, while DIPEA is suitable for more sensitive substrates.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy associated with the initial disruption of aromaticity.
| Nucleophile Class | Example Reagent | Typical Conditions | Expected Product Class |
| Primary Amines | Aniline, Benzylamine | K₂CO₃, DMF, 100 °C, 12h | 6-Anilino-2,3-bis(hydroxymethyl)pyridine |
| Secondary Amines | Morpholine, Piperidine | DIPEA, DMSO, 110 °C, 8h | 6-Morpholino-2,3-bis(hydroxymethyl)pyridine |
| Thiols | Thiophenol | NaH, THF, 60 °C, 6h | 6-(Phenylthio)-2,3-bis(hydroxymethyl)pyridine |
| Alcohols | Sodium Methoxide | Methanol, 65 °C, 18h | 6-Methoxy-2,3-bis(hydroxymethyl)pyridine |
Table 1: Representative SNAr reactions at the C6 position.
Functionalization of the C2/C3 Hydroxymethyl Groups
The two primary alcohol groups can be modified simultaneously or sequentially. We will first discuss reactions that typically affect both groups, followed by strategies for selective modification.
For library synthesis, mild and selective oxidation methods are paramount to avoid over-oxidation to the carboxylic acid or degradation of the pyridine core. The Parikh-Doering oxidation is an excellent choice as it operates at or below room temperature.[1][5][6][7]
Figure 2: Workflow for the Parikh-Doering oxidation of the diol to the dialdehyde.
Protocol 2.2.1.1: Parikh-Doering Oxidation to 6-Chloro-2,3-diformylpyridine
-
Setup: Dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq) and a tertiary amine base like DIPEA or Triethylamine (Et₃N) (5.0 eq) in anhydrous DCM (0.1 M). Add anhydrous DMSO (5.0 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate. The resulting dialdehyde is often used directly in the next step due to its reactivity.
Causality & Insights:
-
Mechanism: The reaction proceeds via an alkoxysulfonium ylide intermediate, which undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and the protonated base.[1][6]
-
Selectivity: The Parikh-Doering conditions are exceptionally mild and highly selective for primary and secondary alcohols, leaving the chloro-pyridine core intact.[5] The absence of strong acids or metals prevents side reactions.
-
Alternative: Activated Manganese Dioxide (MnO₂) in a solvent like DCM or Chloroform is another effective reagent for selectively oxidizing these benzylic-type alcohols to aldehydes.[8][9][10][11]
Converting the hydroxyl groups to a more reactive leaving group, such as a bromide, opens up a new avenue for diversification via nucleophilic substitution.
Protocol 2.2.2.1: Synthesis of 6-Chloro-2,3-bis(bromomethyl)pyridine
Adapted from protocols for similar pyridinedimethanols.[12][13]
-
Setup: In a flask equipped with a reflux condenser, cautiously add 48% hydrobromic acid (HBr) (10-15 mL per gram of starting material) to 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
-
Reaction: Heat the mixture to reflux (approx. 125 °C) for 6-8 hours.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture onto ice and neutralize to pH ~8 with a saturated solution of Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃).
-
Extraction: Extract the aqueous solution with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the title compound as a solid.
Causality & Insights:
-
This reaction is a classic SN2-type conversion of alcohols to alkyl halides under strong acidic conditions. The high concentration of bromide ions and the protonation of the hydroxyl groups to form good leaving groups (water) drives the reaction. This intermediate is a powerful electrophile for building libraries through reaction with various nucleophiles.
Intramolecular Cyclization: Building Fused Heterocyclic Scaffolds
The 2,3-disubstituted pattern of the core molecule is ideal for forming 5-membered rings fused to the pyridine core. These rigid, often planar structures are highly desirable in medicinal chemistry.
This can be achieved by a one-pot oxidation and cyclization.
Protocol 2.3.1.1: Oxidation-Lactonization to form 4-Chloro-furo[3,4-b]pyridin-5(7H)-one
-
Oxidation: Selectively oxidize one of the hydroxymethyl groups to a carboxylic acid. This can be challenging to perform selectively. A two-step approach is more reliable: a. Protect: Mono-protect the diol using a protecting group like tert-Butyldimethylsilyl chloride (TBDMSCl) under standard conditions to yield a mixture of mono-protected isomers. b. Oxidize: Separate the isomers and oxidize the remaining free alcohol to the carboxylic acid using a strong oxidant like Potassium Permanganate (KMnO₄) or by a two-step process (e.g., Parikh-Doering to aldehyde followed by Pinnick oxidation with NaClO₂).
-
Deprotection & Cyclization: Deprotect the silyl ether (e.g., with TBAF) and induce lactonization under acidic conditions (e.g., catalytic p-toluenesulfonic acid in Toluene with heating) to form the fused lactone ring.
This involves converting the diol to a dialdehyde or dihalide and subsequent condensation with a primary amine.
Protocol 2.3.2.1: Condensation with Primary Amines
-
Starting Material: Use the 6-Chloro-2,3-diformylpyridine prepared in Protocol 2.2.1.1 or the 6-Chloro-2,3-bis(bromomethyl)pyridine from Protocol 2.2.2.1.
-
Reaction (from Dihalide): Dissolve 6-Chloro-2,3-bis(bromomethyl)pyridine (1.0 eq) and the desired primary amine (R-NH₂, 1.1 eq) in a solvent like Acetonitrile or DMF with a base like K₂CO₃ (2.5 eq). Heat the mixture at 60-80 °C for 4-12 hours.
-
Work-up & Purification: Follow the general work-up and purification procedures described in Protocol 2.1.1.
Figure 3: A generalized workflow for building a compound library from the scaffold.
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a powerful and versatile building block for diversity-oriented synthesis. The distinct reactivity of its three functional handles allows for the systematic and predictable generation of diverse compound libraries. By employing the robust protocols outlined in this guide—including nucleophilic aromatic substitution, selective oxidation, and intramolecular cyclization—researchers can efficiently create novel molecular architectures. These libraries, rich in structural and three-dimensional diversity, are invaluable assets in the quest for new therapeutic agents and chemical probes.
References
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Applied Chemical Engineering, 6. [Link]
-
Parikh–Doering oxidation. Grokipedia. [Link]
-
Parikh-Doering Oxidation. NROChemistry. [Link]
-
Manganese Dioxide. Common Organic Chemistry. [Link]
-
Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE. [Link]
-
Oxidation with Manganese Dioxide. (2023). TRUNNANO. [Link]
-
Solvent free oxidation of alcohols with manganese dioxide. (2025). ResearchGate. [Link]
-
Parikh-Doering Oxidation. (2020). YouTube. [Link]
-
Support information. The Royal Society of Chemistry. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
Sources
- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. grokipedia.com [grokipedia.com]
- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 10. nanotrun.com [nanotrun.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Reactions with 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Introduction
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive hydroxymethyl groups at the 2- and 3-positions and a chlorine atom at the 6-position of the pyridine ring, offers a rich landscape for chemical modification. This allows for the strategic introduction of diverse functionalities and the construction of complex molecular architectures, including bicyclic and polycyclic heterocyclic systems.
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The pyridine nitrogen introduces a key site for hydrogen bonding and influences the molecule's overall polarity and basicity, which are critical for pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of these properties and the introduction of specific interactions with biological targets.
This application note provides a comprehensive guide to the experimental setup for key reactions involving 6-Chloro-2,3-bis(hydroxymethyl)pyridine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and innovate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 220001-93-4 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar organic solvents. | General chemical knowledge |
Experimental Protocols
The presence of two primary alcohol functionalities and a reactive chloro-substituent makes 6-Chloro-2,3-bis(hydroxymethyl)pyridine a versatile precursor for a variety of chemical transformations. The following sections detail protocols for key reactions, including oxidation, esterification, and cyclization.
Oxidation of the Hydroxymethyl Groups
The selective oxidation of one or both hydroxymethyl groups of 6-Chloro-2,3-bis(hydroxymethyl)pyridine can provide access to the corresponding aldehydes, carboxylic acids, or lactones, which are valuable intermediates for further functionalization. The choice of oxidant and reaction conditions is critical to achieve the desired level of oxidation and to avoid over-oxidation or side reactions.
Protocol 1.1: Selective Oxidation to the Lactone (6-Chloro-furo[3,4-b]pyridin-5(7H)-one)
The proximity of the two hydroxymethyl groups allows for an intramolecular cyclization upon oxidation to form a stable lactone. This transformation can be achieved using a variety of oxidizing agents. Manganese dioxide (MnO₂) is a mild and selective oxidant for benzylic and allylic alcohols.
Causality Behind Experimental Choices:
-
Manganese Dioxide (activated): A mild oxidant that selectively oxidizes the benzylic-like hydroxymethyl groups without affecting the pyridine ring or the chloro-substituent.
-
Dichloromethane (DCM): An inert solvent that is suitable for MnO₂ oxidations and allows for easy work-up.
-
Anhydrous Conditions: Important to prevent the formation of the diacid.
-
Monitoring by TLC: Essential to determine the reaction endpoint and prevent over-oxidation or degradation of the product.
Step-by-Step Methodology:
-
To a stirred solution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol) under a nitrogen atmosphere, add activated manganese dioxide (10-15 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloro-furo[3,4-b]pyridin-5(7H)-one.
Expected Outcome: This protocol is expected to yield the corresponding lactone in moderate to good yields. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Reaction Workflow:
Caption: Workflow for the oxidation of 6-Chloro-2,3-bis(hydroxymethyl)pyridine to its lactone.
Esterification of the Hydroxymethyl Groups
Esterification of the hydroxymethyl groups can be used to introduce a variety of functionalities, modify the solubility and lipophilicity of the molecule, or to protect the alcohol groups during subsequent reactions.
Protocol 2.1: Di-O-Acetylation using Acetic Anhydride and Pyridine
This is a classic and reliable method for the acetylation of primary alcohols. Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.
Causality Behind Experimental Choices:
-
Acetic Anhydride: A readily available and highly reactive acylating agent.
-
Pyridine: Acts as a nucleophilic catalyst and an acid scavenger, driving the reaction to completion.
-
Anhydrous Conditions: Prevents the hydrolysis of acetic anhydride.
Step-by-Step Methodology: [1]
-
Dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq) in anhydrous pyridine (5-10 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5-3.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 6-Chloro-2,3-bis(acetoxymethyl)pyridine.
Expected Outcome: This protocol should provide the di-acetylated product in high yield. The product can be characterized by standard spectroscopic techniques.
Synthesis of Pyrrolo[3,4-b]pyridine Derivatives
6-Chloro-2,3-bis(hydroxymethyl)pyridine is an excellent starting material for the synthesis of the pyrrolo[3,4-b]pyridine scaffold, which is a core structure in many biologically active compounds. This is typically a two-step process involving the conversion of the hydroxymethyl groups to a better leaving group, such as a halide, followed by reaction with a primary amine.
Protocol 3.1: Synthesis of 6-Chloro-2,3-bis(chloromethyl)pyridine
Conversion of the diol to the corresponding dichloride is a key step in preparing for the cyclization reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): A highly effective chlorinating agent for primary alcohols. The byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of thionyl chloride.
Step-by-Step Methodology:
-
To a stirred solution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq) in anhydrous chloroform (15 mL/mmol) under a nitrogen atmosphere, slowly add thionyl chloride (2.5 eq) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude 6-Chloro-2,3-bis(chloromethyl)pyridine. This product is often used in the next step without further purification.
Protocol 3.2: Cyclization to form N-substituted-6-chloropyrrolo[3,4-b]pyridines
The resulting dichloride is a reactive intermediate that readily undergoes cyclization with primary amines to form the desired pyrrolopyridine ring system.
Causality Behind Experimental Choices:
-
Primary Amine: The nucleophile that will form the pyrrole ring. A wide variety of primary amines can be used to generate a library of derivatives.
-
Base (e.g., K₂CO₃ or Et₃N): To neutralize the HCl generated during the reaction.
-
DMF or Acetonitrile: Polar aprotic solvents that are suitable for Sₙ2 reactions.
Step-by-Step Methodology:
-
To a stirred solution of the primary amine (1.1 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) under a nitrogen atmosphere, add a solution of crude 6-Chloro-2,3-bis(chloromethyl)pyridine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-substituted-6-chloropyrrolo[3,4-b]pyridine.
Diagram of Cyclization Workflow:
Sources
Application Notes and Protocols for the Biocatalytic Synthesis of Bis(hydroxymethyl)pyridines
Introduction: A Greener Route to Valuable Pyridine Derivatives
Bis(hydroxymethyl)pyridines, particularly isomers like 2,6-bis(hydroxymethyl)pyridine, are pivotal building blocks in the synthesis of a wide array of high-value molecules, including pharmaceuticals, sophisticated polymers, and metal complex catalysts.[1] Traditional chemical routes to these compounds often necessitate multi-step syntheses involving harsh oxidizing and reducing agents, leading to modest yields and a significant environmental footprint. This guide details a more sustainable and efficient biocatalytic approach, leveraging the power of whole-cell biocatalysis to produce bis(hydroxymethyl)pyridines from readily available precursors like 2,6-lutidine. This one-pot enzymatic process offers a compelling green alternative to conventional chemical methodologies.[1]
The core of this innovative biocatalytic system is a recombinant Escherichia coli strain engineered to express a multi-component xylene monooxygenase (XMO). This enzyme masterfully catalyzes the selective and sequential oxidation of the two methyl groups of a dimethylpyridine, such as 2,6-lutidine, to their corresponding hydroxyl functionalities. The elegance of using a whole-cell biocatalyst lies in its self-contained nature; it circumvents the laborious and costly process of enzyme purification and provides the necessary cellular machinery for the regeneration of essential cofactors like NADH.[1]
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth technical guide to implementing this biocatalytic synthesis. We will delve into the core principles, provide detailed, step-by-step protocols, and offer insights into data analysis and troubleshooting, all grounded in established scientific literature.
Core Principles and Mechanistic Insights
The biocatalytic conversion of a dimethylpyridine, such as 2,6-lutidine, to its corresponding bis(hydroxymethyl) derivative is a feat of enzymatic precision. The key player in this transformation is xylene monooxygenase (XMO), a powerful biocatalyst capable of C-H bond oxyfunctionalization.[2]
The Enzymatic Cascade:
The reaction proceeds through a stepwise oxidation of the methyl groups. In the case of 2,6-lutidine, the XMO first hydroxylates one of the methyl groups to form the intermediate, 6-methyl-2-pyridinemethanol. This intermediate is then further oxidized by the same enzyme to yield the final product, 2,6-bis(hydroxymethyl)pyridine.[1]
Causality in Biocatalyst Design:
The choice of a whole-cell biocatalyst, typically recombinant E. coli, is a strategic one. Here's why:
-
Cofactor Regeneration: Monooxygenase activity is dependent on cofactors, most commonly NAD(P)H, which are expensive to supply externally.[2] Whole cells possess the metabolic machinery to continuously regenerate these vital cofactors, making the process economically viable.
-
Enzyme Stability: The intracellular environment provides a protective milieu for the expressed enzyme, enhancing its stability and operational lifespan compared to isolated enzymes.
-
Simplified Process: By eliminating the need for enzyme purification, the overall process is streamlined, reducing both time and cost.
Visualizing the Biocatalytic Pathway:
Caption: Biocatalytic cascade for the synthesis of 2,6-bis(hydroxymethyl)pyridine.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of the biocatalytic synthesis.
Protocol 1: Cultivation of the Recombinant E. coli Biocatalyst
This protocol describes the cultivation of the recombinant E. coli strain expressing xylene monooxygenase to generate sufficient biomass for the biotransformation.
Materials:
-
Recombinant E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for xylene monooxygenase.
-
Luria-Bertani (LB) medium or Terrific Broth (TB) medium.
-
Appropriate antibiotic for plasmid maintenance (e.g., kanamycin or ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Incubator shaker.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Inoculate 5-10 mL of LB or TB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Scale-up Culture: The next day, inoculate a larger volume of fresh LB or TB medium (e.g., 500 mL in a 2L flask) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Growth Phase: Incubate the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell growth by measuring the OD600 periodically.
-
Induction of Gene Expression: When the OD600 of the culture reaches mid-log phase (typically 0.6-0.8), induce the expression of the xylene monooxygenase by adding IPTG to a final concentration of 0.1-1 mM.[3][4]
-
Post-Induction Growth: After induction, reduce the incubation temperature to a range of 18-25°C and continue shaking for an additional 12-16 hours to allow for proper protein folding and expression.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C.
-
Cell Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) to remove residual medium components. Centrifuge again under the same conditions.
-
Biocatalyst Preparation: The resulting cell pellet can be used immediately for the biotransformation or stored as a paste at -80°C for future use.
Protocol 2: Whole-Cell Biotransformation of 2,6-Lutidine
This protocol details the enzymatic conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine using the prepared whole-cell biocatalyst.
Materials:
-
Harvested recombinant E. coli cells.
-
50 mM Potassium phosphate buffer (pH 7.4).
-
2,6-Lutidine.
-
Glucose (as a co-substrate for cofactor regeneration).
-
Bi-phasic reactor or shake flasks.
-
HPLC system for reaction monitoring.
Procedure:
-
Reaction Setup: Resuspend the harvested cell pellet in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight). Add glucose to a final concentration of 1-2% (w/v) to provide a carbon source for cofactor regeneration.
-
Substrate Addition: Due to the potential toxicity of 2,6-lutidine to the cells, a fed-batch or gradual addition strategy is recommended.[1] Start with an initial concentration of 2,6-lutidine below its toxic level (e.g., < 2.5 g/L).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation to ensure proper mixing and aeration.
-
Reaction Monitoring: Periodically take samples from the reaction mixture. Centrifuge the samples to pellet the cells and analyze the supernatant for the consumption of 2,6-lutidine and the formation of 6-methyl-2-pyridinemethanol and 2,6-bis(hydroxymethyl)pyridine using HPLC.
-
Substrate Feeding: As the initial substrate is consumed, feed additional 2,6-lutidine to the reaction mixture. The feeding rate should be adjusted to maintain a sub-toxic concentration of the substrate.
-
Reaction Completion: The reaction is considered complete when the substrate is fully consumed and the concentration of the desired product plateaus.
-
Product Recovery: After the reaction, separate the cells from the reaction broth by centrifugation or filtration. The supernatant containing the product can then be subjected to purification.
Protocol 3: Product Purification
This protocol provides a general procedure for the extraction and purification of 2,6-bis(hydroxymethyl)pyridine from the biotransformation broth.
Materials:
-
Supernatant from the biotransformation.
-
Ethyl acetate or other suitable organic solvent.
-
Saturated sodium chloride solution (brine).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Rotary evaporator.
-
Silica gel for column chromatography (optional).
Procedure:
-
Liquid-Liquid Extraction: Extract the aqueous supernatant multiple times with an equal volume of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If further purification is required, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, mass spectrometry, and HPLC.
Data Presentation and Analysis
Quantitative Data Summary:
The efficiency of the biocatalytic synthesis can be evaluated based on several key parameters. The following table provides a template for summarizing experimental data.
| Parameter | Value | Units | Notes |
| Biocatalyst | Recombinant E. coli (strain) | - | Specify the host strain and plasmid |
| Enzyme | Xylene Monooxygenase | - | |
| Substrate | 2,6-Lutidine | g/L | Total amount of substrate added |
| Product Titer | >12 | g/L | Final concentration of 2,6-bis(hydroxymethyl)pyridine |
| Molar Yield | - | % | (Moles of product / Moles of substrate) x 100 |
| Volumetric Productivity | 0.8 | g/L/h | Grams of product per liter of reaction volume per hour |
| Reaction Time | - | hours | |
| Temperature | 30 | °C | |
| pH | 7.4 | - |
Experimental Workflow Visualization:
Caption: Overview of the experimental workflow for biocatalytic synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low cell density during cultivation | - Suboptimal growth medium- Inappropriate antibiotic concentration- Contamination | - Optimize media components (carbon and nitrogen sources)- Verify antibiotic concentration and activity- Ensure aseptic techniques |
| Low enzyme expression | - Inefficient induction (IPTG concentration, timing, temperature)- Plasmid instability | - Optimize IPTG concentration and induction OD- Lower post-induction temperature (18-25°C)- Confirm plasmid integrity |
| Low or no product formation | - Inactive biocatalyst- Substrate or product inhibition/toxicity- Insufficient cofactor regeneration | - Confirm enzyme expression via SDS-PAGE- Implement a fed-batch strategy for substrate addition- Ensure adequate glucose supply; consider co-expression of a glucose dehydrogenase |
| Accumulation of intermediate (6-methyl-2-pyridinemethanol) | - Rate-limiting second hydroxylation step- Enzyme inhibition by the intermediate or product | - Prolong reaction time- Optimize reaction conditions (pH, temperature)- Consider enzyme engineering to improve catalytic efficiency for the second step |
| Difficulty in product extraction | - Emulsion formation- Low product concentration | - Centrifuge to break emulsions- Use brine washes- Concentrate the reaction broth before extraction |
Conclusion: A Promising Future for Biocatalysis
The biocatalytic synthesis of bis(hydroxymethyl)pyridines using whole-cell biocatalysts represents a significant advancement over traditional chemical methods. This approach is not only more environmentally friendly but also offers the potential for high yields and selectivity under mild reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize this powerful technology. As the field of biocatalysis continues to evolve, we can anticipate further improvements in enzyme engineering and process optimization, paving the way for the large-scale, sustainable production of these valuable chemical intermediates.
References
-
Optimizing Fermentation Conditions of Recombinant Escherichia coli Expressing Cyclopentanone Monooxygenase. Organic Process Research & Development.[Link]
-
The Selection of Optimum Media Formulations for Improved Expression of Recombinant Proteins In E. coli. Athena Enzyme Systems.[Link]
-
Production of Indigo by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone. MDPI.[Link]
-
Method for high-efficiency fed-batch cultures of recombinant Escherichia coli. ScienceDirect.[Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry.[Link]
-
Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production. PubMed Central.[Link]
-
Optimization of medium composition to increase the expression of recombinant human interferon-β using the Plackett–Burman and central composite design in E. coli SE1. PubMed Central.[Link]
-
Biocatalysis with immobilized Escherichia coli. ResearchGate.[Link]
- Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis.
-
Fermentation and growth of Escherichia coli for optimal protein production. PubMed.[Link]
-
Xylene Monooxygenase Catalyzes the Multistep Oxygenation of Toluene and Pseudocumene to Corresponding Alcohols, Aldehydes, and Acids in Escherichia coli JM101. ResearchGate.[Link]
-
Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PubMed Central.[Link]
-
Characterization and Application of Xylene Monooxygenase for Multistep Biocatalysis. PubMed Central.[Link]
-
Engineering of a Stable Whole-Cell Biocatalyst Capable of (S)-Styrene Oxide Formation for Continuous Two-Liquid-Phase Applications. ASM Journals.[Link]
-
Scale-up of microbial fermentation using recombinant E. coli in HyPerforma 30 L and 300 L Single-Use Fermentors. Labotec.[Link]
-
HPLC Methods for analysis of 2,6-Lutidine. HELIX Chromatography.[Link]
-
Whole-cell biocatalysis for large-scale production. ScienceDirect.[Link]
-
Protein Engineering of Toluene-o-Xylene Monooxygenase from Pseudomonas stutzeri OX1 for Synthesizing 4-Methylresorcinol, Methylhydroquinone, and Pyrogallol. PubMed Central.[Link]
-
Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines... ResearchGate.[Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]
-
How to Induce Protein Expression in E. coli Using IPTG. Patsnap Synapse.[Link]
-
Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). PrepChem.com.[Link]
-
Characterization and application of xylene monooxygenase for multistep biocatalysis. PubMed.[Link]
-
Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers.[Link]
-
Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli. National Institutes of Health.[Link]
-
Strategies to improve whole-cell biocatalysis. Identification and... ResearchGate.[Link]
-
Recombinant Protein Production in Escherichia coli: Optimization Strategies. ResearchGate.[Link]
- Process for the preparation of pyridine and 2,6-lutidine.
-
Optimization of expression and purification of recombinant protein in E. coli based on a leptin model. Romanian Biotechnological Letters.[Link]
-
Optimization of recombinant in protein production in an E.coli-based process with limited oxygen transfer. Lund University Research Portal.[Link]
-
Problem Solving in Enzyme Biocatalysis. Wiley.[Link]
-
Optimisation of engineered Escherichia coli biofilms for enzymatic biosynthesis of L-halotryptophans. ResearchGate.[Link]
-
2,6-Lutidine. Wikipedia.[Link]
-
Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). PubMed.[Link]
-
Separation of Pyridine-2,6-diyldimethanol on Newcrom R1 HPLC column. SIELC Technologies.[Link]
Sources
Application Notes and Protocols for the Hydroxymethylation of Pyridine Rings in Organic Synthesis
Introduction: The Significance of Hydroxymethylated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a vast array of pharmaceuticals and bioactive molecules. The introduction of a hydroxymethyl group (–CH₂OH) onto the pyridine ring is a critical synthetic transformation that imparts significant changes to the parent molecule's physicochemical properties. This functionalization can enhance aqueous solubility, provide a key vector for further chemical elaboration, and introduce a crucial hydrogen bond donor/acceptor moiety, which can profoundly influence a molecule's interaction with biological targets. Consequently, the development of robust and versatile methods for the hydroxymethylation of pyridines is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth analysis of contemporary and classical methodologies for the hydroxymethylation of pyridine rings. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and present a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.
Strategic Approaches to Pyridine Hydroxymethylation
The successful hydroxymethylation of the electron-deficient pyridine ring necessitates a thoughtful strategic approach. The choice of method is often dictated by the desired regioselectivity, the electronic nature of the pyridine substrate, and the tolerance of other functional groups within the molecule. Herein, we will explore several key strategies:
-
Reductive Hydroxymethylation of Activated Pyridinium Salts
-
Direct C-H Functionalization via Photoredox Catalysis
-
Classical and Modified Minisci-Type Radical Hydroxymethylation
-
Hydroxymethylation of Pyridine N-Oxides
-
Multi-step Sequences: Formylation Followed by Reduction
Reductive Hydroxymethylation of Activated Pyridinium Salts
This modern approach leverages the activation of the pyridine ring through N-quaternization, rendering it susceptible to nucleophilic attack. Subsequent transition metal-catalyzed reductive functionalization with a formaldehyde source delivers hydroxymethylated piperidines, which can be valuable scaffolds in their own right or serve as precursors to hydroxymethylated pyridines upon re-aromatization.
Mechanistic Rationale
The core principle of this methodology lies in overcoming the inherent electron deficiency of the pyridine ring. Quaternization of the nitrogen atom with an electron-deficient benzyl group significantly lowers the LUMO of the aromatic system, facilitating a dearomatizing reduction. A ruthenium or iridium catalyst is typically employed to mediate the transfer of a hydride from a source, often paraformaldehyde itself, to the pyridinium salt. The resulting enamine intermediate then acts as a nucleophile, attacking a second molecule of formaldehyde. Subsequent reduction of the iminium ion intermediate yields the final hydroxymethylated piperidine product. The choice of an electron-deficient benzyl group on the nitrogen is crucial as it enhances the reactivity of the pyridinium salt and can be readily cleaved post-functionalization.
Workflow for Reductive Hydroxymethylation
Caption: Workflow for Reductive Hydroxymethylation of Pyridines.
Detailed Protocol: Ruthenium-Catalyzed Reductive Hydroxymethylation
This protocol is adapted from the work of Donohoe and coworkers and is effective for a range of electronically diverse pyridine derivatives.
Materials:
-
N-(2,4-bis(trifluoromethyl)benzyl)pyridinium salt (1.0 equiv)
-
Paraformaldehyde (10 equiv)
-
[RuCl₂(p-cymene)]₂ (2.5 mol%)
-
Xantphos (5.5 mol%)
-
Magnesium oxide (2.0 equiv)
-
1,4-Dioxane (0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the N-benzylpyridinium salt, paraformaldehyde, [RuCl₂(p-cymene)]₂, Xantphos, and magnesium oxide.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired hydroxymethylated piperidine.
Direct C-H Functionalization via Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool for direct C-H functionalization, offering mild reaction conditions and unique reactivity patterns. For the hydroxymethylation of pyridines, this approach circumvents the need for pre-activation of the substrate, directly targeting the C-H bonds of the aromatic ring.
Mechanistic Rationale
This method typically involves the use of an N-alkoxypyridinium salt, which upon irradiation with visible light in the presence of a suitable photocatalyst (e.g., fac-[Ir(ppy)₃]), can engage in a single-electron transfer process. The photocatalyst, in its excited state, can oxidize methanol to generate a hydroxymethyl radical (•CH₂OH). This radical then adds to the electron-deficient pyridinium salt at the C2 or C4 position. Subsequent rearomatization and loss of the N-alkoxy group furnishes the hydroxymethylated pyridine product.
Photocatalytic Hydroxymethylation Pathway
Caption: Simplified Pathway for Photocatalytic Hydroxymethylation.
Detailed Protocol: Photocatalytic Hydroxymethylation of N-Methoxypyridinium Salts
This protocol is based on a method for the efficient C-H hydroxymethylation of pyridines and related heterocycles.
Materials:
-
N-Methoxypyridinium salt (1.0 equiv)
-
fac-[Ir(ppy)₃] (2 mol%)
-
Sodium bicarbonate (1.0 equiv)
-
Methanol (5.0 equiv)
-
Acetonitrile (0.05 M)
-
Blue LED light source
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the N-methoxypyridinium salt, fac-[Ir(ppy)₃], and sodium bicarbonate.
-
Add acetonitrile and methanol to the vial.
-
Seal the vial and degas the solution by sparging with argon for 15 minutes.
-
Place the reaction vial approximately 5 cm from a blue LED light source and stir vigorously at room temperature.
-
Irradiate the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the hydroxymethylated pyridine.
Minisci-Type Radical Hydroxymethylation
The Minisci reaction is a classical method for the functionalization of electron-deficient heterocycles via a radical mechanism. While the original conditions can sometimes lead to issues with regioselectivity and over-reaction, modern modifications have significantly improved its utility for hydroxymethylation.
Mechanistic Rationale
In a typical Minisci-type hydroxymethylation, a radical initiator, such as ammonium persulfate, is used to generate a hydroxymethyl radical from methanol. This nucleophilic radical then adds to the protonated pyridine ring, which is highly electrophilic. The resulting radical cation is then oxidized to the final product. An improved procedure utilizes N-methoxy derivatives of pyridines, which can enhance the yield of mono-hydroxymethylated products and allows for the use of catalytic amounts of the radical initiator.[1][2] A recent advancement employs visible light and an organophotocatalyst for the hydroxymethylation of pyridine N-oxides, offering a milder and more controlled approach.
Detailed Protocol: Improved Minisci Hydroxymethylation
This protocol is a modification of the original Minisci procedure, offering improved yields for mono-hydroxymethylation.[1][2]
Materials:
-
4-Chloropyridine-N-oxide (1.0 equiv)
-
Meerwein's reagent (trimethyloxonium tetrafluoroborate) (1.1 equiv)
-
Methanol (solvent)
-
Ammonium persulfate (0.2 equiv)
-
Dichloromethane
Procedure:
-
Preparation of the N-methoxypyridinium salt: Methylate 4-chloropyridine-N-oxide with Meerwein's reagent in dichloromethane. After the reaction is complete, remove the solvent to obtain the N-methoxy-4-chloropyridinium salt.
-
Hydroxymethylation: Dissolve the resulting salt in methanol and heat the solution to reflux.
-
Add ammonium persulfate portion-wise over 30 minutes.
-
Continue refluxing for 1 hour, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 4-chloro-2-hydroxymethylpyridine.
Hydroxymethylation of Pyridine N-Oxides
Pyridine N-oxides offer an alternative entry point for the functionalization of the pyridine ring. The N-oxide group activates the ring towards electrophilic attack at the 2- and 4-positions and can be readily removed after functionalization. A recent development in this area is the use of visible light-induced photoredox catalysis for the direct hydroxymethylation of pyridine N-oxides.[3][4]
Mechanistic Rationale
In this photocatalytic approach, an organophotocatalyst, such as thioxanthone (TX), is excited by visible light. The excited photocatalyst can then engage in an electron transfer process with the pyridine N-oxide and methanol. This leads to the formation of a hydroxymethyl radical, which adds to the C2 position of the pyridine N-oxide. Subsequent steps involving radical-polar crossover and deoxygenation lead to the 2-hydroxymethylated pyridine product. This method is advantageous as it is a one-step process from the readily available pyridine N-oxides.[3][4]
Detailed Protocol: Visible Light-Induced Hydroxymethylation of Pyridine N-Oxides
This protocol describes a one-step synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides under mild, visible-light-induced conditions.[3][4]
Materials:
-
Pyridine N-oxide substrate (1.0 equiv)
-
Thioxanthone (TX) (5 mol%)
-
Trifluoromethanesulfonic acid (TfOH) (10 mol%)
-
Anhydrous methanol (0.02 M)
-
Inert atmosphere (Argon)
-
404 nm LED light source
Procedure:
-
To a flame-dried 10 mL Pyrex sealed tube, add the pyridine N-oxide substrate, thioxanthone, and anhydrous methanol.
-
Add trifluoromethanesulfonic acid to the reaction mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the tube and place it under irradiation with 404 nm LEDs at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Multi-step Sequences: Formylation Followed by Reduction
A reliable, albeit less direct, method for introducing a hydroxymethyl group is a two-step sequence involving an initial formylation of the pyridine ring, followed by the reduction of the resulting aldehyde.
Synthetic Strategy
The Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be used to introduce a formyl group onto the pyridine ring. The regioselectivity of the formylation is often directed by the substitution pattern of the starting pyridine. The resulting pyridyl aldehyde can then be readily reduced to the corresponding alcohol using a variety of standard reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
General Protocol: Formylation and Reduction
Step 1: Formylation (via ortho-lithiation)
-
Dissolve the substituted pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), and stir for 1-2 hours at -78 °C.
-
Add anhydrous DMF and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting pyridyl aldehyde by chromatography or crystallization.
Step 2: Reduction
-
Dissolve the purified pyridyl aldehyde in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction with water and remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry, and concentrate to obtain the hydroxymethylated pyridine.
Comparative Analysis of Hydroxymethylation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Reductive Hydroxymethylation | Pyridine activation, transition metal catalysis, yields piperidines. | Good for accessing saturated heterocycles, broad substrate scope. | Requires pre-activation and deprotection steps, produces piperidines not pyridines directly. | Good to excellent. |
| Photoredox C-H Functionalization | Direct C-H activation, mild conditions, visible light. | Atom economical, avoids pre-functionalization, mild conditions. | Requires specific N-alkoxy substrates, photocatalyst can be expensive. | Moderate to good. |
| Minisci-Type Reaction | Radical-based, good for electron-deficient pyridines. | Uses inexpensive reagents, straightforward procedure. | Can suffer from regioselectivity issues and over-reaction in classical protocols. | Variable, improved with modifications. |
| Hydroxymethylation of N-Oxides | Utilizes readily available starting materials, can be photocatalytic. | One-step from N-oxides, mild conditions with photocatalysis. | Scope can be limited by N-oxide availability and stability. | Moderate to good.[1] |
| Formylation and Reduction | Two-step, classical approach. | Reliable and predictable, uses standard reagents. | Less atom-economical, multi-step process. | Generally good over two steps. |
Conclusion and Future Outlook
The hydroxymethylation of pyridine rings remains a vibrant area of research, with significant strides being made in the development of more efficient, selective, and sustainable methodologies. The choice of the optimal synthetic route will always be a multifactorial decision, balancing considerations of substrate scope, desired product (pyridine vs. piperidine), scalability, and reagent cost.
Modern catalytic methods, particularly those leveraging photoredox and transition metal catalysis, offer exciting avenues for direct C-H functionalization under mild conditions, minimizing the need for protecting groups and pre-activation steps. As the demand for structurally diverse and functionally embellished pyridine-containing molecules continues to grow in the pharmaceutical and agrochemical industries, the development of novel hydroxymethylation strategies will undoubtedly remain a key focus for synthetic chemists.
References
-
Katz, R. B., Mistry, J., & Mitchell, M. B. (1989). An Improved Method for the Mono-Hydroxymethylation of Pyridines. A Modification of the Minisci Procedure. Synthetic Communications, 19(1-2), 317-325. [Link]
-
Minisci, F., Vismara, E., & Fontana, F. (1989). Recent developments in free-radical substitutions of heteroaromatic bases. Heterocycles, 28(1), 489-519. [Link]
-
Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90(3), 1376–1387. [Link]
-
Organic Chemistry Portal. (n.d.). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from [Link]
-
Marinic, B., Hepburn, H. B., Grozavu, A., Dow, M., & Donohoe, T. J. (2021). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 12(2), 742–746. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides [organic-chemistry.org]
- 4. Mapping epigenetic modifications by sequencing technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Introduction: Welcome to the technical support center for the synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular scaffolds. Its synthesis, however, can present challenges related to yield, purity, and reaction control. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will explore the primary synthetic route, troubleshoot common experimental issues, and provide detailed protocols grounded in established chemical principles to help you optimize your synthesis and improve overall yield.
Section 1: Synthetic Strategy Overview
The most reliable and common approach to synthesizing 6-Chloro-2,3-bis(hydroxymethyl)pyridine begins with the corresponding dicarboxylic acid. The overall strategy involves two main transformations: esterification of the di-acid followed by the reduction of the resulting diester to the target diol.
The workflow below outlines this validated synthetic pathway.
Caption: General workflow for the synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Section 2: Troubleshooting Guide & Core Protocols
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area: Esterification
Q1: My starting material, 6-chloro-2,3-pyridinedicarboxylic acid, is barely dissolving in methanol, leading to a sluggish and incomplete esterification. How can I improve this?
A1: This is a common issue due to the high polarity and crystalline nature of the di-acid.
-
Causality: Incomplete dissolution limits the interaction between the carboxylic acid groups and the alcohol, slowing down the acid-catalyzed esterification (Fischer esterification).
-
Solution 1 (Procedural Tweak): Ensure your catalytic acid (concentrated H₂SO₄) is added to the methanol before adding the di-acid. The initial exotherm can aid dissolution.
-
Solution 2 (Solvent System): While methanol is standard, using a co-solvent is not recommended as it complicates distillation. Instead, ensure a sufficient volume of methanol is used (e.g., 10-15 mL per gram of di-acid) and maintain a vigorous reflux. The reaction is heterogeneous initially but the di-acid will slowly be consumed as the more soluble mono- and di-esters form.
-
Solution 3 (Alternative Reagent): For a more rapid and homogeneous reaction, convert the di-acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloro-2,3-pyridinedicarbonyl dichloride is highly reactive and will readily form the ester upon addition of methanol. However, this adds a step to the synthesis. A similar approach is used in the synthesis of related chloromethylpyridines.[1][2]
Problem Area: Reduction of the Diester
Q2: I am experiencing very low yields during the reduction of Dimethyl 6-chloro-2,3-pyridinedicarboxylate. What are the most likely causes?
A2: The reduction of an ester to an alcohol using a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄) is highly sensitive to reaction conditions. Low yields are typically traced back to reagent deactivation, incomplete reaction, or product loss during work-up.
The decision tree below can help diagnose the issue.
Caption: Troubleshooting flowchart for low yield in the LiAlH₄ reduction step.
Q3: My TLC plate shows multiple spots after the reduction: the diol, a mono-alcohol, and starting material. How do I drive the reaction to completion?
A3: This indicates an incomplete reaction, likely due to insufficient reducing agent or reaction time/temperature.
-
Stoichiometry: The reduction of one ester group to an alcohol consumes two equivalents of hydride. For a diester, you theoretically need four equivalents. In practice, to overcome any moisture and ensure a complete reaction, using 4.5 to 5.0 equivalents of LiAlH₄ is recommended.
-
Temperature and Time: While the initial addition of the ester to the LiAlH₄ slurry should be done at 0°C to control the exotherm, the reaction often requires heating to proceed to completion. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting diester spot is completely gone.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Key Considerations |
|---|---|---|---|
| LiAlH₄ | Highly reactive, reduces most carbonyls | Reacts violently with water, requires anhydrous conditions, difficult work-up | The standard choice for this transformation. Requires strict moisture control. |
| NaBH₄ | Milder, safer, can be used in protic solvents | Generally does not reduce esters unless additives (e.g., LiCl) are used | Not recommended for this synthesis due to lower reactivity with esters. |
| BH₃-THF | Reduces carboxylic acids directly, good selectivity | Requires anhydrous conditions, flammable | An alternative if starting from the di-acid, bypassing the esterification step. This is analogous to the reduction of 6-chloronicotinic acid.[3] |
Problem Area: Work-up and Purification
Q4: The aqueous work-up of my LiAlH₄ reaction results in a gelatinous aluminum salt emulsion that is impossible to filter and traps my product. What is the correct procedure?
A4: This is the most common physical challenge with LiAlH₄ reductions. A standardized quenching procedure, such as the Fieser method, is essential to produce granular, easily filterable aluminum salts.
-
Causality: Uncontrolled addition of water creates fine, gelatinous aluminum hydroxide particles that are difficult to separate from the organic phase.
-
Solution (Fieser Work-up):
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
For a reaction that used 'X' g of LiAlH₄ , add the following reagents sequentially and very slowly with vigorous stirring:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
-
Stir the resulting mixture at room temperature for 30 minutes. You should observe the formation of a white, granular solid that can be easily filtered.
-
Filter the solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate. The product will be in the combined organic filtrate.
-
Q5: What is the most effective method to purify the final 6-Chloro-2,3-bis(hydroxymethyl)pyridine?
A5: The choice between recrystallization and column chromatography depends on the nature of the impurities.
-
For High Crude Purity (>85%): Recrystallization is often sufficient. A mixed solvent system like ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point. Dissolve the crude solid in a minimum amount of the more polar solvent (ethyl acetate) and add the non-polar solvent (hexanes) until the solution becomes cloudy. Heat gently to redissolve, then allow to cool slowly.
-
For Complex Impurity Profiles: If TLC shows multiple, closely-spaced spots (e.g., mono-alcohol impurity), flash column chromatography is necessary. Use a silica gel column with a gradient elution system, typically starting with a less polar mixture (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity to 70-80% ethyl acetate.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this two-step synthesis? A1: A realistic yield for the esterification step is typically in the range of 85-95%. The reduction step is more variable; a well-executed LiAlH₄ reduction and work-up should yield 70-85%. Therefore, a good overall yield for the two-step process would be in the 60-80% range.
Q2: What are the most critical safety precautions for this synthesis? A2: The primary hazard is the use of Lithium Aluminum Hydride (LiAlH₄) .
-
Reactivity: LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture. It also produces flammable hydrogen gas during quenching.
-
Precautions: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and glassware. The quenching process is highly exothermic and must be done slowly and behind a blast shield, especially on a larger scale.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of techniques should be used:
-
TLC: To assess purity and determine an appropriate solvent system for column chromatography.
-
¹H NMR: To confirm the structure. Expect to see signals for the two CH₂OH groups, and two distinct aromatic protons on the pyridine ring.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
Melting Point: A sharp melting point indicates high purity.
Table 2: Key Physicochemical Properties for 6-Chloro-2,3-bis(hydroxymethyl)pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Purity (Target) | >95% (by NMR/HPLC) |
| ¹H NMR (Expected) | Signals for -CH₂ protons (~4.5-4.8 ppm), -OH protons (broad), and two aromatic protons (~7.5-8.5 ppm). |
References
-
PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]
-
Green Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]
-
RSC Publishing. Single point activation of pyridines enables reductive hydroxymethylation. Available at: [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
American Elements. 6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
- Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
-
ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available at: [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
AIP Publishing. Synthetic Route Optimization of Pyridosept Antiseptic Drug Candidate. Available at: [Link]
-
Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Available at: [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Available at: [Link]
-
Freie Universität Berlin Refubium. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Available at: [Link]
- Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
- Google Patents. CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- Google Patents. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Welcome to the technical support guide for the synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide actionable, field-proven insights grounded in established chemical principles to help you optimize your reaction outcomes.
The most prevalent synthetic route to 6-Chloro-2,3-bis(hydroxymethyl)pyridine involves the reduction of a suitable precursor, typically dimethyl 6-chloropyridine-2,3-dicarboxylate or the corresponding dicarboxylic acid[1]. This reduction is almost exclusively achieved using powerful hydride reagents, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice due to its ability to efficiently reduce both ester and carboxylic acid functionalities[2][3].
While the reaction appears straightforward, its success hinges on careful control of stoichiometry, temperature, and workup procedures. This guide addresses the most common side reactions and troubleshooting scenarios encountered during this process.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and validated solutions.
Question 1: My reaction resulted in a very low yield, or I recovered only starting material. What went wrong?
Answer: This is a common issue often traced back to the activity of the reducing agent or reaction conditions.
-
Primary Cause: Inactive Lithium Aluminum Hydride (LiAlH₄)
-
Expert Insight: LiAlH₄ is extremely reactive with atmospheric moisture and protic solvents. Improper handling or storage can lead to the formation of inactive aluminum hydroxides, significantly reducing its potency. A fresh, unopened bottle is always recommended. If using an older bottle, it may appear as a gray, chunky solid rather than a fine, white-to-light-gray powder.
-
Corrective Action: Always handle LiAlH₄ in a glovebox or under a robust inert atmosphere (Nitrogen or Argon). Use a dry, non-protic solvent like anhydrous Tetrahydrofuran (THF) or Diethyl Ether, ensuring it has been passed through a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Preventative Measure: Purchase LiAlH₄ in smaller quantities that will be consumed relatively quickly. Store it in a desiccator within a flammable solids cabinet, and always ensure the container is sealed tightly under an inert atmosphere after each use.
-
-
Secondary Cause: Insufficient Reaction Temperature or Time
-
Expert Insight: The reduction of esters by LiAlH₄ is highly exothermic and typically proceeds rapidly once initiated. However, if the reaction is maintained at too low a temperature (e.g., below 0 °C) for an extended period, the rate may be impractically slow, leading to incomplete conversion.
-
Corrective Action: The standard protocol involves the slow, portion-wise addition of LiAlH₄ to a cooled solution (0 °C) of the starting ester in THF. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Question 2: My final product is contaminated with a significant amount of a mono-reduced byproduct. How can I avoid this?
Answer: The presence of mono-reduced species, such as 6-chloro-2-(hydroxymethyl)-3-(methoxycarbonyl)pyridine or 6-chloro-2-(hydroxymethyl)-3-methylpyridine, points directly to incomplete reduction.
-
Primary Cause: Insufficient Equivalents of LiAlH₄
-
Expert Insight: The reduction of each ester group to an alcohol consumes two equivalents of hydride (H⁻). Therefore, the reduction of a diester to a diol requires a minimum of 4 hydride equivalents, which translates to 1 molar equivalent of LiAlH₄. In practice, a slight excess (e.g., 1.2 to 1.5 equivalents of LiAlH₄) is often used to account for any incidental quenching by trace moisture or reaction with the solvent.
-
Corrective Action: Carefully recalculate the stoichiometry. Ensure you are using at least 1.0, and preferably 1.2-1.5, molar equivalents of high-purity LiAlH₄ relative to your starting diester.
-
Preventative Measure: Always perform syntheses on a well-defined scale with accurately weighed reagents. For pilot reactions, it is wise to err on the side of a slight excess of the reducing agent.
-
Question 3: I am observing byproducts that suggest over-reduction or dechlorination. What causes this and how can it be prevented?
Answer: While less common than under-reduction, over-reduction or cleavage of the C-Cl bond can occur under excessively harsh conditions.
-
Primary Cause: High Reaction Temperature
-
Expert Insight: LiAlH₄ is a powerful and aggressive reducing agent[2]. Allowing the internal reaction temperature to rise uncontrollably during the exothermic addition of the reagent can provide enough energy to reduce the pyridine ring itself or cleave the aryl-chloride bond. Aromatic halides can be reduced to alkanes by LiAlH₄, though this is typically more challenging than ester reduction[2].
-
Corrective Action: Maintain strict temperature control. Add the solid LiAlH₄ slowly and in small portions to the ester solution maintained at 0 °C in an ice-water bath. Monitor the internal temperature and adjust the addition rate to prevent it from rising above 5-10 °C.
-
Preventative Measure: For larger-scale reactions, consider a "reverse addition" protocol, where the solution of the starting material is added slowly to a cooled suspension of LiAlH₄ in THF. This can help maintain better control over the exotherm.
-
Question 4: The workup procedure resulted in a gelatinous aluminum salt emulsion that is impossible to filter, leading to poor product recovery. How can I improve the workup?
Answer: This is perhaps the most frequent physical challenge in LiAlH₄ reactions. The quenching process generates aluminum salts (Al(OH)₃) which can form intractable emulsions.
-
Primary Cause: Improper Quenching Procedure
-
Expert Insight: Simply adding water or acid to the reaction mixture will almost certainly produce a gelatinous precipitate that traps the product and is difficult to handle.
-
Corrective Action: The Fieser Workup
-
This is a highly reliable, self-validating protocol. After the reaction is complete, cool the flask back to 0 °C.
-
For a reaction using 'X' grams of LiAlH₄, sequentially and very slowly add:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
-
Stir the resulting mixture vigorously at room temperature for 30-60 minutes. This procedure is designed to produce dense, granular aluminum salts that are easily removed by filtration.
-
-
Validation: A successful Fieser workup will result in a readily stirrable slurry with a white, sandy, or crystalline precipitate and a clear supernatant. If you still have a gel, the additions may have been too rapid, or the stirring was insufficient.
-
| Troubleshooting Summary | | :--- | :--- | :--- | | Issue | Primary Cause | Recommended Solution | | Low / No Yield | Inactive LiAlH₄ | Use fresh reagent; handle under inert atmosphere. | | Incomplete Reaction | Insufficient LiAlH₄ | Use 1.2-1.5 molar equivalents of LiAlH₄. | | Over-reduction / Dechlorination | High reaction temperature | Maintain strict temperature control (0-5 °C) during addition. | | Gelatinous Workup | Improper quenching | Use the Fieser workup protocol for clean precipitation of aluminum salts. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? The most common and commercially available starting material is 6-Chloropyridine-2,3-dicarboxylic acid[1] or its corresponding dimethyl ester. The diester is often preferred as it tends to be more soluble in ethereal solvents like THF, leading to a more homogenous reaction mixture.
Q2: Can Sodium Borohydride (NaBH₄) be used instead of LiAlH₄? No. Sodium borohydride is a much milder reducing agent and is generally incapable of reducing carboxylic acids or esters[2]. Its use would result in the recovery of unreacted starting material.
Q3: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). The starting diester will have a high Rf value, while the highly polar diol product will have a very low Rf (often at the baseline). The disappearance of the starting material spot is a reliable indicator of reaction completion. Staining with potassium permanganate can help visualize the product.
Q4: What are the recommended storage conditions for the final product, 6-Chloro-2,3-bis(hydroxymethyl)pyridine? As a diol, the compound is a stable, crystalline solid. However, it is good practice to store it in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to prevent slow oxidation or moisture absorption.
Visualizing the Reaction and Side Pathways
The following diagram illustrates the primary synthetic transformation and the potential side reactions that can occur due to improper reaction control.
Caption: Synthetic pathway and common side reactions.
Reference Experimental Protocol
Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine from Dimethyl 6-chloropyridine-2,3-dicarboxylate
-
Setup: Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: Under a nitrogen atmosphere, charge the flask with dimethyl 6-chloropyridine-2,3-dicarboxylate (1.0 eq) and anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. For every 1.0 g of LiAlH₄ used, add the following dropwise with vigorous stirring:
-
1.0 mL of deionized water.
-
1.0 mL of 15% (w/v) aqueous NaOH.
-
3.0 mL of deionized water.
-
-
Stirring: Remove the ice bath and stir the resulting white slurry at room temperature for 1 hour.
-
Filtration: Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with additional THF and then Ethyl Acetate.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel if necessary.
References
-
Nöth, H., & Warchhold, M. (2003). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Zeitschrift für Naturforschung B, 58(2), 123–126. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]
-
Kostić, M., et al. (2014). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. RSC Advances, 4(100), 56983-56994. Available at: [Link]
Sources
Overcoming solubility issues of "6-Chloro-2,3-bis(hydroxymethyl)pyridine" in reactions
Welcome to the technical support guide for 6-Chloro-2,3-bis(hydroxymethyl)pyridine (CAS No. 220001-93-4). This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet critical challenge of this reagent's solubility. As a key bifunctional building block, its effective use is paramount for successful synthesis. This guide provides field-proven insights and systematic protocols to ensure you can optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Chloro-2,3-bis(hydroxymethyl)pyridine?
The solubility profile of this molecule is dictated by a balance of two distinct structural features: the highly polar diol (-bis(hydroxymethyl)) functionality and the moderately polar, aromatic chloro-pyridine core.
-
Polar Protic Solvents: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This makes the compound most soluble in polar protic solvents like water, methanol, and ethanol . A structurally similar compound, 2,6-Pyridinedimethanol, is noted to be soluble in water and moderately soluble in methanol and ethanol.[1][2]
-
Polar Aprotic Solvents: High-polarity aprotic solvents such as DMSO and DMF are also effective, as they can accept hydrogen bonds from the hydroxyl groups.
-
Less Polar Solvents: Solubility is expected to be limited in solvents like Tetrahydrofuran (THF) and Acetonitrile (MeCN).
-
Non-Polar Solvents: The compound is predicted to be poorly soluble or insoluble in non-polar solvents like toluene, hexane, and dichloromethane (DCM) due to the dominance of the polar diol groups.
Q2: My compound is not dissolving in my chosen reaction solvent. What are the immediate troubleshooting steps?
When facing poor solubility, a systematic approach is crucial to avoid degrading the material or compromising the reaction. The first step should always be a methodical solvent screening.
-
Confirm Solvent Polarity: Re-evaluate if the chosen solvent is appropriate based on the compound's structure. If your reaction chemistry allows, switch to a more polar solvent.
-
Small-Scale Test: Before committing your entire batch, perform a small-scale solubility test with a few milligrams of the material in 0.5-1.0 mL of the target solvent.
-
Introduce a Co-solvent: If the primary solvent is mandated by the reaction conditions (e.g., a low-polarity solvent for a specific organometallic reagent), the addition of a polar co-solvent can be highly effective. Add a small percentage (5-10% v/v) of a miscible, polar aprotic solvent like DMF or NMP to the primary solvent and observe for improved dissolution.
-
Controlled Heating: Gentle heating can significantly improve solubility, but it must be done with care. See the next question for a detailed discussion on risks and procedures.
The following workflow provides a logical sequence for troubleshooting.
Caption: A step-by-step workflow for addressing solubility issues.
Q3: Can I use heat to improve solubility? What are the risks?
Yes, heating is a common and effective method to increase both the rate of dissolution and the saturation point of a solute. However, for a multi-functional molecule like 6-Chloro-2,3-bis(hydroxymethyl)pyridine, it carries risks that must be managed.
Potential Risks:
-
Thermal Decomposition: While specific thermal stability data is not widely published, related compounds can be sensitive to high temperatures.[3] Excessive heat could lead to decomposition, discoloration (often turning yellow or brown), and the formation of impurities.
-
Side Reactions: The hydroxymethyl groups are reactive. In the presence of acidic or basic catalysts, heating could promote self-condensation (ether formation) or reactions with the solvent itself.
Best Practices (See Protocol 2):
-
Use a Controlled Heat Source: Employ a temperature-controlled oil bath or heating mantle, not a direct flame.
-
Incremental Temperature Increase: Start at a modest temperature (e.g., 40 °C) and increase in 5-10 °C increments, holding at each step to allow time for dissolution.
-
Do Not Exceed 60-70 °C: Unless you have specific data indicating higher stability, it is prudent to stay within a mild heat range.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, ensure the dissolution is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: My reaction must be run in a non-polar solvent like Toluene. How can I possibly make this work?
This is a classic "like-dissolves-like" problem. Forcing a highly polar compound into a non-polar solvent requires creative strategies.
-
Derivatization: The most robust solution is often to temporarily modify the molecule to increase its lipophilicity. The two hydroxyl groups are the primary cause of insolubility. Consider protecting them with a non-polar group, such as a silyl ether (e.g., using TBDMSCl). This strategy adds steps to your synthesis (protection/deprotection) but often results in clean, homogeneous reaction conditions.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used. The catalyst transports the reagent across the liquid-solid phase boundary to react with the suspended 6-Chloro-2,3-bis(hydroxymethyl)pyridine, eliminating the need for full dissolution.
-
High-Dilution Conditions: While not ideal, running the reaction under very high dilution might keep the small amount of dissolved starting material available for the reaction, slowly pulling the equilibrium forward as it is consumed. This often leads to very long reaction times.
Caption: The relationship between the molecule's functional groups and solvent compatibility.
Data Summary
The following table provides a predicted solubility profile based on the compound's structure and data from close structural analogs.[1][2] This should be used as a starting point for your own experimental verification.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale & Notes |
| Polar Protic | Water | Soluble | Strong hydrogen bonding with the diol groups. |
| Methanol (MeOH) | Soluble | Excellent hydrogen bonding capability. | |
| Ethanol (EtOH) | Moderately Soluble | Good hydrogen bonding, but slightly less polar than MeOH. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong H-bond acceptor, highly polar. |
| Dimethylformamide (DMF) | Soluble | Strong H-bond acceptor, highly polar. | |
| Acetonitrile (MeCN) | Sparingly Soluble | Less polar than DMF/DMSO, weaker H-bond acceptor. | |
| Tetrahydrofuran (THF) | Poorly Soluble | Moderate polarity but limited H-bonding ability. | |
| Non-Polar | Dichloromethane (DCM) | Insoluble | Insufficient polarity to overcome H-bonding network. |
| Toluene | Insoluble | Aromatic but non-polar. | |
| Hexane | Insoluble | Aliphatic and non-polar. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable solvent or co-solvent system at room temperature.
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
A selection of candidate solvents (e.g., Water, MeOH, DMF, THF, Toluene)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Spatula and analytical balance
Procedure:
-
Preparation: Label a series of vials with the names of the solvents to be tested.
-
Aliquot Compound: Weigh approximately 10 mg of 6-Chloro-2,3-bis(hydroxymethyl)pyridine into each vial. Record the exact mass.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the first solvent to the corresponding vial. This creates an initial concentration of ~20 mg/mL.
-
Agitation: Add a small stir bar and stir vigorously at room temperature for 10 minutes.
-
Observation: Observe the vial.
-
Completely Dissolved: The solvent is suitable at this concentration. You can try adding more solute to find the saturation point if needed.
-
Partially Dissolved/Suspended: The compound is sparingly soluble. Proceed to step 6.
-
No Change: The compound is poorly soluble or insoluble.
-
-
Incremental Addition: For vials with undissolved solid, add another 0.5 mL of the solvent (total volume now 1.0 mL, concentration ~10 mg/mL) and stir for another 10 minutes.
-
Final Assessment: Record your observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble. This data will guide your selection for the full-scale reaction. This methodical approach is a standard practice for determining solubility profiles.[4]
Protocol 2: Controlled Temperature Elevation for Dissolution
Objective: To safely use heat to dissolve the compound while minimizing the risk of degradation.
Materials:
-
Reaction flask equipped with a stir bar and condenser
-
Heating mantle or oil bath with a thermocouple/thermometer
-
Inert gas line (if required)
-
Solvent and 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Procedure:
-
Setup: Charge the reaction flask with the 6-Chloro-2,3-bis(hydroxymethyl)pyridine and the chosen solvent.
-
Inert Atmosphere (Optional): If the reaction is air-sensitive, flush the apparatus with nitrogen or argon.
-
Initial Stirring: Begin stirring the mixture at room temperature to form a uniform slurry.
-
Apply Gentle Heat: Set the temperature controller to 40 °C. Allow the mixture to stir at this temperature for 15-20 minutes.
-
Observe and Increment: Check for dissolution. If solid remains, increase the temperature to 50 °C and hold for another 15-20 minutes.
-
Continue Increments: Continue this gradual increase in 10 °C increments, visually inspecting for both dissolution and any signs of decomposition (e.g., color change to dark yellow or brown).
-
Establish Maximum Temperature: Do not exceed 70 °C unless you have prior evidence of the compound's stability at higher temperatures.
-
Cooling Before Reagent Addition: Once dissolved, it is often best practice to cool the solution back to the desired reaction temperature before adding other sensitive reagents.
References
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. [Link]
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry - ACS Publications. [Link]
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4. American Elements. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules - MDPI. [Link]
-
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-0021.pdf]([Link] SCT-0021.pdf)
-
6-chloro-3-(hydroxymethyl)pyridine, 98%, Thermo Scientific. Fisher Scientific. [Link]
-
Synthesis of pyridine derivative using green solvent and microwave assistance. ResearchGate. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Chloro(pyridine)cobaloxime. Wikipedia. [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate. [Link]
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Technical Support Center: Optimizing Derivatization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Welcome to the technical support center for the derivatization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Q1: What are the primary reactive sites on 6-Chloro-2,3-bis(hydroxymethyl)pyridine?
A1: The molecule possesses three primary reactive sites:
-
Two Primary Hydroxymethyl (-CH₂OH) Groups: These vicinal diols at the C2 and C3 positions are nucleophilic and can undergo common alcohol derivatizations such as esterification, etherification, oxidation, and protection.
-
The Chloro Group at C6: The chlorine atom is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen.[1][2]
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a base or nucleophile, leading to protonation or N-alkylation under certain conditions.[2]
Q2: How can I achieve selective derivatization of only one hydroxymethyl group?
A2: Selective mono-derivatization of a symmetric diol is challenging due to similar reactivity. Strategies often rely on:
-
Stoichiometric Control: Using slightly less than one equivalent of the derivatizing agent can favor mono-substitution, but will likely result in a mixture of starting material, mono-adduct, and di-adduct, requiring careful chromatographic separation.
-
Protecting Group Strategies: A more robust method involves protecting the diol as a cyclic acetal (e.g., an acetonide from acetone or a benzylidene acetal from benzaldehyde).[3] This allows for modification of the chloro group, followed by deprotection of the diol. Alternatively, enzymatic reactions can sometimes provide high selectivity.
-
Intramolecular Reactions: Designing a reaction where the initial product can cyclize or otherwise become less reactive can also favor mono-substitution.
Q3: What are the best practices for storing 6-Chloro-2,3-bis(hydroxymethyl)pyridine?
A3: Like many pyridine derivatives, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids. It is generally stable, but prolonged exposure to air and moisture should be avoided.
Q4: Which functional groups are compatible with derivatization reactions on this molecule?
A4: The compatibility depends on the specific reaction being performed.
-
For Hydroxyl Group Derivatization (e.g., Esterification): The chloro group is generally stable under these conditions. However, strongly basic conditions (e.g., using sodium hydride for etherification) may promote competing SNAr at the C6 position.
-
For SNAr at the C6-Position: This reaction often requires elevated temperatures and a strong nucleophile.[4][5] The hydroxymethyl groups are generally stable but can be deprotonated by strong bases, potentially interfering with the reaction. It is often advisable to protect the diol functionality prior to attempting SNAr.[6]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the derivatization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Guide 1: Low Yield in Di-Esterification Reactions
Problem: Attempting to form a di-ester using an acid chloride or anhydride results in a low yield of the desired product, with significant amounts of starting material or a mono-ester byproduct remaining.
Troubleshooting Workflow: Low Esterification Yield
Caption: Decision tree for troubleshooting low esterification yields.
Potential Causes & Solutions:
-
Incomplete Reaction/Steric Hindrance:
-
Cause: The two hydroxymethyl groups are adjacent, which can lead to steric hindrance after the first group is esterified, slowing down the second reaction.
-
Solution:
-
Increase Reagent Stoichiometry: Ensure at least 2.2-2.5 equivalents of both the acylating agent (e.g., acyl chloride) and a non-nucleophilic base (e.g., triethylamine or DIPEA) are used to drive the reaction to completion.
-
Add a Catalyst: Introduce a catalytic amount (0.1 eq.) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate esterification, especially for sterically hindered alcohols.[7]
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If it stalls at the mono-ester stage, consider increasing the temperature moderately (e.g., to 40-50 °C) or allowing it to stir longer (e.g., 12-24 hours).
-
-
-
Reagent Quality and Reaction Conditions:
-
Cause: Acid chlorides and anhydrides are highly sensitive to moisture. Contamination can quench the reagent before it reacts with the alcohol. Similarly, the pyridine nitrogen can be protonated by acid impurities, deactivating the substrate.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DCM, THF, or acetonitrile). Flame-dry all glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use High-Purity Reagents: Use a fresh bottle of the acylating agent and base. Triethylamine is often stored over KOH to remove moisture and acidic impurities.
-
-
Optimized Protocol: Di-Acetylation of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (TEA) (2.5 eq.) dropwise.
-
Add acetic anhydride (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Guide 2: Formation of Side Products during Oxidation
Problem: Oxidation of the diol to the corresponding di-aldehyde using common oxidizing agents (e.g., PCC, PDC) results in low yields and the formation of dark, polymeric material. Over-oxidation to the dicarboxylic acid may also occur.
Potential Causes & Solutions:
-
Over-oxidation and Instability of the Product:
-
Cause: Pyridine-2,3-dicarbaldehyde is sensitive and can be prone to polymerization or over-oxidation to the corresponding dicarboxylic acid, especially under harsh conditions or prolonged reaction times.[9]
-
Solution: Use Milder Oxidation Conditions. The Parikh-Doering oxidation (SO₃·pyridine complex in DMSO with a hindered base like triethylamine) is an excellent choice for oxidizing alcohols to aldehydes at or below room temperature without over-oxidation.[10][11] It is generally compatible with the pyridine ring and chloro-substituent.
-
-
Reaction Workup Issues:
-
Cause: The resulting di-aldehyde can be difficult to isolate. Aqueous workups can sometimes lead to hydrate formation or degradation.
-
Solution: Non-Aqueous Workup. After the Parikh-Doering oxidation is complete, the reaction can often be quenched by adding a small amount of water at low temperature, followed by extraction with an organic solvent. Minimize exposure to strong acids or bases during workup. Purification is typically achieved via flash column chromatography on silica gel.[12]
-
Optimized Protocol: Parikh-Doering Oxidation to the Di-aldehyde
-
In a flame-dried flask under an argon atmosphere, dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in a mixture of anhydrous DMSO and anhydrous DCM.
-
Add triethylamine (5.0 eq.).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve sulfur trioxide pyridine complex (SO₃·pyridine) (3.0 eq.) in anhydrous DMSO and add it dropwise to the reaction mixture, keeping the internal temperature below 15 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by carefully adding cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude di-aldehyde should be purified promptly by silica gel chromatography.
Reaction Mechanism: Parikh-Doering Oxidation
Caption: Simplified mechanism of the Parikh-Doering oxidation.
Guide 3: Failure of Nucleophilic Aromatic Substitution (SNAr)
Problem: Attempting to displace the C6-chloro group with a nucleophile (e.g., an amine or alkoxide) results in no reaction or recovery of starting material.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity or Ring Deactivation:
-
Cause: While the pyridine ring is electron-deficient, the SNAr reaction still requires a potent nucleophile.[5] Additionally, if the hydroxymethyl groups are deprotonated by the base used in the reaction, the resulting alkoxides can add electron density to the ring system, deactivating it towards nucleophilic attack.
-
Solution:
-
Protect the Diol: Before attempting the SNAr reaction, protect the two hydroxymethyl groups. A common and stable protecting group is a cyclic acetonide, formed by reacting the diol with 2,2-dimethoxypropane or acetone under acidic catalysis.[3][13] This prevents deprotonation and potential interference.
-
Use a Stronger Nucleophile/Harsher Conditions: SNAr reactions on chloropyridines often require elevated temperatures (e.g., 80-120 °C) and may benefit from polar aprotic solvents like DMF or NMP to solvate the intermediate Meisenheimer complex.[1][4]
-
-
-
Choice of Base:
-
Cause: If your nucleophile is an amine (R-NH₂), a base is often required to neutralize the HCl generated. If the base is also a strong nucleophile, it can compete with the desired reaction.
-
Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃ or Cs₂CO₃.
-
Optimized Two-Step Protocol: SNAr with an Amine
Step A: Protection of the Diol
-
Dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq.) in anhydrous acetone.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).
-
Stir at room temperature for 12-16 hours. The product, the acetonide, often precipitates from the solution.
-
Neutralize the catalyst with a base (e.g., triethylamine), filter the solid, or concentrate and purify by chromatography to isolate the protected diol.
Step B: Nucleophilic Aromatic Substitution
-
Combine the protected diol (1.0 eq.), the desired amine (1.5 eq.), and a base such as K₂CO₃ (2.0 eq.) in a pressure vessel.
-
Add a polar aprotic solvent like DMF or NMP.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic layers. Purify the product by chromatography.
-
The acetonide can be deprotected using acidic conditions (e.g., aqueous HCl or TFA in DCM) to yield the final derivatized diol.[14]
Section 3: Data Summary Tables
Table 1: Recommended Conditions for Hydroxyl Group Derivatization
| Reaction Type | Reagents | Base | Catalyst | Solvent | Temp (°C) |
| Di-Esterification | Acyl Chloride or Anhydride (2.5 eq.) | TEA or DIPEA (2.5 eq.) | DMAP (0.1 eq.) | DCM, THF | 0 to RT |
| Di-Etherification (Williamson) | Alkyl Halide (2.5 eq.) | NaH (2.5 eq.) | N/A | THF, DMF | 0 to RT |
| Di-Silylation | TBDMSCl or TMSCl (2.5 eq.) | Imidazole (3.0 eq.) | DMAP (cat.) | DMF, DCM | RT |
| Diol Protection (Acetonide) | 2,2-Dimethoxypropane | N/A | p-TsOH (cat.) | Acetone | RT |
Table 2: Conditions for C6-Chloro Group Substitution (SNAr)
| Nucleophile | Base | Solvent | Temp (°C) | Notes |
| Primary/Secondary Amine | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | DMF, NMP, Dioxane | 100-140 | Protection of diol is highly recommended. |
| Alkoxide (e.g., NaOMe) | N/A (Alkoxide is the base) | Corresponding Alcohol (MeOH) | Reflux | Protection of diol is highly recommended. |
| Thiolate (e.g., NaSPh) | K₂CO₃ (if starting from Thiol) | DMF, DMSO | 80-120 | Protection of diol is highly recommended. |
References
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- PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.
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MacMillan, D. W. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12523-12532. [Link]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
- Khan Academy. (2019). Nucleophilic aromatic substitutions.
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Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5).
- TMP Chem. (2018). Nucleophilic Aromatic Substitution of Heteroarenes.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Cossu, S., De Lucchi, O., & Fabris, F. (2002). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 4(26), 4667–4669. [Link]
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Brückner, R., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 40. [Link]
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Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- National Center for Biotechnology Information. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PubMed Central.
- Google Patents. (n.d.). CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid.
- BenchChem. (n.d.). Optimization of reaction conditions for pyridyl diol synthesis.
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- American Chemical Society. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)
- Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.).
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
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European Patent Office. (n.d.). EP0947508B1 - Process for recovery of pyridine-2,3-dicarboxylic acid. Retrieved from [Link]
- Holmes, P. E., Rittenberg, S. C., & Knackmuss, H. J. (1972). The Bacterial Oxidation of Nicotine. 8. Synthesis of 2,3,6-trihydroxypyridine and Accumulation and Partial Characterization of the Product of 2,6-dihydroxypyridine Oxidation. Journal of Biological Chemistry, 247(23), 7628–7633.
- Google Patents. (n.d.). CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
- Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. (2025).
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National Center for Biotechnology Information. (n.d.). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. PubMed Central.
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]
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gChem Global. (n.d.). Oxidation (SO3 – Pyridine). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). [Bis(pyridin-2-ylmethyl) ether]trichloridorhodium(III) dichloromethane monosolvate: unusual hydrolysis of the methylene bridge in (pyrazolylmethyl)pyridine. PubMed Central.
- Google Patents. (n.d.). US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
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Stability of "6-Chloro-2,3-bis(hydroxymethyl)pyridine" under different conditions
Welcome to the technical support resource for 6-Chloro-2,3-bis(hydroxymethyl)pyridine (CAS No. 220001-93-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure the integrity of your results.
Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common questions our team receives regarding the day-to-day use of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Q1: What are the definitive storage conditions for solid 6-Chloro-2,3-bis(hydroxymethyl)pyridine to ensure long-term stability?
Answer: Proper storage is critical to prevent degradation. The consensus from safety data sheets (SDS) indicates that the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] To maintain its integrity, keep the container tightly sealed to protect it from moisture and environmental extremes.[1][3] For maximum stability, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent potential air-sensitive reactions.[1][3] Always store it away from incompatible materials.[1]
Q2: How sensitive is this compound to atmospheric conditions and light?
Answer: While specific photostability studies for this exact molecule are not publicly detailed, related pyridine and hydroxymethyl-pyridine compounds are known to be sensitive to light and air.[4][5] The hydroxymethyl groups can be susceptible to oxidation. Therefore, as a best practice to ensure experimental reproducibility, we advise protecting the compound from light by using amber vials or storing containers in the dark. The recommendation to store under an inert gas also points to potential sensitivity to air or moisture over time.[1][3]
Q3: What solvents are recommended for preparing stable solutions, and what is the expected solution lifetime?
Answer: The dual hydroxymethyl groups confer polarity to the molecule, suggesting good solubility in polar organic solvents such as methanol, ethanol, DMSO, and THF. The synthesis of a related pyridinemethanol compound utilizes tetrahydrofuran (THF), indicating its suitability as a solvent.[6]
There is no published data on the long-term stability of 6-Chloro-2,3-bis(hydroxymethyl)pyridine in various solvents. Therefore, it is imperative to prepare solutions fresh for immediate use. If a stock solution must be stored, even for a short period, we recommend the following precautions:
-
Use high-purity, anhydrous solvents.
-
Store the solution at low temperatures (-20°C).
-
Protect from light.
-
Store under an inert atmosphere (argon or nitrogen).
-
Perform a small-scale stability test by analyzing the solution for degradation products via HPLC or LC-MS over your intended storage period.
Q4: How does pH influence the stability of 6-Chloro-2,3-bis(hydroxymethyl)pyridine in aqueous media?
Answer: The pyridine ring contains a basic nitrogen atom, which can be protonated under acidic conditions. Conversely, the hydroxyl groups can be deprotonated under strong basic conditions. While specific pH stability data is unavailable, general chemical principles suggest that extremes in pH should be avoided. A synthesis for a similar compound involves adjusting the pH to 5 during workup, suggesting stability in mildly acidic conditions.[6] Unbuffered aqueous solutions can lead to unpredictable degradation. If your experiment requires an aqueous medium, using a buffered system (e.g., phosphate or acetate buffer) within a neutral to mildly acidic pH range (pH 5-7) is the most prudent approach.
Q5: What chemical incompatibilities should I be aware of during reaction setup?
Answer: To prevent reaction failure or the formation of hazardous byproducts, avoid mixing 6-Chloro-2,3-bis(hydroxymethyl)pyridine with the following classes of chemicals:
-
Strong Oxidizing Agents: These can readily oxidize the hydroxymethyl groups to aldehydes or carboxylic acids, fundamentally changing the molecule's structure and reactivity.[4][5]
-
Strong Acids and Halides: These can react with the hydroxyl groups or the pyridine nitrogen.[5]
-
Strong Bases/Alkalis: Strong bases can deprotonate the hydroxyl groups, forming alkoxides. This may be a desired step in some synthetic routes but is otherwise a potential source of degradation or side reactions.[5]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during experiments.
Issue 1: The solid material has discolored (e.g., turned yellow or brown) upon storage.
-
Probable Cause: This is a classic sign of degradation, likely caused by exposure to oxygen, moisture, or light.
-
Investigative Workflow:
-
Review Storage: Confirm that the container was tightly sealed and stored in a cool, dark, and dry place.[1][2]
-
Check Atmosphere: Was the container flushed with an inert gas after the last use? If not, oxidation may have occurred.
-
Purity Check: Before use, verify the purity of the discolored material using an appropriate analytical method (e.g., NMR, LC-MS, or melting point). Do not proceed if significant degradation is detected.
-
-
Preventative Action: For all future storage, strictly adhere to the recommended conditions. For high-purity applications, purchase fresh material and store it under argon in a desiccator.
Issue 2: A freshly prepared solution becomes cloudy or changes color within a few hours.
-
Probable Cause: This indicates either poor solubility, solvent-mediated degradation, or a reaction with impurities in the solvent.
-
Investigative Workflow:
Issue 3: My reaction yields are low and I see unexpected peaks in my LC-MS analysis.
-
Probable Cause: The compound is likely degrading under the reaction conditions or reacting in an unintended way.
-
Investigative Workflow:
-
Check Reagent Compatibility: Cross-reference all reagents and conditions against the incompatibility list. Are you using a strong base, acid, or oxidizing agent?[4][5]
-
Analyze Thermal Stress: Are you running the reaction at an elevated temperature? Thermal decomposition can produce byproducts containing carbon oxides, nitrogen oxides, and hydrogen chloride.[4][5]
-
Consider Potential Degradation Pathways: The pyridine ring can be susceptible to cleavage, and the hydroxymethyl groups can be oxidized.[7][8] Analyze the masses of your byproducts to see if they correspond to potential degradation products (e.g., oxidation to an aldehyde, M+16; loss of HCl, M-36).
-
Data Summary Tables
For quick reference, the key stability and handling parameters are summarized below.
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale & References |
| Solid Storage | Store in a cool, dry, well-ventilated area. | Prevents thermal degradation and hydrolysis.[1][2] |
| Container | Tightly sealed, original packaging. | Minimizes exposure to air and moisture.[1][3] |
| Atmosphere | Store under an inert gas (e.g., Argon). | Protects against air-sensitive degradation pathways.[1][3] |
| Light | Protect from light (use amber vials/store in dark). | Prevents potential photodegradation.[5] |
| Solution Prep | Prepare fresh before use. | Data on long-term solution stability is unavailable. |
| Handling | Use in a well-ventilated area. Wear appropriate PPE. | Avoid inhalation and personal contact.[1][9] |
Table 2: Chemical Incompatibility Summary
| Incompatible Class | Potential Reaction/Hazard | Source |
| Strong Oxidizing Agents | Oxidation of hydroxymethyl groups to aldehydes/acids. | [4][5] |
| Strong Acids | Protonation of pyridine nitrogen; potential side reactions with hydroxyl groups. | [5] |
| Strong Bases/Alkalis | Deprotonation of hydroxyl groups, forming reactive alkoxides. | [5] |
| Excessive Heat | Thermal decomposition. | [4][5] |
| Hazardous Decomposition | Forms CO, CO₂, Nitrogen Oxides (NOx), Hydrogen Chloride (HCl). | [4][5] |
Visualizing Key Stability Factors
The stability of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is a function of multiple environmental and chemical factors. The diagram below illustrates the primary variables that must be controlled to ensure the compound's integrity.
References
- Apollo Scientific. (2023, July 7). 6-Chloro-2,3-bis(hydroxymethyl)
- Sigma-Aldrich. (2025, August 5).
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- Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Chloro-6-(trichloromethyl)pyridine.
-
Gao, Y., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]
-
PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. [Link]
-
Green Chemistry (RSC Publishing). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]
-
PubMed. (2023, March 6). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]
-
American Elements. 6-Chloro-2,3-bis(hydroxymethyl)pyridine. [Link]
- Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)
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Cole-Parmer. Chemical Compatibility Database. [Link]
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PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
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ResearchGate. data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]
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CAS Common Chemistry. 2-Chloro-3-pyridinemethanol. [Link]
-
Wikipedia. Chloro(pyridine)cobaloxime. [Link]
-
ResearchGate. (PDF) Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments. [Link]
-
ResearchGate. (PDF) Degradation of 3,5,6-trichloro-2-pyridinol by a microbial consortium in dryland soil with anaerobic incubation. [Link]
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- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Functionalization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Welcome to the technical support center for the functionalization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common pitfalls and provide troubleshooting advice in a direct question-and-answer format to facilitate your experimental success.
Introduction: The Challenge and Opportunity
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a valuable trifunctional building block, offering three distinct sites for chemical modification: a reactive chloro-substituent at the 6-position, and two primary hydroxyl groups at the 2- and 3-positions. This arrangement allows for the synthesis of complex molecular architectures. However, the interplay between these functional groups can lead to specific challenges, including regioselectivity issues, unwanted side reactions, and difficulties with protection/deprotection steps. This guide will help you navigate these common pitfalls.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during the functionalization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Issues with Selective Protection of the Hydroxymethyl Groups
Question: I am trying to selectively protect only one of the two hydroxymethyl groups, but I am getting a mixture of the mono-protected, di-protected, and unreacted starting material. How can I improve the selectivity?
Answer: Achieving selective mono-protection of a 1,2-diol system like the one in 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be challenging due to the similar reactivity of the two primary hydroxyl groups. Here are some strategies to improve selectivity:
-
Steric Hindrance: The hydroxymethyl group at the 2-position is sterically more hindered due to its proximity to the pyridine nitrogen. You can leverage this by using a bulky protecting group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride. The reaction should be run at low temperatures (e.g., -78 °C to 0 °C) with a stoichiometric amount of the silylating agent and a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Cyclic Protecting Groups: For simultaneous protection of both hydroxyl groups, forming a cyclic acetal or ketal is highly efficient.[1][2] This is often the most practical approach if you plan to functionalize the chloro-group first. Common choices include:
-
Acetonide Protection: Using acetone or 2,2-dimethoxypropane with a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, CSA) is a standard and effective method.[1][3]
-
Cyclic Silyl Ethers: For enhanced stability, cyclic silyl ethers like di-tert-butylsilylene (DTBS) or 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) can be employed.[1]
-
-
Enzymatic Protection: In some cases, enzymatic acylation can provide high regioselectivity for one of the hydroxyl groups. This approach is worth exploring if chemoselectivity remains an issue.
Experimental Workflow: Acetonide Protection
Caption: Workflow for Acetonide Protection of a Diol.
Unwanted Side Reactions During Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on the 6-chloro position with an amine nucleophile, but I am observing low yields and the formation of what appears to be the dehalogenated product. What is causing this and how can I prevent it?
Answer: The observation of dehalogenated product (hydrodehalogenation) is a known side reaction in cross-coupling and nucleophilic substitution reactions of chloropyridines.[4] The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, but several factors can influence the outcome.[5][6][7]
-
Reaction Temperature: High temperatures can favor side reactions. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4]
-
Choice of Base: The strength and nature of the base are critical. A very strong, non-nucleophilic base might promote elimination or other side reactions. Consider using a weaker base or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) if your nucleophile is a strong enough acid to be deprotonated.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
Catalysis: In some challenging cases, particularly with less reactive nucleophiles, the use of a palladium or copper catalyst can facilitate the substitution and minimize side reactions. However, this moves the reaction into the realm of cross-coupling, which has its own set of optimization parameters.[4]
Logical Relationship: Optimizing SNAr Reactions
Caption: Key Parameters for Optimizing SNAr Reactions.
Cleavage of Protecting Groups During Subsequent Reactions
Question: After successfully protecting the diol as an acetonide, I am finding that the protecting group is being cleaved during my subsequent reaction at the 6-chloro position, which is performed under basic conditions. How can I avoid this?
Answer: While acetonides are generally stable to basic conditions, they can be labile under strongly basic or aqueous basic conditions, especially with heating.[2][3]
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous. The presence of water can facilitate the hydrolysis of the acetonide, even under basic conditions.
-
Choice of Base: If possible, use a non-nucleophilic, hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like potassium carbonate.
-
Alternative Protecting Groups: If the acetonide continues to be problematic, consider a more robust protecting group.
-
Cyclic Silyl Ethers (e.g., TIPDS): These are generally more stable to a wider range of conditions than acetonides.[1]
-
Benzyl Ethers: Protection of both hydroxyls as benzyl ethers (using benzyl bromide and a strong base like NaH) provides a very robust protecting group that is stable to both acidic and basic conditions. Deprotection is typically achieved by catalytic hydrogenation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity of the functional groups on 6-Chloro-2,3-bis(hydroxymethyl)pyridine?
A1: The reactivity generally follows this order:
-
Hydroxymethyl groups (as nucleophiles): These are readily reactive towards electrophiles like acyl chlorides or silyl chlorides.
-
6-Chloro position (as an electrophile): This position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen.[5][7]
-
Pyridine Nitrogen (as a nucleophile/base): The nitrogen atom can be protonated or can act as a ligand for metal catalysts.
Q2: Can I perform a Suzuki or other cross-coupling reaction at the 6-chloro position?
A2: Yes, the 6-chloro position is suitable for various palladium-catalyzed cross-coupling reactions. However, optimization is key. For challenging substrates like 2-chloropyridines, highly active catalyst systems, often involving electron-rich, bulky phosphine ligands (e.g., Buchwald ligands), are typically required.[4] It is crucial to protect the hydroxymethyl groups beforehand to avoid side reactions.
Q3: What are the best practices for purification of functionalized derivatives?
A3: Standard purification techniques like column chromatography on silica gel are generally effective. Due to the presence of the pyridine nitrogen, it is sometimes beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking on the column.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.
Section 3: Experimental Protocols
Protocol 1: Di-protection of Hydroxymethyl Groups as an Acetonide
-
Dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 equiv) in a mixture of anhydrous acetone and dichloromethane (10:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv).[1]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.[1]
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected product, which can be further purified by column chromatography if necessary.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
-
To a solution of the acetonide-protected 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 equiv) in a polar aprotic solvent (e.g., DMSO or NMP), add the amine nucleophile (1.2-1.5 equiv) and a suitable base such as potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 4: Quantitative Data Summary
| Protecting Group | Typical Reagents | General Stability |
| Acetonide | Acetone, p-TsOH | Stable to neutral and basic conditions; labile to acid.[2][3] |
| Cyclic Silyl Ether (TIPDS) | TIPDSCl₂, Pyridine | More robust than acetonides; stable to a wider pH range.[1] |
| Benzyl Ethers | BnBr, NaH | Very robust; stable to strong acids and bases. |
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. Available at: [Link]
- Chapter 3 Diol Protecting Groups.
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. Available at: [Link]
-
rsc.li/chemical-science Chemical Science. Available at: [Link]
-
Protecting Group Chemistry: Protection of 1,3-diols. YouTube. Available at: [Link]
-
Direct-Protection-of-1-2-Diols-from-a-Diketones.pdf. ResearchGate. Available at: [Link]
- US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines. Google Patents.
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
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- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Analytical Methods for Monitoring "6-Chloro-2,3-bis(hydroxymethyl)pyridine" Reactions
Welcome to the technical support center for analytical methods focused on "6-Chloro-2,3-bis(hydroxymethyl)pyridine" (CBHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring reactions involving this important pyridine derivative. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring robust and reliable analytical results.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of reactions involving polar, non-volatile compounds like CBHP.[1] Its versatility allows for the separation and quantification of starting materials, intermediates, and final products in a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm having trouble retaining 6-Chloro-2,3-bis(hydroxymethyl)pyridine on my C18 column. It elutes close to the void volume. What can I do?
Answer: This is a common challenge due to the high polarity of CBHP, stemming from its two hydroxymethyl groups and the nitrogen atom in the pyridine ring.[2] Standard C18 columns are nonpolar and struggle to retain highly polar analytes. Here’s a breakdown of solutions, from simple adjustments to more advanced strategies:
-
Mobile Phase Modification:
-
Increase Aqueous Content: Start by increasing the percentage of the aqueous component in your mobile phase. For highly polar compounds, it's possible to use up to 100% aqueous mobile phase with appropriately designed "aqueous stable" C18 columns.[3]
-
Avoid "Dewetting": Be aware that using very high aqueous mobile phases on traditional C18 columns can lead to a phenomenon called "dewetting" or "phase collapse," where the stationary phase repels the mobile phase, leading to a dramatic loss of retention. Using columns specifically designed for polar analytes, such as those with polar end-capping or a lower C18 ligand density, can mitigate this issue.
-
-
Alternative Column Chemistries:
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which promotes interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[4] It utilizes a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[4] In HILIC, a water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[4]
-
-
Ion-Pairing Chromatography:
-
While effective for improving retention of polar and ionic compounds, ion-pairing agents can be problematic. They often require long equilibration times and can be incompatible with mass spectrometry (MS) detectors. This approach should be considered if other options are not viable.
-
Question 2: My peak shape for CBHP is poor, showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for a basic compound like CBHP on a silica-based column often points to secondary interactions with residual silanol groups on the stationary phase. Here’s how to troubleshoot:
-
Mobile Phase pH Control: The pyridine nitrogen in CBHP has a pKa around 5.2-6.[5][6]
-
Acidic Mobile Phase: Operating at a lower pH (e.g., pH 2.5-3.5 using formic acid, trifluoroacetic acid, or a phosphate buffer) will protonate the pyridine nitrogen. This can improve peak shape by minimizing interactions with silanols. However, be mindful that this can also affect the retention of other components in your mixture.
-
High pH Mobile Phase: Using a high pH mobile phase (e.g., pH 8-10 with an appropriate buffer like ammonium bicarbonate or using a hybrid-surface column) can suppress the ionization of silanol groups, reducing tailing. Ensure your column is stable at higher pH values.
-
-
Column Choice:
-
High-Purity Silica Columns: Modern columns are made with high-purity silica with minimal metal content and are often end-capped to reduce the number of accessible silanol groups.
-
Hybrid-Surface Columns: These columns incorporate organic polymers into the silica matrix, making them more resistant to high pH and often providing better peak shapes for basic compounds.
-
Question 3: How do I develop a robust HPLC method for quantifying the conversion of a starting material to CBHP?
Answer: A robust quantitative method requires careful planning and validation.
Experimental Protocol: HPLC Method Development for CBHP Reaction Monitoring
-
Column Selection: Start with a C18 column designed for polar analytes or a HILIC column. A common starting dimension is 4.6 x 150 mm with 3.5 or 5 µm particles.
-
Mobile Phase Scouting:
-
Reversed-Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HILIC:
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
-
-
Gradient Elution: Begin with a broad gradient to elute all components of the reaction mixture. For example, in reversed-phase, start with 5% B and increase to 95% B over 15-20 minutes.
-
Wavelength Selection: Use a diode array detector (DAD) or a UV-Vis detector. Determine the optimal wavelength for detecting CBHP and your starting materials by examining their UV spectra. Pyridine derivatives often have strong absorbance around 260 nm.
-
Method Optimization: Once all components are separated, optimize the gradient to reduce the run time while maintaining adequate resolution between the peaks of interest.
-
System Suitability: Before running samples, perform system suitability tests to ensure the chromatographic system is performing correctly. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and peak shape.
| Parameter | Typical Starting Conditions (Reversed-Phase) | Troubleshooting Action |
| Column | C18 (polar-endcapped or aqueous stable), 4.6x150mm, 5µm | Poor retention -> Switch to HILIC or more polar phase |
| Mobile Phase A | 0.1% Formic Acid in Water | Tailing peaks -> Adjust pH, try different buffer |
| Mobile Phase B | Acetonitrile | Poor separation -> Try Methanol as organic modifier |
| Flow Rate | 1.0 mL/min | High backpressure -> Reduce flow rate or use larger particle size column |
| Column Temp. | 30 °C | Retention time drift -> Ensure stable column temperature |
| Detection | UV at 260 nm | Low sensitivity -> Check for max absorbance wavelength (λmax) |
Section 2: Gas Chromatography (GC)
For GC analysis, the challenge with CBHP is its low volatility and high polarity due to the two hydroxyl groups.[7] Direct injection is often not feasible as it can lead to thermal decomposition in the hot injector and poor chromatographic performance. Derivatization is therefore a critical step.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Can I analyze 6-Chloro-2,3-bis(hydroxymethyl)pyridine directly by GC?
Answer: It is highly discouraged. The polar hydroxyl groups will interact strongly with the stationary phase, leading to broad, tailing peaks and potential decomposition.[7] Derivatization is necessary to make the molecule more volatile and less polar.[8]
Question 2: What is the best derivatization method for CBHP for GC analysis?
Answer: Silylation is the most common and effective derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in CBHP.[8] This process replaces the active hydrogens with a non-polar trimethylsilyl (TMS) group.[8]
Experimental Protocol: Silylation of CBHP for GC-MS Analysis
-
Sample Preparation: Evaporate a known volume of your reaction mixture to dryness under a stream of nitrogen. It is crucial to ensure the sample is anhydrous, as water will react with the silylation reagent.[9]
-
Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Pyridine is often used as a solvent and catalyst in these reactions.[8][10] A typical ratio would be 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes. The reaction progress can be monitored by taking aliquots over time and analyzing them by GC.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS.
| Parameter | Typical GC-MS Conditions | Troubleshooting Action |
| Inlet Temperature | 250 °C | Peak fronting -> Lower inlet temperature |
| Column | HP-5MS or similar (non-polar) | Poor peak shape -> Check for complete derivatization |
| Oven Program | Start at 100°C, ramp 10°C/min to 280°C | Co-elution -> Optimize temperature ramp |
| Carrier Gas | Helium, constant flow | Inconsistent retention times -> Check for leaks |
| MS Detector | Electron Ionization (EI), scan mode | Low signal -> Check for derivatization byproducts in the source |
Question 3: My derivatization reaction seems incomplete. What could be the problem?
Answer: Incomplete derivatization is a common issue. Here are the primary culprits:
-
Presence of Water: Moisture is the enemy of silylation.[9] Ensure your sample and solvent (if used) are completely dry. Using anhydrous pyridine is important.[9]
-
Insufficient Reagent: Ensure you are using a sufficient excess of the silylating reagent to drive the reaction to completion.
-
Reaction Time and Temperature: The derivatization of hydroxyl groups is generally fast, but hindered hydroxyls or other functional groups may require longer reaction times or higher temperatures. Optimize these parameters for your specific reaction mixture.
-
Reagent Degradation: Silylating reagents are sensitive to moisture and should be stored in a desiccator. If the reagent is old or has been improperly stored, it may be less effective.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both structural elucidation and quantitative analysis of reaction mixtures without the need for chromatographic separation.[11] It provides a direct look at the molecular structure of the compounds in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: How can I use ¹H NMR to monitor the progress of my reaction to form CBHP?
Answer: ¹H NMR is ideal for reaction monitoring because specific protons on the starting material and product will have unique chemical shifts.
Workflow for NMR Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using NMR spectroscopy.
To monitor the reaction, you would typically identify a well-resolved peak for the starting material and a well-resolved peak for the product, CBHP. The methylene protons of the hydroxymethyl groups on CBHP (–CH₂OH) should give a distinct signal. By integrating these peaks, you can determine the relative molar ratio of the two compounds and thus calculate the percent conversion over time.
Question 2: I'm seeing complex spectra and overlapping peaks. How can I get quantitative information?
Answer: Peak overlap can make simple integration challenging. Here are some strategies:
-
Higher Field NMR: Using a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and may resolve overlapping signals.
-
2D NMR: Techniques like COSY and HSQC can help in assigning peaks and confirming the structures of components in the mixture, even with overlap in the 1D spectrum.
-
Deconvolution Algorithms: Modern NMR software often includes deconvolution algorithms that can mathematically separate overlapping peaks to allow for more accurate integration.[11]
-
Internal Standard: For accurate quantification, adding a known amount of an internal standard (a compound that does not react with any components and has a peak in a clear region of the spectrum) is crucial. You can then compare the integral of your analyte peak to the integral of the internal standard peak.
Section 4: Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the identity of products and byproducts by providing molecular weight information. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What kind of ionization source is best for analyzing CBHP by LC-MS?
Answer: Electrospray Ionization (ESI) is the preferred method for polar molecules like CBHP. Given the basic nature of the pyridine ring, you will likely see a strong signal in positive ion mode, corresponding to the protonated molecule [M+H]⁺.
Question 2: I am using GC-MS after derivatization. What characteristic fragments should I look for in the mass spectrum of the silylated CBHP?
Answer: The mass spectrum of a TMS-derivatized compound will show a molecular ion peak (M⁺), but it may be weak. More prominent will be fragment ions resulting from the loss of a methyl group ([M-15]⁺) from one of the TMS groups, which is a very common fragmentation pathway for silyl derivatives. You may also see fragments corresponding to the loss of a TMSOCH₂ group.
References
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-Trinitrotoluene. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. Available from: [Link]
-
MDPI. Derivatization in Analytical Chemistry. Available from: [Link]
-
National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. Available from: [Link]
-
ResearchGate. (PDF) Derivatization reactions and reagents for gas chromatography analysis. Available from: [Link]
-
Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available from: [Link]
-
PubMed. Analytical methods for the monitoring of solid phase organic synthesis. Available from: [Link]
-
MDPI. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
MDPI. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Available from: [Link]
-
Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Available from: [Link]
-
ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Available from: [Link]
-
PubMed. 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Available from: [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Available from: [Link]
-
American Elements. 6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4. Available from: [Link]
-
ResearchGate. Pyridine and GC Capillary Column, is it safe?. Available from: [Link]
-
ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available from: [Link]
-
Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available from: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]
-
PubMed. 2-[Bis(5-chloro-2-pyridylamino)methyl]pyridine monohydrate. Available from: [Link]
-
National Institutes of Health. 1,6-Bis(chloromethyl)pyridine. Available from: [Link]
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Technical Support Center: Protecting Group Strategies for 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Welcome to the technical support guide for navigating the complexities of protecting group strategies for 6-Chloro-2,3-bis(hydroxymethyl)pyridine. This molecule, a valuable building block in pharmaceutical and materials science, presents a unique set of challenges due to its vicinal diol system, a reactive pyridinic nitrogen, and a chloro-substituent. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested advice in a direct question-and-answer format, moving from high-level strategic decisions to in-the-weeds troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions that inform your overall synthetic strategy.
Q1: Why is the selective protection of 6-Chloro-2,3-bis(hydroxymethyl)pyridine challenging?
A1: The challenge arises from the molecule's trifunctional nature. You have two primary hydroxyl groups in a 1,2-diol arrangement, a nucleophilic pyridine nitrogen, and a chloro-substituent. The proximity of the two hydroxyl groups allows for the formation of cyclic protecting groups (like acetonides), but this can compete with individual protection of one or both alcohols.[1][2] Furthermore, the pyridine nitrogen's basicity and nucleophilicity can interfere with certain protection chemistries, particularly under acidic or alkylating conditions, leading to unwanted side reactions. The goal is often to achieve orthogonality—the ability to protect and deprotect one functional group without affecting another.[3]
Q2: What are the key factors to consider when choosing a protecting group for this molecule?
A2: Your choice should be guided by the "endgame" of your synthetic route. Consider the following:
-
Target Functionality: Do you need to differentiate the two hydroxyl groups, or will they undergo the same transformation? If differentiation is needed, a multi-step mono-protection/protection strategy is required. If they are to be treated identically, protecting them together as a diol is more efficient.
-
Downstream Reaction Conditions: The chosen protecting group must be stable to all subsequent reaction conditions (e.g., pH, temperature, nucleophiles, electrophiles, oxidants, reductants).[4][5] For example, acetals are stable to bases but are readily cleaved by acid, while silyl ethers offer a range of acid/base stability and can be cleaved specifically with fluoride ions.[4][6][7]
-
Orthogonality: If other protecting groups are present in your synthesis, ensure their removal conditions are distinct from those of the group you are adding.[3]
-
Ease of Installation and Removal: The ideal protecting group is installed in high yield under mild conditions and removed cleanly without affecting the rest of the molecule.[3]
Q3: Should I protect the two hydroxyls together as a diol or individually?
A3:
-
Protect as a Diol (Cyclic Acetal/Ketal): This is the most efficient strategy if both hydroxyl groups need to be masked for the same synthetic steps. The formation of a five-membered dioxolane ring (e.g., an acetonide from acetone) is kinetically and thermodynamically favored for 1,2-diols.[1][8] This approach simplifies the reaction and purification, as you are introducing only one protecting group.
-
Protect Individually (e.g., Silyl or Benzyl Ethers): This is necessary if you plan to perform different chemistry at the C2 and C3 positions. This strategy is more complex as it can lead to a statistical mixture of mono-protected (at either position) and di-protected products, often requiring careful chromatographic separation. Bulky protecting groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can sometimes favor mono-protection of the less sterically hindered primary alcohol.[9]
Q4: Does the pyridine nitrogen need to be protected?
A4: Generally, for the protection of the hydroxyl groups, the pyridine nitrogen does not require protection and its basicity can often be managed. However, you should consider protecting it under specific circumstances:
-
Strongly Basic Conditions: If you are using very strong bases (e.g., organolithium reagents), deprotonation of the hydroxyl groups is the primary concern, but the pyridine ring can be affected.
-
Electrophilic Reagents: If your subsequent steps involve strong electrophiles, N-alkylation or N-oxidation of the pyridine is a potential side reaction.
-
Lewis Acid Catalysis: The pyridine nitrogen can coordinate to Lewis acids, potentially poisoning the catalyst or altering the substrate's reactivity.
If protection is necessary, common options include forming an N-oxide, which can be later reduced, or using groups like Boc, which are typically installed under basic conditions.[10]
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you may encounter in the lab.
Q5: I'm getting a low yield during my acetonide protection of the diol. What's going wrong?
A5: Low yields in acetonide formation are typically due to incomplete reaction or equilibrium issues. Here’s how to troubleshoot:
-
Cause 1: Inadequate Water Removal. The formation of an acetal is a reversible reaction that produces water.[1][11] If water is not effectively removed, the equilibrium will not favor the product.
-
Solution: Use a Dean-Stark apparatus with a refluxing solvent like toluene to azeotropically remove water. Alternatively, for smaller scales, add a chemical dehydrating agent like anhydrous CuSO₄ or molecular sieves to the reaction mixture.
-
-
Cause 2: Incorrect Catalyst or Catalyst Amount. An acid catalyst is required, but too much or the wrong kind can lead to side reactions or degradation.
-
Solution: Use a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS). PPTS is often a milder choice, especially for acid-sensitive substrates. Zirconium(IV) chloride (ZrCl₄) has also been reported as an efficient Lewis acid catalyst for acetonide formation.[12]
-
-
Cause 3: Reagent Stoichiometry. While acetone is often used as the solvent, if you are using a different acetal source like 2,2-dimethoxypropane (DMP), ensure it is used in excess to drive the reaction forward.
-
Solution: Use DMP as both the reagent and co-solvent. The methanol byproduct from DMP does not interfere as harmfully as water does with the equilibrium.
-
Q6: My silylation reaction (e.g., TBS-Cl) is messy, showing multiple spots on TLC and is difficult to purify.
A6: Messy silylation reactions often point to issues with reaction conditions, moisture, or stoichiometry.
-
Cause 1: Presence of Moisture. Silyl chlorides are highly sensitive to water, which hydrolyzes them to silanols and HCl. The generated HCl can catalyze side reactions.
-
Solution: Ensure your glassware is oven-dried or flame-dried. Use anhydrous solvents (like DMF or DCM) and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Cause 2: Incorrect Base. The choice and amount of base are critical. The base neutralizes the HCl byproduct.
-
Cause 3: Statistical Protection. You are likely forming a mixture of the C2-mono-protected, C3-mono-protected, and di-protected products.
-
Solution: To favor di-protection, use a sufficient excess of the silylating agent (e.g., 2.2-2.5 equivalents) and base. To favor mono-protection, carefully control the stoichiometry, using ~1.0 equivalent of the silylating agent, and be prepared for chromatographic separation. Running the reaction at a lower temperature can sometimes improve selectivity.
-
Q7: I'm observing unwanted side reactions. What could they be?
A7: With this substrate, side reactions can occur at the pyridine nitrogen or the chloro-substituent.
-
Cause 1: Pyridine N-Alkylation. This can happen if you are using alkylating-type protecting groups (like benzyl bromide) under basic conditions without careful control.
-
Solution: When installing a benzyl ether, use the Williamson ether synthesis conditions (e.g., NaH followed by BnBr) at low temperatures (e.g., 0 °C) to favor O-alkylation over N-alkylation.
-
-
Cause 2: Reaction with Acid Catalyst. Strong acids can protonate the pyridine nitrogen, altering its electronic properties and potentially promoting undesired reactions.
Q8: I'm having difficulty removing my protecting group without damaging the molecule.
A8: This is a common issue and highlights the importance of choosing the right group from the start.
-
Problem: Acetonide removal is cleaving other acid-sensitive groups.
-
Problem: Silyl ether (TBS) deprotection with TBAF is sluggish.
-
Solution: Standard TBAF in THF can sometimes be slow for sterically hindered silyl ethers. Adding a co-solvent like acetic acid can buffer the reaction and accelerate cleavage. Alternatively, HF-Pyridine in acetonitrile is a much more potent reagent for stubborn cases, but it is highly corrosive and requires extreme care.[7]
-
-
Problem: Global deprotection is not working cleanly.
-
Solution: If you have multiple protecting groups, ensure they are orthogonal. For example, an acetonide (acid-labile) and a TBS ether (fluoride-labile) form a good orthogonal pair, allowing for selective removal.[3]
-
Data & Protocols
Protecting Group Strategy Comparison
| Protecting Group | Reagents & Conditions (Installation) | Key Stability | Reagents & Conditions (Cleavage) |
| Acetonide | Acetone or 2,2-Dimethoxypropane, cat. pTSA or PPTS, Toluene (reflux) or CH₂Cl₂ (rt) | Stable to base, reducing agents (NaBH₄, LiAlH₄), organometallics, oxidation | Mild aqueous acid (e.g., 80% AcOH/H₂O) or cat. mineral acid in THF/H₂O[2][4] |
| TBS Ether | TBS-Cl, Imidazole, Anhydrous DMF, 0 °C to rt | Stable to base, many oxidizing/reducing agents. Labile to acid and fluoride. | Tetrabutylammonium Fluoride (TBAF) in THF; HF•Pyridine in MeCN; Acetic Acid/H₂O[6][7][13] |
| TIPS Ether | TIPS-Cl, Imidazole, Anhydrous DMF, rt | More sterically hindered and more stable to acid than TBS. | TBAF in THF (slower than TBS); HF•Pyridine in MeCN[6][9] |
Experimental Workflow Visualization
A logical workflow for selecting and applying a protecting group strategy.
Caption: Decision workflow for protecting group selection.
Detailed Step-by-Step Protocols
Protocol 1: Acetonide Protection of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
This protocol is designed for the efficient protection of the vicinal diol.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq).
-
Solvent & Reagent Addition: Dissolve the starting material in a 1:1 mixture of acetone and 2,2-dimethoxypropane (use enough to fully dissolve, approx. 0.1 M concentration).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, ~0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂). Monitor the reaction progress by TLC (e.g., using a 50% Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can often be used directly, but if necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Di-protection with tert-Butyldimethylsilyl (TBS) Ether
This protocol aims for the exhaustive protection of both hydroxyl groups.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq) and imidazole (2.5 eq).
-
Solvent & Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approx. 0.2 M). Cool the flask to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBS-Cl, 2.3 eq) portion-wise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the starting material and mono-protected intermediates by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Reaction Scheme Visualization
Caption: Common protection reactions for the target molecule.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Singh, S.; Duffy, C. D.; Shah, S. T. A.; Guiry, P. J. Zirconium(IV) Chloride as a Mild and Efficient Catalyst for the Protection and Deprotection of Alcohols. J. Org. Chem.2008 , 73 (16), 6429–6432. [Link]
-
Chem LibreTexts. Alcohol Protecting Groups. [Link]
-
Pearson Education. Acetals can serve as protecting groups for 1,2-diols. [Link]
-
Gelest, Inc. Deprotection of Silyl Ethers. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
YouTube. Protection of 1,2- & 1,3-Diols. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
-
Organic Chemistry Portal. Acetonides. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. Acetonides [organic-chemistry.org]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, a versatile heterocyclic building block. As direct comparative studies on this specific molecule are limited, this document synthesizes data from structurally similar compounds and fundamental principles of organic chemistry to provide a robust predictive framework for its behavior in common synthetic transformations. We will dissect the reactivity of its key functional groups—the activated chloropyridine core and the twin hydroxymethyl substituents—to empower researchers in designing efficient and rational synthetic routes.
Part 1: The Activated Core - Reactivity at the C-6 Chloro Position
The defining feature of the pyridine ring is the electron-withdrawing nature of the nitrogen atom. This property deactivates the ring towards electrophilic aromatic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[1][2] In 6-Chloro-2,3-bis(hydroxymethyl)pyridine, the chlorine atom is situated at one of these activated positions.
Mechanism and Driving Forces of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The proximity of the ring nitrogen is crucial as it effectively delocalizes and stabilizes this negative charge through resonance, lowering the activation energy for the first, typically rate-determining, step.[1][3] The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.
Caption: Generalized mechanism for SNAr on a 6-chloropyridine.
Comparative Reactivity of Halopyridines
The nature of the halogen leaving group significantly impacts the rate of SNAr reactions. While C-F bonds are stronger than C-Cl bonds, fluoride is a much poorer leaving group. However, in SNAr, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon significantly more electrophilic, accelerating the attack. This effect typically outweighs the difficulty of C-F bond cleavage.
Experimental data confirms this trend. In a reaction with sodium ethoxide, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine, highlighting the dominance of the induction effect in activating the ring for nucleophilic attack.[4]
Table 1: Relative Reactivity of 2-Halopyridines in SNAr
| Compound | Leaving Group | Key Factor for Reactivity | Relative Rate (vs. 2-Chloropyridine) |
|---|---|---|---|
| 2-Fluoropyridine | F | High electronegativity strongly activates C2 position | ~320x[4] |
| 2-Chloropyridine | Cl | Good balance of activation and leaving group ability | 1x |
| 2-Bromopyridine | Br | Better leaving group, but less C2 activation | Slower than 2-fluoropyridine |
| 3-Chloropyridine | Cl | Not activated by nitrogen resonance | Significantly less reactive[1] |
Influence of Hydroxymethyl Substituents
The two hydroxymethyl groups at the C-2 and C-3 positions are expected to exert a minor, primarily inductive, electron-withdrawing effect on the pyridine ring, which should slightly enhance the electrophilicity of the C-6 position. This effect, however, is likely modest compared to the powerful activation provided by the ring nitrogen. Therefore, the reactivity of the 6-chloro position in the title compound is predicted to be broadly similar to that of simpler 2- or 6-chloropyridines.
Part 2: The Peripheral Arms - Reactivity of the Hydroxymethyl Groups
The two hydroxymethyl groups are primary alcohols and are expected to undergo reactions typical of this functional group, such as oxidation and esterification. Their proximity to the pyridine ring, however, can influence their reactivity compared to simple aliphatic alcohols.
Oxidation to Aldehydes and Carboxylic Acids
The hydroxymethyl groups can be selectively oxidized. Milder oxidizing agents, such as manganese dioxide (MnO₂) or reagents used in Swern or Dess-Martin oxidations, would likely yield the corresponding aldehydes. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, would lead to the formation of carboxylic acids.[5] The stepwise oxidation, first to the mono-aldehyde and then to the di-aldehyde, or further to the carboxylic acids, presents a synthetic challenge requiring careful control of stoichiometry and reaction conditions. In some cases, oxidation of methylpyridines can lead to carboxylic acids that subsequently decarboxylate under harsh reaction conditions.[5]
Esterification
The hydroxymethyl groups can be readily converted to esters via reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. Fischer esterification is an equilibrium process catalyzed by a strong acid, such as sulfuric acid.[6] To achieve high yields, water, a byproduct of the reaction, must be removed. The basicity of the pyridine nitrogen means that it will be protonated under these acidic conditions. This protonation enhances the electron-withdrawing nature of the ring, which may slightly decrease the nucleophilicity of the hydroxymethyl oxygen, but the reaction is still expected to proceed efficiently under standard conditions.
Caption: General workflow for the synthesis and analysis of a pyridine derivative.
Part 3: A Predictive Comparison
To contextualize the reactivity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, we can predict its behavior relative to simpler, related structures.
Table 2: Predicted Relative Reactivity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and Analogues
| Compound | Structure | Predicted SNAr Reactivity at C-6 (vs. Title Compound) | Predicted Oxidation Reactivity (Hydroxymethyl Groups) | Rationale |
|---|---|---|---|---|
| 6-Chloro-2,3-bis(hydroxymethyl)pyridine (Title Compound) | Cl-Py-(CH₂OH)₂ | Baseline | Baseline | Multifunctional starting material with activated chloro and reactive alcohol groups. |
| 2-Chloropyridine | Cl-Py | Similar | N/A | Lacks hydroxymethyl groups, but SNAr reactivity at the chloro position is expected to be very similar.[1][7] |
| 2,3-Bis(hydroxymethyl)pyridine | Py-(CH₂OH)₂ | N/A | Similar | Lacks the chloro leaving group. Oxidation behavior of the hydroxymethyl groups should be nearly identical. |
| 6-Bromo-2,3-bis(hydroxymethyl)pyridine | Br-Py-(CH₂OH)₂ | Slower | Similar | Bromine is a better leaving group but a weaker activator of the ring for the initial nucleophilic attack compared to chlorine. |
| 6-Fluoro-2,3-bis(hydroxymethyl)pyridine | F-Py-(CH₂OH)₂ | Faster | Similar | Fluorine's high electronegativity makes the C-6 position significantly more electrophilic, accelerating SNAr.[4] |
Part 4: Experimental Protocols
The following protocols are standardized methodologies for key transformations, adaptable for 6-Chloro-2,3-bis(hydroxymethyl)pyridine and its analogues.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a typical Buchwald-Hartwig amination, a powerful method for forming C-N bonds.
Objective: To replace the 6-chloro substituent with a primary or secondary amine.
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, ligand, and base.
-
Add the 6-Chloro-2,3-bis(hydroxymethyl)pyridine and the chosen amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aminated pyridine.
Protocol 2: General Procedure for Oxidation of Hydroxymethyl Groups to Aldehydes
This protocol uses manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic-type alcohols.
Objective: To selectively oxidize one or both hydroxymethyl groups to the corresponding aldehydes.
Materials:
-
6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 equiv)
-
Activated Manganese Dioxide (5-10 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Chloroform)
Procedure:
-
Dissolve the 6-Chloro-2,3-bis(hydroxymethyl)pyridine in the chosen solvent in a round-bottom flask.
-
Add the activated MnO₂ in one portion. The amount of MnO₂ can be adjusted to control the extent of oxidation (using fewer equivalents may favor the mono-aldehyde).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction can take several hours to days depending on the substrate and activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts, washing the pad thoroughly with the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Conclusion
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a highly functionalized building block with two distinct points of reactivity. The 6-chloro position is primed for nucleophilic aromatic substitution, with a reactivity profile comparable to other 2- and 6-chloropyridines. The two hydroxymethyl groups can undergo standard alcohol transformations, such as oxidation and esterification, allowing for further molecular diversification. By understanding the interplay of these functional groups, researchers can strategically leverage this compound to construct complex molecular architectures relevant to the pharmaceutical and agrochemical industries.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Chempanda.
- Benchchem. (2025, December). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Benchchem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
- Wikipedia. Boekelheide reaction.
- ResearchGate.
- Perez-Medina, L. A. The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylp.
- The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society.
- Pearson. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
- PubMed.
- Benchchem. Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).
- ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Benchchem. 2-Fluoropyridine vs.
- ACS Publications. (2012, June 22). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research.
- Understanding 2-(Hydroxymethyl)
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Sigma-Aldrich. 6-Chloro-2-hydroxypyridine 98 16879-02-0.
- YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Google Patents.
- chemicalbook. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis.
- Unusual C-6 Lithiation of 2-Chloropyridine-Medi
- NIH.
- Benchchem. Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine.
- PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol.
- Green Chemistry (RSC Publishing). Efficient synthesis of 2,6-bis(hydroxymethyl)
- Cas 41337-81-9,6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER.
- Google Patents.
- American Elements. 6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4.
- Sciencemadness Wiki. (2022, April 6).
- Google Patents.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
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Navigating the Bioactive Landscape of Pyridine Scaffolds: A Comparative Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine and Its Derivatives
In the ever-evolving landscape of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of chemical modifications, each holding the potential to unlock or enhance specific biological activities. This guide delves into a comparative analysis of the biological activity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and its derivatives. While direct comparative studies on this specific parent compound and its progeny are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogues, propose scientifically grounded hypotheses for derivatization, and provide detailed experimental protocols to empower researchers in their quest for more potent and selective drug candidates.
The Parent Compound: A Foundation for Discovery
6-Chloro-2,3-bis(hydroxymethyl)pyridine presents an intriguing starting point for medicinal chemistry campaigns. The chlorinated pyridine ring is a well-established pharmacophore found in numerous bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. The two hydroxymethyl groups at the 2 and 3 positions offer reactive handles for a variety of chemical transformations, allowing for the exploration of a diverse chemical space.
While specific biological activity data for the parent compound is limited, the presence of both a chloro and hydroxymethyl group on a pyridine ring suggests potential for antimicrobial and cytotoxic activities. It is known that pyridine derivatives possess a wide range of therapeutic properties, including anticancer, antibacterial, and antifungal activities[1]. The hydroxymethyl group, in particular, can influence a molecule's physical properties, such as solubility, and its binding interactions with biological targets.
The Rationale for Derivatization: Unlocking Therapeutic Potential
The primary motivation for synthesizing derivatives of a parent compound is to modulate its biological activity, selectivity, and pharmacokinetic properties. For 6-Chloro-2,3-bis(hydroxymethyl)pyridine, the two primary sites for derivatization are the hydroxymethyl groups.
Esterification and Etherification: Conversion of the hydroxymethyl groups to esters or ethers can significantly impact the lipophilicity of the molecule. This, in turn, can influence cell membrane permeability and oral bioavailability. Furthermore, the introduction of different acyl or alkyl groups can lead to new interactions with target proteins, potentially enhancing potency or altering the mechanism of action.
Structure-Activity Relationship (SAR) Insights from Related Compounds: Studies on related chloropyridine and hydroxymethylpyridine derivatives offer valuable insights into potential SAR trends:
-
Cytotoxicity: Research on 3-hydroxymethyl-3-methyl-1-(2-chloro-5-pyridyl)-triazene has shown that hydroxymethyltriazenes can be significantly more inhibitory to cell growth than their dimethyl analogs[2]. This suggests that the hydroxymethyl group, or its metabolic activation, plays a crucial role in the compound's cytotoxic effects.
-
Antimicrobial Activity: The presence of a chloro group on the pyridine ring is often associated with good antimicrobial activity[3][4]. Derivatization of the hydroxymethyl groups could further enhance this activity by introducing moieties that target specific microbial pathways.
Comparative Biological Activity: A Data-Driven Perspective
While a direct head-to-head comparison of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and its derivatives is not available, we can extrapolate from existing data on similar structures to predict potential outcomes.
Table 1: Hypothetical Comparative Activity Profile
| Compound | Derivative Type | Predicted Biological Activity | Rationale |
| Parent Compound | 6-Chloro-2,3-bis(hydroxymethyl)pyridine | Moderate antimicrobial and cytotoxic activity | Presence of chloropyridine scaffold. |
| Derivative A | Di-ester (e.g., di-acetate) | Potentially increased cell permeability and cytotoxicity | Increased lipophilicity may enhance uptake. |
| Derivative B | Di-ether (e.g., di-methyl ether) | Altered solubility and potential for new target interactions | Modification of hydrogen bonding capacity. |
| Derivative C | Mono-ester (e.g., 2-acetyl, 3-hydroxymethyl) | Intermediate activity, potential for selective targeting | Asymmetric modification may lead to novel interactions. |
It is critical to emphasize that this table represents a predictive framework based on established medicinal chemistry principles. Rigorous experimental validation is essential to confirm these hypotheses.
Experimental Protocols: A Guide to Discovery
To facilitate the direct comparison of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and its derivatives, this section provides detailed, validated experimental protocols.
Synthesis of Derivatives
The following workflow outlines a general approach to the synthesis of ester and ether derivatives from the parent compound.
Caption: General workflow for the synthesis of ester and ether derivatives.
Step-by-Step Protocol for Di-ester Synthesis (e.g., Di-acetate):
-
Dissolve 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (2.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Antimicrobial Activity Assessment
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol for MIC Determination:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay:
-
Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The exploration of derivatives of 6-Chloro-2,3-bis(hydroxymethyl)pyridine represents a promising avenue for the discovery of novel bioactive compounds. While direct comparative data is currently scarce, the principles of medicinal chemistry and data from related structures provide a strong rationale for pursuing the synthesis and evaluation of its ester, ether, and other derivatives. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these vital comparative studies. Future work should focus on generating empirical data to establish clear structure-activity relationships, elucidating the mechanisms of action of the most potent derivatives, and ultimately advancing promising candidates through the drug discovery pipeline.
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Rani, V.E.; Reddy, P.R. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open J. Med. Chem.2018 , 8, 22–29. [Link]
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Grancharov, K. C.; Koch, M.; Volm, M.; Kolar, G. F. Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives. Cancer Lett.1988 , 41, 271-279. [Link]
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A new series of pyrimidines of 6-chlorobenzimidazoles have been synthesized by the reaction of chalcone derivatives of 6-chlorobenzimidazole with guanidine nitrate in ethanol and aqueous solution of sodium hydroxide for evaluating them as potent antimicrobial agents. Results reveal that, compounds exhibited significant antibacterial and antifungal activities. International Journal of ChemTech Research2013 , 5, 242-248. [Link]
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Abdel-Hafez, S. H., et al. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Sci. Rep.2023 , 13, 15795. [Link]
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N'guessan, D. U. J.-P., et al. Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. J. Chem.2023 , 2023, 8866181. [Link]
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We demonstrate a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as a catalysts. Green Chem.2017 , 19, 5146-5150. [Link]
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The incorporation of the hydroxymethyl group (−CH2OH) is particularly desirable because it can modify physical properties such as the oil–water partition coefficient and solubility, as well as influence the binding mode of the pharmacophore. J. Org. Chem.2022 , 87, 11845-11854. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules2023 , 28, 456. [Link]
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Synthesis and Antimicrobial Evaluation of 6-Aryl-3-(pyridin-4-yl)-[2][3][5]triazolo[3,4-b][3][5]thiadiazoles. Molecules2011 , 16, 9985-9997. [Link]
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We report the synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. Dalton Trans.2018 , 47, 11365-11375. [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. J. Chem. Sci.2014 , 126, 153-161. [Link]
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“Click Chemistry” Inspired Synthesis and Antimicrobial Evaluation of 1,2,4-triazolo[4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazole Derivatives with Amide Functionalities. J. Heterocycl. Chem.2021 , 58, 1435-1444. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Curr. Med. Chem.2022 , 29, 3227-3253. [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Int. J. Org. Chem.2014 , 4, 1-10. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int. J. Pharm. Chem. Anal.2020 , 7, 1-8. [Link]
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A comparative theoretical study on the biological activity, chemical reactivity, and coordination ability of dichloro-substituted (1,3-thiazol-2-yl)acetamides. J. Mol. Model.2014 , 20, 2187. [Link]
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A comparative theoretical study on the biological activity, chemical reactivity, and coordination ability of dichloro-substituted (1,3-thiazol-2-yl)acetamides. Comput. Theor. Chem.2014 , 1034, 54-61. [Link]
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Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules2022 , 27, 432. [Link]
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Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Molecules2010 , 15, 8494-8504. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 6-chloro-2,3-bis(hydroxymethyl)pyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and spectroscopic output. We will explore how nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-visible (UV-Vis) spectroscopy serve as indispensable tools for the structural elucidation and comparative analysis of this important class of heterocyclic compounds.
The Central Role of Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their presence in over 10% of top-selling pharmaceuticals underscores their importance. The specific compound, 6-chloro-2,3-bis(hydroxymethyl)pyridine, serves as a versatile building block, offering multiple reaction sites for the synthesis of complex molecules with potential biological activity. Accurate and unambiguous characterization of these molecules is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.
Below is the core structure of our parent compound, which will serve as the baseline for our comparisons.
Caption: Molecular structure of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
A Multi-Faceted Approach: The Spectroscopic Quadfecta
No single technique can provide a complete structural picture. True analytical confidence is achieved by integrating data from orthogonal methods. This guide focuses on four key techniques, each providing a unique piece of the molecular puzzle.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[1][2][3] For pyridine derivatives, changes in the substitution pattern lead to predictable shifts in the NMR spectra, particularly for the ring protons.[1][4]
Expected ¹H NMR Spectrum (Parent Compound):
-
Aromatic Protons (H4, H5): Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, these will appear as doublets. The H5 proton, being adjacent to the chloro-substituted carbon, will likely be upfield compared to the H4 proton.
-
Methylene Protons (-CH₂-): Two singlets (or AB quartets if rotation is restricted) for the two non-equivalent hydroxymethyl groups, typically in the δ 4.5-5.0 ppm range.
-
Hydroxyl Protons (-OH): Two broad singlets that are solvent-dependent and can exchange with D₂O. Their chemical shift can vary widely (δ 2.0-5.5 ppm).
Expected ¹³C NMR Spectrum (Parent Compound):
-
Aromatic Carbons: Six distinct signals in the δ 120-160 ppm range. Carbons bearing substituents (C2, C3, C6) will have characteristic shifts. The carbon attached to chlorine (C6) will be significantly affected.
-
Methylene Carbons (-CH₂-): Two signals in the δ 60-70 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][6] For our target compounds, IR provides rapid confirmation of the key structural motifs.
Expected IR Spectrum (Parent Compound):
-
O-H Stretch: A strong, broad band around 3200-3400 cm⁻¹, characteristic of the hydroxyl groups.
-
Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium bands from the -CH₂- groups, typically around 2850-2960 cm⁻¹.
-
C=C and C=N Ring Stretching: Several sharp, medium-intensity bands in the 1400-1610 cm⁻¹ region, which are diagnostic for the pyridine ring system.[6][7]
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region from the primary alcohol C-O bond.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, confirming the presence of the chloro-substituent.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues.[8] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.[9][10][11]
Expected Mass Spectrum (Parent Compound):
-
Molecular Ion Peak (M⁺): The most critical piece of information. For 6-chloro-2,3-bis(hydroxymethyl)pyridine (C₇H₈ClNO₂), the expected monoisotopic mass is approximately 173.02 g/mol .
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will show a characteristic molecular ion cluster. There will be a peak at M⁺ (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[9][10] This is definitive proof of a single chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways include the loss of a hydroxymethyl group (-CH₂OH), water (H₂O), or the chlorine atom.
Caption: Plausible fragmentation pathways in Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and electronic structure. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions.[12][13]
Expected UV-Vis Spectrum (Parent Compound):
-
π → π Transitions:* Strong absorption bands are expected in the 250-270 nm range, characteristic of the pyridine aromatic system.[13]
-
n → π Transitions:* A weaker absorption band may be observed at a longer wavelength, resulting from the non-bonding electrons on the nitrogen atom. The position and intensity of these bands are sensitive to substitution and solvent polarity.[12]
Comparative Analysis: A Guide to Interpreting Derivatives
The true power of spectroscopy lies in comparing related structures. By modifying the parent compound, we can observe systematic changes in the spectra that deepen our understanding. Here, we compare the parent compound to two logical derivatives: a di-ester and an N-oxide.
| Spectroscopic Feature | Parent Compound | Derivative A: Di-acetate Ester | Derivative B: Pyridine N-Oxide |
| ¹H NMR (Aromatic H) | ~δ 7.5-8.2 | Deshielded (shifted downfield) due to electron-withdrawing ester groups. | Shielded (shifted upfield) due to increased electron density on the ring from the N-O bond. |
| ¹H NMR (-CH₂-) | ~δ 4.7 | Significantly deshielded to ~δ 5.2 due to adjacent C=O group. | Minor shift, slightly deshielded. |
| IR (O-H Stretch) | Strong, broad ~3300 cm⁻¹ | Absent. | Present, ~3300 cm⁻¹. |
| IR (C=O Stretch) | Absent | Strong, sharp band ~1740 cm⁻¹. | Absent. |
| IR (N-O Stretch) | Absent | Absent | Strong band ~1250-1300 cm⁻¹. |
| Mass Spec (M⁺) | m/z ~173 | m/z ~257 (Parent + 84) | m/z ~189 (Parent + 16) |
| UV-Vis (λ_max) | ~260 nm | Minor bathochromic shift (to longer λ). | Significant bathochromic shift due to altered electronic structure. |
Analysis Causality:
-
Derivative A (Di-acetate Ester): The replacement of -OH with -OAc introduces two electron-withdrawing carbonyl groups. In ¹H NMR, this pulls electron density away from the rest of the molecule, causing the methylene (-CH₂) and aromatic protons to shift downfield (deshield). In IR, the disappearance of the broad O-H stretch and the appearance of a strong, sharp C=O stretch around 1740 cm⁻¹ is a definitive confirmation of the reaction's success. The molecular weight increases by 84 amu (2 x CH₃CO - 2 x H).
-
Derivative B (Pyridine N-Oxide): The oxidation of the pyridine nitrogen introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This N-O dipole donates electron density into the pyridine ring, causing the aromatic protons to be shielded (shift upfield) in the ¹H NMR spectrum. The most diagnostic feature in the IR spectrum is the appearance of a strong N-O stretching vibration. The molecular weight increases by 16 amu (one oxygen atom).
Standardized Experimental Protocols
To ensure data is reproducible and comparable, adherence to standardized protocols is essential.
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the pyridine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Acquire ¹H, ¹³C, and other relevant spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[1]
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform an ATR correction and baseline correction using the spectrometer software.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).
-
Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the appropriate mass range, ensuring sufficient resolution to observe the chlorine isotopic pattern.[8]
Protocol 4: UV-Vis Spectroscopy
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[12]
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Calibrate the spectrophotometer by running a blank with the pure solvent.
-
Measure the absorbance of each standard solution in a 1 cm path length quartz cuvette across the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The structural characterization of 6-chloro-2,3-bis(hydroxymethyl)pyridine and its derivatives is a task best accomplished through the synergistic use of multiple spectroscopic techniques. NMR provides the structural backbone, IR confirms functional groups, MS establishes molecular weight and elemental composition, and UV-Vis offers insight into the electronic system. By understanding the principles behind each technique and systematically comparing the spectra of a parent compound and its derivatives, researchers can confidently elucidate molecular structures and accelerate the drug discovery and development process.
References
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- SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- Semantic Scholar. Correlations of the infrared spectra of some pyridines.
- ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
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A Comparative Guide to the Structural Elucidation of 6-Chloro-2,3-bis(hydroxymethyl)pyridine Derivatives: A Focus on X-ray Crystallography
This guide provides a comprehensive technical comparison of methodologies for the structural analysis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and its derivatives. While direct crystallographic data for this specific parent compound is not widely published, this document establishes a robust framework for such investigations. We will delve into the procedural nuances of X-ray crystallography, from crystal growth to data analysis, and objectively compare its outputs with those from alternative analytical techniques like NMR spectroscopy and mass spectrometry. The protocols and insights provided herein are designed to empower researchers in medicinal chemistry and material science to confidently determine the three-dimensional architecture of these and similar novel compounds.
The Strategic Importance of Structural Analysis for Pyridine Derivatives
Pyridines substituted with chloro and hydroxymethyl groups are of significant interest in medicinal chemistry and drug development. The spatial arrangement of these functional groups dictates the molecule's intermolecular interactions, which in turn governs its biological activity, solubility, and pharmacokinetic properties. An unambiguous determination of the molecular structure is therefore not merely an academic exercise but a critical step in rational drug design. While techniques like NMR can elucidate the connectivity of atoms, only X-ray crystallography can provide the precise bond lengths, bond angles, and conformational details that define the molecule's three-dimensional shape in the solid state.
Experimental Workflow: From Synthesis to Structure
A successful X-ray crystallography study begins long before the diffraction experiment itself. The synthesis of high-purity material and the subsequent growth of single, high-quality crystals are paramount.
Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
The synthesis of the parent compound can be achieved through the reduction of 6-chloropyridine-2,3-dicarboxylic acid. A typical laboratory-scale procedure is as follows:
Protocol 1: Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
-
Dissolution: Suspend 1.0 g of 6-chloropyridine-2,3-dicarboxylic acid in 20 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reduction: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (BH3·THF) dropwise to the stirred suspension. The amount of reducing agent should be in stoichiometric excess (typically 2.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
Crystallization Strategies
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For a polar molecule like 6-Chloro-2,3-bis(hydroxymethyl)pyridine, several common crystallization techniques can be employed.
Table 1: Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. | Simple setup, requires minimal equipment. | Difficult to control the rate of evaporation, may lead to the formation of multiple small crystals. |
| Vapor Diffusion | A concentrated solution of the compound is sealed in a container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization. | Provides good control over the rate of crystallization, often yields high-quality crystals. | Requires careful selection of solvent/precipitant pairs. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound decreases, leading to crystallization. | Effective for compounds with a steep solubility curve. | Requires a programmable cooling bath for precise control. |
Protocol 2: Crystallization by Vapor Diffusion
-
Prepare the Compound Solution: Dissolve the purified 6-Chloro-2,3-bis(hydroxymethyl)pyridine in a minimal amount of a "good" solvent (e.g., methanol, ethanol).
-
Prepare the Reservoir: In a larger, sealed container (e.g., a beaker covered with parafilm or a dedicated crystallization plate), place a larger volume of a "poor" solvent (the precipitant, e.g., diethyl ether, hexane).
-
Set up the Diffusion: Place a small, open vial containing the compound solution inside the larger container. Ensure the vial is stable and will not tip over.
-
Seal and Incubate: Seal the larger container and leave it undisturbed in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab).
-
Monitor: Check for crystal growth periodically over several days to weeks.
X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, the X-ray diffraction experiment can be performed. The following workflow provides a generalized overview of the process.
Caption: Workflow for X-ray Crystallography.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, it is often used in conjunction with other analytical methods to build a complete picture of a molecule's properties.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (HRMS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Elemental composition, molecular weight, fragmentation patterns. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Advantage | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant. | High sensitivity, allows for the determination of the exact molecular formula. |
| Key Limitation | Requires the growth of high-quality single crystals, which can be challenging. The solid-state conformation may not be the same as the solution-state or biologically active conformation. | Does not provide precise bond lengths and angles. Can be difficult to interpret for complex molecules. | Does not provide information about the 3D arrangement of atoms. |
A Note on Polymorphism
It is crucial to recognize that the crystal structure represents the molecule's conformation in the solid state. This conformation can be influenced by crystal packing forces. A compound may exhibit polymorphism, meaning it can crystallize in different forms with different molecular arrangements. Therefore, it is often beneficial to supplement crystallographic data with solution-state studies, such as those provided by NMR, to understand the molecule's conformational flexibility.
Hypothetical Data and Interpretation
In the absence of a published crystal structure for the title compound, we can anticipate the type of data that would be obtained.
Table 3: Hypothetical Crystallographic Data for 6-Chloro-2,3-bis(hydroxymethyl)pyridine
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₈ClNO₂ |
| Formula Weight | 173.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 98.5 |
| V (ų) | 800.2 |
| Z | 4 |
| R-factor | < 0.05 |
The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is generally considered to be indicative of a well-refined structure.
Caption: Potential Hydrogen Bonding Interactions.
Conclusion
The structural elucidation of novel pyridine derivatives like 6-Chloro-2,3-bis(hydroxymethyl)pyridine is a critical endeavor in modern drug discovery and material science. X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining high-quality crystals can be a significant hurdle, the detailed structural information it provides is invaluable. For a comprehensive understanding, it is recommended to integrate crystallographic data with insights from other analytical techniques such as NMR and mass spectrometry. This multi-faceted approach ensures a thorough characterization of both the solid-state and solution-state properties of the molecule, paving the way for its rational application.
References
-
General Principles of Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]
-
Practical Aspects of Crystallization: "Crystallization of Nucleic Acids and Proteins: A Practical Approach" edited by A. Ducruix and R. Giegé. Oxford University Press. [Link]
-
Software for Structure Solution and Refinement: The Crystallographic Computing School. CCP4. [Link]
-
Database of Crystal Structures: Cambridge Crystallographic Data Centre (CCDC). CCDC. [Link]
A Comparative Guide to In Vitro Assays for 6-Chloro-2,3-bis(hydroxymethyl)pyridine Derivatives
Introduction: The Pyridine Scaffold and Its Therapeutic Potential
In the landscape of medicinal chemistry, the pyridine ring is considered a "privileged scaffold."[1][2] Its presence in numerous natural products and FDA-approved drugs, such as the anti-HIV agent Atazanavir and the cancer therapeutic Imatinib, underscores its significance. Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibiting properties.[2][3]
This guide focuses on establishing a robust in vitro testing framework for novel derivatives of 6-Chloro-2,3-bis(hydroxymethyl)pyridine . While specific biological data for this core structure is not extensively documented in public literature,[4] its chemical features suggest potential for biological activity. This document provides a comparative analysis of essential in vitro assays, enabling researchers to systematically evaluate the therapeutic potential of new analogues. We will explore the causality behind experimental choices, moving from broad cytotoxicity screening to specific, mechanism-of-action studies.
Part 1: The Foundational Screening Cascade: Assessing Viability and Cytotoxicity
Before investigating any specific therapeutic effect, the primary step is to determine a compound's intrinsic effect on cell health. This foundational tier of assays establishes the concentration range for subsequent experiments and identifies general toxicity, a critical parameter in drug discovery.[5] The goal is to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), key measures of a compound's potency.[6]
Workflow for Foundational Screening
Caption: A typical workflow for initial in vitro screening of novel compounds.
Comparison of Foundational Cytotoxicity Assays
The selection of an initial cytotoxicity assay depends on the research question, available equipment, and desired throughput.[7] Each method measures a different proxy for cell health, a crucial point of consideration.
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT/MTS Assay | Colorimetric assay where mitochondrial reductases in viable cells convert a tetrazolium salt into a colored formazan product.[8] | Metabolic Activity | Cost-effective, high-throughput, well-established. | Can be affected by compounds that alter cellular metabolism; requires a final solubilization step. |
| CellTiter-Glo® Luminescent Assay | Measures ATP levels, which are indicative of metabolically active cells, using a luciferase reaction.[9] | ATP Quantification | Highly sensitive, broad linear range, simple "add-mix-read" protocol suitable for HTS.[9][10] | More expensive than colorimetric assays; ATP levels can fluctuate with cell cycle. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of membrane integrity (necrosis).[5][6] | Membrane Integrity | Non-destructive to remaining cells (uses supernatant); good for measuring late-stage apoptosis or necrosis.[11] | Less sensitive for early apoptosis; LDH in serum-containing media can cause high background. |
| Trypan Blue Exclusion | Dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. | Membrane Integrity | Simple, inexpensive, provides a direct count of viable and non-viable cells. | Low throughput, subjective counting, only measures late-stage cell death. |
Part 2: Elucidating the Mechanism of Action
Once a derivative shows promising and selective cytotoxicity against target cells, the next logical step is to understand how it works. This involves a suite of more specific assays designed to probe cellular pathways.
A. Anticancer Mechanism of Action
Given that many pyridine derivatives exhibit anticancer properties, this is a primary avenue of investigation.[1][12]
1. Apoptosis vs. Necrosis Detection: It is crucial to determine if the compound induces programmed cell death (apoptosis), which is generally preferred for anticancer agents, or uncontrolled cell death (necrosis).[5][10]
Caption: Distinguishing stages of cell death using Annexin V and Propidium Iodide (PI).
The Annexin V/Propidium Iodide (PI) assay is a gold standard for this purpose.[6]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
2. Cell Cycle Analysis: Many anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing proliferation.[12]
-
Principle: Cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye like Propidium Iodide. The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by flow cytometry.
-
Interpretation: An accumulation of cells in a particular phase (G0/G1, S, or G2/M) compared to an untreated control indicates cell cycle arrest at that checkpoint.
3. Kinase Inhibition Assays: Protein kinases are crucial regulators of cell signaling and are frequently mutated or overexpressed in cancer, making them prime drug targets.[8][13] Pyridine-based molecules are known to be potent kinase inhibitors.[2][14]
-
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats exist, including radiometric assays using radiolabeled ATP ([³²P]- or [³³P]-ATP) and fluorescence- or luminescence-based assays that detect either the phosphorylated product or the remaining ATP.[13][15][16]
-
Data Output: The primary output is the IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[17] Comparing IC50 values across a panel of kinases is essential to determine the inhibitor's selectivity.[13]
Comparison of Kinase Assay Formats
| Assay Format | Principle | Throughput | Key Considerations |
| Radiometric ([³²P]-ATP) | Measures the incorporation of a radioactive phosphate from ATP onto a peptide or protein substrate.[13] | Low to Medium | The "gold standard" for sensitivity and directness. Requires handling of radioactive materials.[16] |
| Fluorescence/Luminescence | Utilizes antibodies specific to the phosphorylated substrate or measures the depletion of ATP (e.g., Kinase-Glo®). | High | Non-radioactive, amenable to high-throughput screening (HTS).[15] Potential for interference from fluorescent compounds. |
| Cell-Based Phosphorylation | Measures the phosphorylation of a target protein within intact cells (e.g., Western Blot, Cellular ELISA). | Low to Medium | More physiologically relevant as it accounts for cell permeability and intracellular ATP concentrations.[18] |
B. Antiviral Activity Screening
For evaluating antiviral potential, assays focus on a compound's ability to protect host cells from virus-induced death or to reduce the production of new viral particles.[19]
-
Cytopathic Effect (CPE) Reduction Assay: This is a common initial screening method.[20]
-
Principle: Host cells are infected with a virus that causes a visible change, or CPE (e.g., cell rounding, detachment). The assay evaluates the ability of the compound to prevent this damage, often measured by a cell viability reagent like MTT.
-
Interpretation: A higher cell viability in treated, infected cells compared to untreated, infected cells indicates antiviral activity. The EC50 (50% effective concentration) is calculated.
-
-
Virus Yield Reduction Assay: This assay directly quantifies the inhibition of virus production.[20]
-
Principle: Following treatment and infection, the supernatant (containing progeny virus) is collected and serially diluted. These dilutions are then used to infect fresh cells to determine the viral titer (e.g., by plaque assay or TCID50).
-
Interpretation: A significant reduction in viral titer in the supernatant from compound-treated cells compared to controls demonstrates inhibition of viral replication.
-
-
Virucidal Assay: This assay determines if a compound directly inactivates virus particles outside of a cell.[20]
-
Principle: The virus is incubated directly with the compound before being added to host cells. The remaining infectious virus is then titered.
-
Interpretation: This distinguishes true antiviral agents that interfere with the replication cycle from substances like disinfectants that simply destroy the virus on contact.
-
Part 3: Detailed Experimental Protocols
Trustworthiness in experimental science is built on detailed, reproducible methods. The following protocols are self-validating systems when appropriate controls are included.
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic potential of novel compounds.[21]
-
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected human cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP-based)
This protocol describes a generic, high-throughput method for measuring kinase inhibition.
-
Materials:
-
White, opaque 384-well plates
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (containing MgCl₂, DTT)
-
ATP solution
-
Test compound (pyridine derivative) and a known inhibitor (positive control)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection
-
-
Procedure:
-
Reaction Setup: In each well of the 384-well plate, add the following in order:
-
Kinase assay buffer.
-
Test compound at various concentrations (or DMSO vehicle control).
-
Recombinant kinase enzyme.
-
Peptide substrate.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near its Km for the enzyme for competitive inhibitor studies.
-
Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
Detect Remaining ATP: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that produces light in proportion to the amount of ATP remaining.
-
Measurement: Incubate for 10 minutes in the dark, then measure the luminescence signal.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Normalize the data using "no enzyme" (max signal) and "vehicle control" (min signal) wells.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition against the log of the compound concentration to determine the IC50 value.[17]
-
Conclusion
The systematic in vitro evaluation of novel 6-Chloro-2,3-bis(hydroxymethyl)pyridine derivatives requires a logical, tiered approach. This guide provides a framework that begins with broad assessments of cytotoxicity and proliferation to establish potency and selectivity.[6][11] Based on these foundational data, researchers can proceed to more complex, mechanism-of-action studies tailored to the most promising therapeutic avenues, such as anticancer or antiviral applications.[7][20] By comparing and selecting the appropriate assays—from colorimetric viability tests to sensitive kinase inhibition platforms—and adhering to rigorous, well-controlled protocols, drug development professionals can efficiently identify and characterize promising lead compounds from this versatile chemical scaffold.
References
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Jagtap, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology. [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
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MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
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Slaninova, A. (2018). In vitro methods for testing antiviral drugs. Virologica Sinica. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Annual Review of Biochemistry. [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Chemical Neuroscience. [Link]
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El-Sayed, N. F., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. [Link]
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El-Sayed, N. F., et al. (2023). Discovery of new pyridine heterocyclic hybrids. RSC Publishing. [Link]
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Miller, W. R., et al. (2022). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. [Link]
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da Silva, S. S., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International Journal of Molecular Sciences. [Link]
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Ekins, S., et al. (2021). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers in Pharmacology. [Link]
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ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]
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Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. [Link]
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ASM Journals. (2025). Structure-guided discovery of a small molecule inhibitor of SARS-CoV-2 main protease with potent in vitro and in vivo antiviral activities. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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American Elements. 6-Chloro-2,3-bis(hydroxymethyl)pyridine. [Link]
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ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
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Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. [Link]
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Navigating the Structure-Activity Landscape of Substituted Pyridines: A Comparative Guide for Drug Discovery Professionals
In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical reactivity and ability to interact with a wide array of biological targets.[1][2][3] This guide delves into the structure-activity relationship (SAR) principles governing pyridine derivatives, with a specific focus on analogs related to the "6-Chloro-2,3-bis(hydroxymethyl)pyridine" framework. While direct, extensive SAR studies on this specific parent compound are not widely published, this guide synthesizes data from closely related substituted pyridine and quinoline analogs to provide actionable insights for researchers and drug development professionals. By examining the impact of various structural modifications on biological activity, we aim to illuminate rational design strategies for optimizing potency, selectivity, and pharmacokinetic profiles.
Core Principles of Pyridine SAR: Insights from Analogous Scaffolds
The biological activity of pyridine derivatives is intricately linked to the nature, position, and stereochemistry of substituents on the pyridine ring. Analysis of various studies on substituted pyridines and quinolines reveals several key SAR trends that can be extrapolated to inform the design of novel analogs of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
The Critical Role of Halogen Substitution
The presence and position of halogen atoms on the aromatic ring are pivotal in modulating the biological activity of pyridine and quinoline derivatives. Studies on 6-substituted quinolines have demonstrated a clear trend in antiplasmodial activity, with the potency increasing in the order of H < OMe < F < Cl.[4] For instance, the replacement of a methoxy group with a fluorine atom at the C6 position resulted in a nearly two-fold increase in activity.[4] Further substitution with a chlorine atom led to an even greater enhancement of antiplasmodial potency.[4] This highlights the significant impact of electronegativity and atomic radius on target engagement.
Influence of Side-Chain Modifications
Alterations to the side chains attached to the pyridine core offer a rich avenue for optimizing pharmacological properties. In a series of 2-substituted pyridine derivatives, the introduction of piperazino, piperidino, and imidazolo moieties at the terminus of a hydroxypropyloxy side chain conferred remarkable sympathetic blocking activity.[5] Furthermore, modifications of an ethoxy side chain with various cyclic and acyclic amines resulted in significant antihistaminic effects.[5] These findings underscore the importance of the side chain's size, shape, and hydrogen bonding capacity in dictating receptor interactions.
Comparative Analysis of Biological Activities
The versatility of the pyridine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following table summarizes the activities observed in various studies on substituted pyridines and related heterocyclic systems.
| Scaffold/Analog Series | Key Substituents | Primary Biological Activity | Noteworthy Findings | Reference |
| 2-Substituted Pyridines | Piperazino, Morpholino, Piperidino, Imidazolo | Anticonvulsant, Antihistaminic, Sympathetic Blocking | Specific heterocyclic moieties on the side chain dictate the type and potency of the pharmacological effect. | [5][6][7] |
| 6-Substituted Quinolines | Chloro, Fluoro, Methoxy | Antimalarial | A clear halogen-dependent increase in potency (Cl > F > OMe) was observed. | [4] |
| Thioalkyl Pyridine Derivatives | Phenyl, Pyrrolidinyl | Anxiolytic, Sedative, Antidepressant | Certain derivatives exhibited anxiolytic activity significantly greater than diazepam. | [1] |
| 6-Chloro-quinazolin Derivatives | 1,5-diaryl-1,4-pentadien-3-one system | Antitumor | Induced apoptosis in human cancer cell lines. | [8] |
| Pyridine-based PIM-1 Kinase Inhibitors | Cyanopyridine core with various side chains | Anticancer (Breast Cancer) | Compound 12 showed potent PIM-1 inhibition and induced apoptosis in MCF-7 cells. | [9] |
Experimental Protocols for SAR Elucidation
The robust evaluation of SAR requires well-defined and reproducible experimental protocols. The following sections detail common methodologies for the synthesis and biological evaluation of pyridine derivatives, based on established literature.
General Synthesis of Substituted Pyridine Derivatives
The synthesis of novel pyridine analogs often involves multi-step reaction sequences. A representative synthetic workflow is depicted below.
Caption: A generalized workflow for the synthesis of substituted pyridine analogs.
Step-by-Step Protocol for the Synthesis of 2-(Substituted-oxy)pyridine Analogs (Adapted from Narendar et al.)[5][7]:
-
Step 1: Synthesis of 2-Hydroxypyridine. This is a commercially available starting material or can be synthesized via established methods.
-
Step 2: Etherification. To a solution of 2-hydroxypyridine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) followed by the appropriate alkyl halide (e.g., 1-bromo-2-chloroethane or epichlorohydrin) to introduce the side chain.
-
Step 3: Nucleophilic Substitution. The terminal halide of the introduced side chain is then displaced by reacting the intermediate with a desired amine or heterocycle (e.g., piperazine, morpholine).
-
Step 4: Purification. The final product is purified using column chromatography on silica gel to afford the desired analog.
Note: The specific reagents, reaction conditions, and purification methods will vary depending on the target analog.
In Vitro Biological Evaluation
The initial assessment of biological activity is typically performed using in vitro assays. The choice of assay depends on the therapeutic target of interest.
Workflow for In Vitro Anticonvulsant Activity Screening:
Caption: Workflow for screening anticonvulsant activity of pyridine analogs.
Protocol for Maximal Electroshock (MES) Assay (Adapted from Narendar et al.)[5][7]:
-
Animal Model: Use male albino mice (20-25 g).
-
Compound Administration: Administer the test compounds intraperitoneally at various doses.
-
Induction of Seizures: After a specified time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic extensor phase is considered a measure of anticonvulsant activity.
Future Directions and Rational Drug Design
The SAR principles gleaned from existing studies on substituted pyridines provide a solid foundation for the rational design of novel analogs of "6-Chloro-2,3-bis(hydroxymethyl)pyridine." Key areas for future exploration include:
-
Systematic Halogen Substitution: A systematic investigation of different halogens (F, Br, I) at the 6-position of the pyridine ring to fine-tune electronic properties and target interactions.
-
Bioisosteric Replacement of Hydroxymethyl Groups: Exploration of bioisosteres for the hydroxymethyl groups at the 2- and 3-positions to improve metabolic stability and oral bioavailability. Potential replacements could include amides, sulfonamides, or small heterocyclic rings.
-
Conformational Restriction: Introduction of cyclic constraints to lock the molecule in a bioactive conformation, potentially leading to increased potency and selectivity.
Conclusion
While the direct SAR of "6-Chloro-2,3-bis(hydroxymethyl)pyridine" analogs remains an underexplored area, a wealth of information from related pyridine and quinoline series provides valuable guidance for future drug discovery efforts. By applying the principles of halogen modulation, side-chain optimization, and bioisosteric replacement, researchers can rationally design novel compounds with improved therapeutic potential. The experimental protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of these next-generation pyridine-based therapeutics.
References
- Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological and Pharmaceutical Bulletin, 26(2), 182-187.
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Request PDF. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
Introduction
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its vicinal hydroxymethyl groups offer a versatile platform for the synthesis of a variety of derivatives, including ligands for catalysis, constrained bicyclic structures, and precursors to pharmacologically active molecules. The presence of a chlorine atom on the pyridine ring provides a handle for further functionalization, such as cross-coupling reactions, thereby expanding its synthetic utility. This guide provides a comparative analysis of the most viable synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental nuances of each approach. The comparison will focus on routes starting from commercially available precursors, providing a practical guide for researchers in drug development and chemical synthesis.
Comparative Analysis of Synthetic Strategies
Two principal and highly practical synthetic routes have been identified, starting from commercially available precursors: the reduction of 6-chloropyridine-2,3-dicarboxylic acid and the reduction of its corresponding dimethyl ester. A third, more classical, yet potentially less efficient route involving the oxidation of 6-chloro-2,3-dimethylpyridine will also be discussed for a comprehensive overview.
| Route | Starting Material | Key Transformation | Typical Reagents | Pros | Cons |
| Route 1 | 6-Chloropyridine-2,3-dicarboxylic acid | Direct reduction of diacid | NaBH₄/I₂, BH₃·THF | Fewer steps if starting from diacid, avoids esterification. | Can be lower yielding, potential for side reactions. |
| Route 2 | Dimethyl 6-chloropyridine-2,3-dicarboxylate | Reduction of diester | LiAlH₄, NaBH₄/Lewis Acid | Generally high yielding and clean. | Requires an additional esterification step if starting from the diacid. |
| Route 3 | 6-Chloro-2,3-dimethylpyridine | Oxidation followed by reduction | KMnO₄, then a reducing agent | Utilizes a simple starting material. | Multi-step, oxidation can be harsh and low yielding. |
Route 1: Reduction of 6-Chloropyridine-2,3-dicarboxylic acid
This approach offers the most direct pathway to the target diol, provided the dicarboxylic acid is readily available. The direct reduction of carboxylic acids can be challenging, often requiring harsh reducing agents. However, the use of a mixed-reagent system like sodium borohydride and iodine has proven effective for the reduction of dicarboxylic acids, including those on a pyridine scaffold.
Reaction Scheme
Caption: Direct reduction of the dicarboxylic acid to the diol.
Experimental Protocol (Analogous Procedure)
To a stirred suspension of sodium borohydride (4.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 6-chloropyridine-2,3-dicarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of iodine (2.0 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is heated to reflux and stirred for 12-16 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-chloro-2,3-bis(hydroxymethyl)pyridine.
Discussion
The NaBH₄/I₂ system in situ generates diborane (B₂H₆), which is the active reducing species for the carboxylic acid. This method is advantageous as it avoids the use of highly pyrophoric reagents like LiAlH₄. However, the reaction stoichiometry needs to be carefully controlled to avoid over-reduction or incomplete reaction. The workup procedure is also critical to ensure the complete hydrolysis of borate esters and to facilitate product isolation. An alternative is the use of a borane-THF complex (BH₃·THF), which is a commercially available and more convenient source of borane.
Route 2: Reduction of Dimethyl 6-chloropyridine-2,3-dicarboxylate
This is often the preferred route due to the generally cleaner and higher-yielding reduction of esters compared to carboxylic acids. The diester is also commercially available, making this a highly accessible starting point. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.
Reaction Scheme
Caption: Reduction of the diester to the diol using LiAlH₄.
Experimental Protocol
To a stirred suspension of lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of dimethyl 6-chloropyridine-2,3-dicarboxylate (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-chloro-2,3-bis(hydroxymethyl)pyridine, which can be further purified by recrystallization or column chromatography.
Discussion
The reduction of esters with LiAlH₄ is a robust and high-yielding reaction[1][2]. The key to a successful and safe reaction is the careful control of the addition of the ester to the LiAlH₄ suspension and the subsequent quenching of the excess hydride. The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions, resulting in an easily filterable solid. This route is generally considered more reliable and scalable than the direct reduction of the diacid.
Route 3: Oxidation of 6-Chloro-2,3-dimethylpyridine followed by Reduction
This classical approach involves the synthesis of the dicarboxylic acid from a less functionalized precursor, followed by reduction. While 6-chloro-2,3-dimethylpyridine is commercially available[3][4], this route involves an additional oxidation step which can present its own challenges.
Reaction Scheme
Caption: A two-step synthesis involving oxidation and subsequent reduction.
Experimental Protocol (Oxidation Step - Analogous Procedure)
To a stirred solution of 6-chloro-2,3-dimethylpyridine (1.0 eq.) in water, potassium permanganate (KMnO₄, 4.0-6.0 eq.) is added portion-wise. The reaction mixture is heated to reflux and stirred vigorously for several hours until the purple color of the permanganate has disappeared. The hot solution is filtered to remove the manganese dioxide precipitate, and the filter cake is washed with hot water. The combined filtrate is cooled and acidified with concentrated HCl to precipitate the 6-chloropyridine-2,3-dicarboxylic acid. The solid is collected by filtration, washed with cold water, and dried. The resulting dicarboxylic acid can then be reduced to the diol using the methods described in Route 1 or esterified and then reduced as in Route 2.
Discussion
The oxidation of alkylpyridines to pyridinedicarboxylic acids is a well-established transformation, often employing strong oxidizing agents like potassium permanganate[5]. While effective, these reactions can be difficult to control, sometimes leading to over-oxidation and ring cleavage. The workup can also be cumbersome due to the large amount of manganese dioxide formed. This route is generally less efficient than starting from the commercially available dicarboxylic acid or its ester but can be a viable option if the dimethylpyridine precursor is significantly more economical or readily available in-house.
Conclusion
For the synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, the most practical and efficient routes for a research or process development setting involve the reduction of commercially available precursors.
-
Route 2 (Reduction of the diester) is highly recommended for its reliability, typically high yields, and straightforward workup, making it suitable for scalable synthesis.
-
Route 1 (Reduction of the diacid) is a more direct alternative if the dicarboxylic acid is the preferred starting material, offering a shorter synthetic sequence.
-
Route 3 (Oxidation-reduction sequence) is a more classical, multi-step approach that may be considered if there are significant cost advantages associated with the 6-chloro-2,3-dimethylpyridine starting material.
The choice between these routes will ultimately depend on the specific needs of the project, including the availability and cost of starting materials, the required scale of the synthesis, and the desired level of process robustness.
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A Senior Application Scientist's Guide to Benchmarking the Efficacy of Novel Pyridine-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous broad-spectrum therapeutic agents.[1] Its unique electronic properties and ability to interact with biological targets make it a highly sought-after scaffold in drug discovery.[2] This guide provides a comprehensive framework for the preclinical evaluation of novel pyridine-based compounds, using the hypothetical molecule "6-Chloro-2,3-bis(hydroxymethyl)pyridine" (hereafter designated Compound P ) as a case study. We will navigate the logical progression from initial biochemical screening to cell-based efficacy and mechanism-of-action studies. This document is designed not as a rigid template, but as an in-depth guide grounded in established scientific principles, explaining the causality behind experimental choices to ensure the generation of robust and reliable data.
The Pyridine Scaffold: A Privileged Structure in Drug Discovery
Pyridine and its derivatives are among the most prevalent heterocyclic structures found in commercially available drugs, contributing to their pharmacological activity and bioavailability.[1][3] These compounds are employed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other uses.[1] The introduction of novel derivatives like Compound P represents an opportunity to explore new chemical space and potentially identify leads with improved potency, selectivity, or pharmacokinetic profiles. This guide outlines a systematic approach to benchmark the efficacy of such a novel compound against established standards.
Initial Efficacy Benchmark: In Vitro Kinase Inhibition Assay
Causality of Experimental Choice: A primary kinase assay is a logical starting point for many novel heterocyclic compounds. Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] A cell-free in vitro assay provides a direct and quantitative measure of a compound's ability to inhibit a specific kinase, establishing a baseline potency (IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects.
Comparative Benchmarks: To contextualize the efficacy of Compound P , it must be compared against well-characterized inhibitors.
-
Staurosporine: A potent, non-selective kinase inhibitor. Used as a positive control to ensure the assay is performing correctly.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Used as a benchmark for target-specific potency.
Data Presentation: Comparative Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] | Ki (nM) [Hypothetical Data] |
| Compound P | EGFR | 85 | 40 |
| Gefitinib | EGFR | 25 | 12 |
| Staurosporine | EGFR | 5 | 2.5 |
Note: For accurate comparison, IC50 values should be determined at an ATP concentration equal to the Michaelis constant (Km) of the kinase, as this reflects a more physiologically relevant condition.[4][6]
Experimental Protocol: In Vitro Radiometric Kinase Assay (EGFR)
This protocol is a standard method for quantifying kinase activity by measuring the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto a substrate peptide.[6][7]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).
-
Prepare a stock solution of the substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare serial dilutions of Compound P , Gefitinib, and Staurosporine in DMSO.
-
Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP to achieve the desired specific activity and a final concentration equal to the Km of EGFR.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the kinase reaction buffer.
-
Add 1 µL of the diluted compound solutions to the appropriate wells (and 1 µL of DMSO for the control).
-
Add 20 µL of recombinant human EGFR enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of the [γ-³²P]ATP/substrate peptide mix.
-
Incubate the plate for 30 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Efficacy Benchmark: Cell Viability and Cytotoxicity
Causality of Experimental Choice: Demonstrating biochemical potency is the first step; the next is to determine if the compound can exert an effect in a living system. Cell viability assays measure the overall health of a cell population after exposure to a compound, providing critical information on its potential therapeutic window and cytotoxic effects.[8]
Comparative Methodologies: MTT vs. XTT Assays
Both MTT and XTT assays are colorimetric methods that quantify cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9] The key difference lies in the formazan product:
-
MTT: Forms an insoluble purple crystal, requiring an additional solubilization step with an organic solvent (e.g., DMSO).[10]
-
XTT: Forms a water-soluble orange dye that is released into the culture medium, eliminating the solubilization step.[9][11]
For high-throughput screening and improved reproducibility, the XTT assay is often preferred as it involves fewer handling steps, reduces potential errors, and is less prone to operator-dependent variability.[11]
Data Presentation: Comparative Cell Viability (A549 Lung Cancer Cell Line)
| Compound | IC50 (µM) [Hypothetical Data] |
| Compound P | 2.5 |
| Gefitinib | 0.8 |
| Doxorubicin (Control) | 0.2 |
Experimental Protocol: XTT Cell Viability Assay
This protocol outlines the streamlined procedure for assessing cell viability using the water-soluble XTT reagent.[9]
-
Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the appropriate wells. Include wells for "cells only" (positive control) and "medium only" (background control). Incubate for 48 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to its colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9]
-
Data Analysis: Subtract the background absorbance, calculate the percentage of viability for each concentration relative to the untreated cells, and plot the results to determine the IC50 value.
Mechanism of Action Benchmark: Phospho-Protein Western Blotting
Causality of Experimental Choice: After confirming that Compound P inhibits EGFR biochemically and reduces cancer cell viability, it is crucial to verify that its cellular effect is mediated through the intended target. A Western blot for phosphorylated proteins allows for the direct visualization of the compound's ability to inhibit the kinase's activity inside the cell by measuring the phosphorylation status of its downstream substrates.[12]
Self-Validating System: This protocol incorporates critical steps to preserve the labile phosphate groups and ensure specificity. The use of phosphatase and protease inhibitors during sample preparation is essential to prevent enzymatic degradation of the target signal.[12][13] Furthermore, using Bovine Serum Albumin (BSA) as a blocking agent is mandatory, as milk contains the phosphoprotein casein, which would be detected by the phospho-specific antibody and cause high background noise.[13]
Diagram: Western Blot Experimental Workflow
Caption: Workflow for Phospho-Protein Western Blotting.
Experimental Protocol: Western Blot for Phospho-EGFR
This protocol details the steps to assess the phosphorylation status of EGFR in A549 cells following treatment with Compound P .[13]
-
Sample Preparation:
-
Culture A549 cells and treat them with Compound P or Gefitinib at their respective IC50 concentrations for a specified time (e.g., 2 hours). Include an untreated control.
-
Stimulate the cells with EGF (100 ng/mL) for 10 minutes before harvesting to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.[13] Keep samples on ice at all times.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add 2x SDS-PAGE sample buffer. Denature by heating at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR), diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Validation:
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total EGFR and a housekeeping protein like GAPDH. A decrease in the p-EGFR signal with no change in total EGFR confirms specific inhibition.
-
Future Directions: The Critical Role of Pharmacokinetics
While this guide focuses on in vitro efficacy, a compound's ultimate success depends on its in vivo behavior. Pharmacokinetics (PK) describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[14] Early assessment of PK properties is crucial for prioritizing lead candidates and can reduce the reliance on extensive animal experiments later in the discovery pipeline.[15][16] Key parameters to evaluate in preclinical animal models include:
-
Clearance (CL): The rate at which a drug is eliminated from the body.
-
Volume of Distribution (Vd): The extent to which a drug distributes into tissues.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Oral Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.
Predictive machine learning models are also emerging as a tool to estimate the PK profile of small molecules based on their chemical structure, further aiding in early-stage candidate selection.[17]
Conclusion
The systematic benchmarking of novel "6-Chloro-2,3-bis(hydroxymethyl)pyridine"-based compounds requires a multi-faceted and logical approach. By progressing from cell-free biochemical assays to cell-based viability and mechanistic studies, researchers can build a comprehensive efficacy profile. Each experimental choice must be deliberate, with an understanding of the underlying principles that ensure data integrity and trustworthiness. This guide provides a robust framework for such an evaluation, enabling drug discovery professionals to make informed, data-driven decisions on the path to identifying the next generation of pyridine-based therapeutics.
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A Senior Application Scientist's Guide to Pyridine Scaffolds: A Comparative Analysis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and Other Key Cores
Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery
To the discerning researcher in medicinal chemistry, the pyridine ring is a familiar and trusted ally. This nitrogen-containing heterocycle is a cornerstone of drug design, found in a vast array of FDA-approved therapeutics and natural products.[1][2][3] Its prevalence is no accident; the pyridine motif offers a unique combination of properties that make it an invaluable scaffold. The nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets, while also modulating the pKa and solubility of the molecule.[4] Furthermore, the strategic placement of substituents on the pyridine ring can fine-tune its electronic properties, leading to enhanced metabolic stability, improved cell permeability, and optimized potency.[5]
This guide provides an in-depth comparison of a potentially novel scaffold, 6-Chloro-2,3-bis(hydroxymethyl)pyridine , with other well-established pyridine cores. As direct experimental data for this specific molecule is limited in the public domain, we will leverage our expertise to infer its properties and reactivity based on the known effects of its constituent functional groups. This analysis will be supported by experimental data for closely related and commonly used pyridine building blocks, offering a comprehensive framework for researchers to make informed decisions in their drug discovery programs.
Profiling the Target Scaffold: 6-Chloro-2,3-bis(hydroxymethyl)pyridine
The structure of 6-Chloro-2,3-bis(hydroxymethyl)pyridine presents an intriguing combination of functionalities. The chlorine atom at the 6-position, ortho to the ring nitrogen, is expected to significantly influence the scaffold's reactivity. This position is activated towards nucleophilic aromatic substitution (SNAr), providing a handle for the introduction of a wide range of substituents.[6] The two hydroxymethyl groups at the 2- and 3-positions offer multiple avenues for further functionalization, such as oxidation to aldehydes or carboxylic acids, or ether and ester formation. The vicinal arrangement of these groups also opens up the possibility of forming cyclic derivatives, such as acetals or ketals, which could be employed as protecting groups or to rigidly constrain the conformation of the molecule.
Proposed Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
A plausible synthetic route to this target scaffold can be envisioned starting from a suitably substituted pyridine precursor. Given the availability of related starting materials, a multi-step synthesis could be proposed as follows:
A Comparative Analysis of Pyridine Cores
The true value of a scaffold is best understood in the context of its alternatives. Here, we compare our target molecule with a selection of commonly used pyridine cores, highlighting their relative strengths and weaknesses in a drug discovery setting.
Comparator Scaffolds:
-
2-Chloropyridine: A fundamental building block, offering a single point for functionalization at an activated position.
-
2,6-Lutidine: A simple, symmetrically substituted pyridine, often used to introduce steric bulk and lipophilicity.
-
2,6-Pyridinedimethanol: A di-functional scaffold with two reactive hydroxymethyl groups in a symmetrical arrangement.
-
3-Hydroxymethylpyridine: An isomer of our target's sub-structure, allowing for an assessment of the positional impact of the hydroxymethyl group.
-
2-Chloro-3-aminopyridine: A 2,3-disubstituted pyridine with a different set of functional handles for orthogonal chemistry.
Physicochemical Properties
The physicochemical properties of a scaffold, such as its acidity/basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of a drug candidate's pharmacokinetic profile.
| Scaffold | Structure | pKa (of conjugate acid) | logP | Water Solubility |
| 6-Chloro-2,3-bis(hydroxymethyl)pyridine (Predicted) | ![]() | ~1-2 | ~0.5-1.0 | Moderate |
| 2-Chloropyridine | ![]() | 0.72 | 1.22 | 27 g/L |
| 2,6-Lutidine | ![]() | 6.6 | 1.57 | 15.6 g/L |
| 2,6-Pyridinedimethanol | ![]() | 13.03 (Predicted) | -0.83 (Predicted) | Soluble |
| 3-Hydroxymethylpyridine | ![]() | 4.9 | -0.4 | Soluble |
| 2-Chloro-3-aminopyridine | ![]() | 4.91 | 0.83 | Sparingly soluble |
Note: Predicted values are based on computational models and the properties of similar structures.
The predicted pKa of our target scaffold is significantly lower than that of unsubstituted pyridine (pKa = 5.2), a consequence of the electron-withdrawing effect of the chlorine atom.[7] This reduced basicity can be advantageous in drug design, as it may lessen interactions with off-target biological amines and reduce the likelihood of hERG channel inhibition. The two hydroxymethyl groups are expected to increase polarity and water solubility compared to 2-chloropyridine.
Reactivity and Functionalization
The utility of a scaffold is directly tied to the ease and selectivity with which it can be functionalized.
The 6-chloro substituent on our target scaffold is the primary site for diversification through SNAr and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydroxymethyl groups can be readily oxidized to aldehydes or carboxylic acids, providing further opportunities for derivatization, such as reductive amination or amide bond formation.
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter. The pyridine ring itself can be susceptible to metabolism, often through oxidation by cytochrome P450 enzymes. The introduction of a chlorine atom, as in our target scaffold, can block a potential site of metabolism and increase the molecule's half-life.[8] Halogenated pyridines are generally more resistant to microbial degradation than unsubstituted pyridine.[4] However, the hydroxymethyl groups could be sites of oxidation or conjugation.
Experimental Protocols
To provide practical guidance, we have included detailed, step-by-step methodologies for key transformations relevant to the synthesis and functionalization of these pyridine scaffolds.
Protocol 1: Synthesis of 2,6-Pyridinedimethanol from 2,6-Lutidine
This two-step protocol involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acids, followed by their reduction to alcohols.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
To a stirred solution of 2,6-lutidine in water, add potassium permanganate portion-wise at a temperature maintained below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the 2,6-pyridinedicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to 2,6-Pyridinedimethanol
-
Suspend 2,6-pyridinedicarboxylic acid in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.[2]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise to the suspension.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-pyridinedimethanol.[9]
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-chloropyridine with an arylboronic acid.
-
To a reaction vessel, add 2-chloropyridine, the arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the 2-arylpyridine product.
Conclusion: Strategic Scaffold Selection for Drug Discovery Success
The selection of a pyridine scaffold is a critical decision in the drug discovery process, with profound implications for a program's trajectory. While the novel scaffold, 6-Chloro-2,3-bis(hydroxymethyl)pyridine , presents a unique combination of reactive handles and predicted favorable physicochemical properties, its utility must be weighed against the well-established and readily accessible comparator cores.
This guide has provided a framework for this evaluation, grounded in the fundamental principles of medicinal chemistry and supported by practical experimental guidance. The 6-chloro group offers a key advantage for late-stage diversification, while the di-hydroxymethyl substitution pattern provides opportunities for creating unique three-dimensional structures. By understanding the nuanced differences in reactivity, metabolic stability, and synthetic accessibility between these and other pyridine scaffolds, researchers can more effectively navigate the complexities of lead optimization and increase the probability of developing successful clinical candidates.
References
-
De, S., Kumar S, K. A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. [Link]
- Google Patents. (n.d.). Preparation method of 2,6-pyridinedimethanol.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(23), 7228. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved January 17, 2026, from [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). Bioorganic & Medicinal Chemistry Letters, 29(24), 126749. [Link]
-
National Toxicology Program. (1998). 2-Chloropyridine. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved January 17, 2026, from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to In Silico Modeling: Comparing Binding Affinity Predictions for 6-Chloro-2,3-bis(hydroxymethyl)pyridine Derivatives Against PIM-1 Kinase
This guide provides an in-depth comparison of computational methods for predicting the binding affinity of "6-Chloro-2,3-bis(hydroxymethyl)pyridine" derivatives, a scaffold of interest in medicinal chemistry. As researchers, scientists, and drug development professionals, our goal is to efficiently and accurately identify promising lead candidates. In silico modeling offers a powerful suite of tools to achieve this, but understanding the nuances and applicability of each method is paramount for success.[1][2]
Here, we will explore a practical workflow, using the well-established oncological target, PIM-1 kinase, as a case study. The pyridine scaffold is a common feature in many kinase inhibitors, making PIM-1 an exemplary and relevant target for our investigation.[3][4] This guide will dissect the methodologies, from rapid screening with molecular docking to more rigorous (and computationally expensive) free energy calculations, providing both the "how" and the "why" behind each step.
The Landscape of In Silico Binding Affinity Prediction
The prediction of how tightly a potential drug molecule (a ligand) will bind to its protein target is a cornerstone of computer-aided drug design (CADD).[5] This binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger interaction. Computational approaches to predict these values range from fast, qualitative assessments to highly accurate, but slow, quantitative predictions.[6][7]
Our comparative guide will focus on a tiered approach, a common strategy in drug discovery to filter large compound libraries down to a manageable number of high-potential candidates for synthesis and experimental validation.
Tier 1: High-Throughput Virtual Screening with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5][8] It is the workhorse of virtual screening, allowing for the rapid assessment of large libraries of compounds.
The "Why": Causality in Docking
The fundamental principle of molecular docking is to sample a vast number of possible binding poses of a ligand in the active site of a protein and then use a scoring function to estimate the binding affinity for each pose.[8] The scoring function is a mathematical model that approximates the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.
There are two main approaches to docking:
-
Rigid Docking: Treats both the ligand and the protein as rigid bodies. This is the fastest method but can be inaccurate if conformational changes occur upon binding.
-
Flexible Docking: Allows for flexibility in the ligand and, in more advanced methods, in specific side chains of the protein's active site. This provides a more realistic model of the binding event but is computationally more demanding.
For our case study with PIM-1 kinase, we will employ flexible docking to account for the potential adaptability of the ligand within the ATP-binding pocket.
Experimental Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[4][9]
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of PIM-1 kinase from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 6BUI.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.
-
Define the binding site (the "grid box") based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.[10]
-
-
Ligand Preparation:
-
Generate 3D structures of the "6-Chloro-2,3-bis(hydroxymethyl)pyridine" derivatives.
-
Assign partial charges and define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, and the coordinates of the grid box.[11]
-
Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Data Presentation: Docking Scores
| Derivative | Structure | Predicted Binding Affinity (kcal/mol) |
| Parent Scaffold | 6-Chloro-2,3-bis(hydroxymethyl)pyridine | -6.8 |
| Derivative A | (6-chloro-3-(hydroxymethyl)pyridin-2-yl)methanol | -7.5 |
| Derivative B | (6-chloro-2-(hydroxymethyl)pyridin-3-yl)methanol | -7.2 |
| Derivative C | 2-((6-chloropyridin-2-yl)methoxy)ethan-1-ol | -8.1 |
Note: The data presented in this table is for illustrative purposes and is not the result of actual calculations.
Tier 2: Refining Predictions with Molecular Dynamics Simulations
While docking provides a static snapshot of the binding pose, the reality is that protein-ligand complexes are dynamic systems. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a much more detailed and accurate picture of the binding event.[12]
The "Why": Unveiling the Dynamics of Binding
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the protein and ligand interact and adapt to each other. This can reveal:
-
Stability of the binding pose: Does the ligand remain in the docked conformation, or does it drift out of the binding site?
-
Key interactions: Which specific amino acid residues form stable hydrogen bonds or other interactions with the ligand?
-
Conformational changes: Does the protein or ligand change its shape to accommodate binding?
Experimental Protocol: MD Simulation with GROMACS
GROMACS is a versatile and high-performance open-source software package for performing molecular dynamics simulations.
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-ranked docked pose from the previous step.
-
Place the protein-ligand complex in a box of water molecules to simulate the cellular environment.
-
Add ions to neutralize the system.
-
Generate a topology file that describes the force field parameters for both the protein and the ligand.
-
-
Simulation:
-
Energy Minimization: To remove any steric clashes.
-
Equilibration: Gradually heat the system to physiological temperature and adjust the pressure while restraining the protein and ligand. This allows the water molecules to relax around the complex.
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints to observe the natural dynamics of the system.
-
Visualization: Workflow for MD Simulation
Caption: A generalized workflow for performing molecular dynamics simulations.
Tier 3: Quantitative Binding Free Energy Calculations with MM/PBSA and MM/GBSA
The ultimate goal of in silico modeling is to obtain a quantitative prediction of binding free energy that correlates well with experimental data. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for this purpose.[3]
The "Why": A More Accurate Energy Calculation
MM/PBSA and MM/GBSA calculate the free energy of binding by combining the molecular mechanics energies of the system with a continuum solvation model.[3] This approach is more accurate than docking scoring functions because it considers the ensemble of conformations generated during an MD simulation and employs a more sophisticated treatment of solvation effects.
The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the unbound protein and ligand.
Experimental Protocol: MM/PBSA Calculation
Step-by-Step Methodology:
-
Trajectory Extraction:
-
From the production MD trajectory, extract snapshots of the protein-ligand complex at regular intervals.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics Energy: Bond, angle, dihedral, van der Waals, and electrostatic energies.
-
Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Binding Free Energy Calculation:
-
Average the calculated free energies over all snapshots to obtain the final binding free energy.
-
Data Presentation: Comparative Binding Free Energies
| Derivative | Docking Score (kcal/mol) | Predicted ΔG_binding (MM/PBSA) (kcal/mol) |
| Parent Scaffold | -6.8 | -25.4 ± 3.2 |
| Derivative A | -7.5 | -32.1 ± 4.5 |
| Derivative B | -7.2 | -29.8 ± 3.9 |
| Derivative C | -8.1 | -40.7 ± 5.1 |
Note: The data presented in this table is for illustrative purposes and is not the result of actual calculations.
Comparative Analysis and Authoritative Grounding
Our tiered approach provides a progressively more accurate and computationally intensive evaluation of the binding affinity of "6-Chloro-2,3-bis(hydroxymethyl)pyridine" derivatives.
-
Molecular docking is an excellent tool for initial screening, capable of rapidly identifying compounds that are likely to bind to the target. However, the scoring functions are approximations and can sometimes produce false positives or negatives.[8]
-
Molecular dynamics simulations provide crucial insights into the stability of the binding pose and the key interactions driving binding. This allows for a more qualitative assessment of the docked poses and can help to weed out unstable binders.
-
MM/PBSA and MM/GBSA offer a more quantitative prediction of binding free energy. While more computationally expensive than docking, they are significantly faster than more rigorous methods like alchemical free energy calculations and can provide a good correlation with experimental data.[3] It is important to note that these methods also have their limitations, and the accuracy can be system-dependent.[3]
The choice of which method to use, and when, depends on the specific goals of the project and the available computational resources. For large-scale virtual screening, docking is the method of choice. For lead optimization, a combination of MD simulations and MM/PBSA/GBSA can provide valuable guidance for designing more potent compounds.
Visualization: The In Silico Modeling Funnel
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2,3-bis(hydroxymethyl)pyridine
For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, a halogenated pyridine derivative. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.
The core principle of chemical waste management is the proper identification and segregation of hazardous materials.[1] Given that 6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chlorinated organic compound, it must be treated as a hazardous waste.[2][3] The disposal process must adhere to local, state, and federal regulations.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[6] |
In the event of a spill, the immediate priority is to ensure the safety of all personnel. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[2][5] For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[2]
Step-by-Step Disposal Protocol
The proper disposal of 6-Chloro-2,3-bis(hydroxymethyl)pyridine waste must be conducted in a systematic manner to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
All waste containing 6-Chloro-2,3-bis(hydroxymethyl)pyridine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2] It is crucial to segregate this halogenated waste from non-halogenated chemical waste streams to facilitate proper disposal and avoid unintended chemical reactions.[3][7]
Step 2: Container Selection and Labeling
Choose a waste container that is in good condition and compatible with the chemical.[3] The container must have a secure, tight-fitting lid.[8] Label the container clearly with the words "Hazardous Waste" and the full chemical name: "Waste 6-Chloro-2,3-bis(hydroxymethyl)pyridine".[3] Do not use abbreviations or chemical formulas.[3] If it is a mixed waste container, all components must be listed.
Step 3: Waste Accumulation and Storage
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[5][9] The storage area should be secure to prevent unauthorized access. It is important to adhere to the accumulation time limits for hazardous waste as defined by your institution and the EPA, which can vary based on the quantity of waste generated.[10]
Step 4: Scheduling a Waste Pickup
Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.[1] Provide them with accurate information about the waste, including its composition and volume.
Step 5: Final Disposal Method
The ultimate disposal of chlorinated pyridine derivatives typically involves high-temperature incineration in a licensed hazardous waste facility.[4] This method is effective in destroying the organic compound and preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Caption: Disposal workflow for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
Trustworthiness and Compliance
The protocols described in this guide are designed to be a self-validating system for the safe disposal of 6-Chloro-2,3-bis(hydroxymethyl)pyridine. By adhering to these steps, laboratories can ensure they are operating in compliance with EPA and OSHA regulations.[11][12] Regular training on hazardous waste management for all laboratory personnel is also a critical component of a comprehensive safety program.[11]
References
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- Sdfine. (n.d.). PYRIDINE HYDROBROMIDE.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- New Jersey Department of Health. (n.d.). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Apollo Scientific. (2023, July 7). 6-Chloro-2,3-bis(hydroxymethyl)pyridine.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






